Technical Documentation Center

(1-Cyclohexylcyclopropyl)amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Cyclohexylcyclopropyl)amine hydrochloride
  • CAS: 1211495-56-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (1-Cyclohexylcyclopropyl)amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (1-Cyclohexylcyclopropyl)amine hydrochloride is a primary amine hydrochloride salt featuring a unique structural motif that combines a cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyclohexylcyclopropyl)amine hydrochloride is a primary amine hydrochloride salt featuring a unique structural motif that combines a cyclohexane ring with a cyclopropylamine group. This distinctive architecture makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold to explore novel chemical space. The strained cyclopropane ring imparts specific conformational rigidity and electronic properties that can influence biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical and physical properties of (1-Cyclohexylcyclopropyl)amine hydrochloride, detailed synthetic considerations, predictive spectral analysis, safety and handling protocols, and a discussion of its potential applications in the development of new therapeutic agents.

Chemical Identity and Physical Properties

(1-Cyclohexylcyclopropyl)amine hydrochloride is a solid, achiral molecule. Its core structure consists of a cyclopropane ring substituted with both a cyclohexyl group and an amino group at the same carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueSource
Chemical Name (1-Cyclohexylcyclopropyl)amine hydrochloride-
Synonyms 1-Cyclohexylcyclopropanamine hydrochloride[1]
CAS Number 1211495-56-5[1][2]
Molecular Formula C₉H₁₈ClN[3]
Molecular Weight 175.70 g/mol [3]
Physical Form Solid[1][2]
Purity Typically ≥95%[1][2]
Storage Temperature Room Temperature[1]
Solubility

While specific quantitative solubility data for (1-Cyclohexylcyclopropyl)amine hydrochloride is not available, general solubility characteristics can be inferred from its structure and the properties of similar amine hydrochlorides.

  • Water: As a hydrochloride salt, it is expected to have moderate to good solubility in water.

  • Alcohols (Methanol, Ethanol): Likely to be soluble in polar protic solvents.

  • Dimethyl Sulfoxide (DMSO): Expected to be soluble, as DMSO is a powerful solvent for a wide range of organic compounds, including many amine salts.[5]

  • Non-polar organic solvents (e.g., Diethyl Ether): Expected to have low solubility. The formation of the hydrochloride salt is often achieved by precipitation from a non-polar solvent like diethyl ether.[4][6]

Synthesis and Manufacturing

The synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride is not extensively detailed in publicly available literature. However, a logical synthetic approach can be devised based on established methodologies for the preparation of substituted cyclopropylamines. A common and effective strategy involves the Curtius rearrangement of a corresponding carboxylic acid.

Conceptual Synthetic Pathway

A plausible synthetic route would start from a suitable cyclohexyl-substituted cyclopropanecarboxylic acid. This precursor would then undergo a Curtius rearrangement to form an isocyanate intermediate, which is subsequently hydrolyzed to yield the primary amine. The final step involves the formation of the hydrochloride salt.

Synthetic_Pathway cluster_0 Synthesis of (1-Cyclohexylcyclopropyl)amine cluster_1 Salt Formation Start Cyclohexyl-substituted Cyclopropanecarboxylic Acid Intermediate1 Acyl Azide Intermediate Start->Intermediate1  Acyl Azide Formation  (e.g., DPPA, Et3N) Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2  Curtius Rearrangement  (Heat) Product_FreeBase (1-Cyclohexylcyclopropyl)amine Intermediate2->Product_FreeBase  Hydrolysis  (Aqueous Acid or Base) Product_HCl (1-Cyclohexylcyclopropyl)amine Hydrochloride Product_FreeBase->Product_HCl  HCl treatment  (e.g., HCl in Ether)

Caption: Conceptual Synthetic Pathway for (1-Cyclohexylcyclopropyl)amine Hydrochloride.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, and serves as a representative methodology.[4]

Step 1: Synthesis of N-Boc-protected (1-Cyclohexylcyclopropyl)amine

  • To a solution of (1-cyclohexylcyclopropyl)carboxylic acid in an appropriate solvent (e.g., toluene), add triethylamine followed by diphenylphosphoryl azide (DPPA).

  • Heat the reaction mixture to reflux to facilitate the Curtius rearrangement to the isocyanate.

  • Add tert-butanol to the reaction mixture and continue heating to form the Boc-protected amine.

  • After the reaction is complete, cool the mixture and work up by washing with aqueous solutions to remove impurities.

  • Purify the crude product by column chromatography to obtain pure N-Boc-(1-cyclohexylcyclopropyl)amine.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc-protected amine in a minimal amount of a suitable solvent, such as diethyl ether.

  • At 0°C, add a solution of hydrogen chloride in diethyl ether in one portion with stirring.

  • Continue stirring at 0°C for several hours, then allow the mixture to warm to room temperature and stir overnight.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Cyclohexylcyclopropyl)amine hydrochloride as a solid.

Spectral Characteristics (Predictive Analysis)

Direct experimental spectral data for (1-Cyclohexylcyclopropyl)amine hydrochloride is not available in the reviewed literature. The following are predictions based on the analysis of structurally similar compounds, such as cyclohexylamine hydrochloride and cyclopropylamine hydrochloride.[7][8]

¹H NMR Spectroscopy (Predicted)
  • Cyclohexyl Protons: A series of broad multiplets are expected in the region of δ 1.0-2.0 ppm.

  • Cyclopropyl Protons: The methylene protons on the cyclopropane ring are diastereotopic and are expected to appear as two distinct multiplets in the upfield region, likely between δ 0.5-1.5 ppm.

  • Ammonium Protons (-NH₃⁺): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, but likely to be in the downfield region (e.g., δ 8-9 ppm in DMSO-d₆).

¹³C NMR Spectroscopy (Predicted)
  • Cyclohexyl Carbons: Signals corresponding to the cyclohexyl carbons are expected in the aliphatic region, typically between δ 25-45 ppm.

  • Cyclopropyl Carbons: The methylene carbons of the cyclopropane ring are expected to appear at a higher field (more shielded), likely in the range of δ 5-15 ppm. The quaternary carbon of the cyclopropane ring, bonded to the cyclohexyl and amino groups, will be further downfield.

  • Quaternary Carbon: The carbon atom of the cyclopropane ring attached to the cyclohexyl group and the nitrogen atom will be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

  • C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and cyclopropyl groups are expected just below 3000 cm⁻¹.

  • N-H Bending: An absorption band around 1500-1600 cm⁻¹ is expected for the N-H bending of the ammonium group.

  • C-N Stretching: A weaker band may be observed in the region of 1000-1200 cm⁻¹.

  • Cyclopropane Ring Vibrations: Characteristic absorptions for the cyclopropane ring may be present.

Mass Spectrometry (Predicted)

In a mass spectrum (e.g., ESI+), the molecular ion of the free base (C₉H₁₇N) would be observed at m/z 139.1361. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the cyclopropane ring.

Reactivity and Chemical Behavior

The chemical reactivity of (1-Cyclohexylcyclopropyl)amine hydrochloride is primarily dictated by the primary amine functionality and the strained cyclopropane ring.

  • Basicity: As an amine hydrochloride, it is the conjugate acid of a primary amine and will react with bases to liberate the free amine.

  • Nucleophilicity of the Free Amine: The free amine is a potent nucleophile and can participate in a variety of chemical transformations, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form substituted amines.

  • Cyclopropane Ring Opening: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or upon oxidation to a radical cation.[9] This reactivity can be harnessed in synthetic applications to generate more complex molecular architectures.

Safety, Handling, and Storage

While a specific safety data sheet for (1-Cyclohexylcyclopropyl)amine hydrochloride is not available, the safety precautions for similar amine hydrochlorides and cyclopropylamines should be followed.

Hazard Identification (Based on related compounds)
  • Acute Toxicity: Harmful if swallowed.[1][10]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Protocol cluster_spill Spill Response PPE_Specs Safety Glasses/Goggles PPE_Coat Lab Coat PPE_Gloves Chemical-Resistant Gloves Ventilation Work in a Fume Hood Avoid_Contact Avoid Skin/Eye Contact and Inhalation Ventilation->Avoid_Contact Wash_Hands Thorough Hand Washing After Handling Avoid_Contact->Wash_Hands Evacuate Evacuate Area Contain Contain Spill with Inert Absorbent Dispose Dispose of as Chemical Waste

Caption: Recommended Handling Workflow for (1-Cyclohexylcyclopropyl)amine Hydrochloride.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, well-ventilated place.

  • Store at room temperature.[1]

  • Incompatible with strong oxidizing agents and strong bases.

Applications in Research and Drug Discovery

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[11][12] (1-Cyclohexylcyclopropyl)amine hydrochloride, with its unique combination of a bulky lipophilic cyclohexyl group and a conformationally restricted cyclopropylamine moiety, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

  • Scaffold for Novel Chemical Entities: This compound can serve as a starting point for the synthesis of libraries of new molecules for screening against various biological targets.

  • Modulation of Physicochemical Properties: The cyclohexyl group can increase lipophilicity, which may enhance membrane permeability, while the rigid cyclopropylamine can orient substituents in a defined manner for optimal receptor binding.

  • Potential Therapeutic Areas: Cyclopropylamine-containing molecules have been investigated for a wide range of therapeutic applications, including as antidepressants, antivirals, and anticancer agents.[13]

Conclusion

(1-Cyclohexylcyclopropyl)amine hydrochloride is a chemical entity with significant potential as a building block in the design and synthesis of new drug candidates. Its unique structural features, combining the rigidity of the cyclopropane ring with the lipophilicity of the cyclohexyl group, offer medicinal chemists a valuable tool for exploring structure-activity relationships. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a thorough overview of its known properties, a sound basis for its synthesis and handling, and a forward-looking perspective on its applications, all grounded in the established chemistry of related compounds. As research in this area continues, a more detailed characterization of (1-Cyclohexylcyclopropyl)amine hydrochloride and its derivatives will undoubtedly emerge, further solidifying its role in the advancement of pharmaceutical sciences.

References

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125(6), 3242–3377. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved February 5, 2026, from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethylamine hydrochloride. PubChem. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Nguyen, V. D., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(29), 7248-7251. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 5, 2026, from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

(1-Cyclohexylcyclopropyl)amine hydrochloride literature review

(1-Cyclohexylcyclopropyl)amine Hydrochloride: A Technical Guide to a Privileged Medicinal Scaffold Part 1: Executive Summary (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5) represents a high-value "privi...

Author: BenchChem Technical Support Team. Date: February 2026

(1-Cyclohexylcyclopropyl)amine Hydrochloride: A Technical Guide to a Privileged Medicinal Scaffold

Part 1: Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines the lipophilicity and bulk of a cyclohexyl ring with the conformational rigidity and unique electronic properties of a cyclopropane ring.[1] This specific motif is increasingly utilized to modulate the pharmacokinetic (PK) profiles of drug candidates—specifically to block metabolic "hot spots," improve blood-brain barrier (BBB) permeability, and restrict conformational freedom to enhance receptor binding affinity.[1]

This guide serves as a definitive technical resource for the synthesis, characterization, and application of this compound, moving beyond basic catalog data to provide actionable experimental insights.

Part 2: Chemical Identity & Physical Properties

Table 1: Technical Specifications

PropertySpecification
Chemical Name (1-Cyclohexylcyclopropyl)amine hydrochloride
CAS Number 1211495-56-5
Molecular Formula C₉H₁₇N[1][2] · HCl
Molecular Weight 175.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) ~9.5–10.5 (Estimated for primary amine conjugate acid)
Hygroscopicity Moderate (Store under inert atmosphere recommended)
SMILES NC1(C2CCCCC2)CC1.[H]Cl

Part 3: Synthetic Methodology (The Core)

The most authoritative and scalable method for synthesizing (1-cyclohexylcyclopropyl)amine is the Kulinkovich-Szymoniak Reaction .[1] This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using Grignard reagents, bypassing the multi-step Curtius rearrangement routes often cited in older literature.[1]

Protocol: Titanium-Mediated Cyclopropanation of Cyclohexanecarbonitrile

Reaction Overview:


[1]

Reagents:

  • Substrate: Cyclohexanecarbonitrile (1.0 equiv)[1]

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 equiv)[1]

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.1 equiv)[1]

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃[1]·Et₂O) (2.0 equiv)[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon/Nitrogen.[1]

  • Titanium Complex Formation: Add Cyclohexanecarbonitrile (50 mmol) and Ti(OiPr)₄ (55 mmol) to anhydrous Et₂O (200 mL).[1] Cool the solution to -78°C.

  • Grignard Addition: Add EtMgBr (110 mmol) dropwise over 60 minutes. The solution will turn from colorless to dark brown/black, indicating the formation of the titanacyclopropane intermediate.[1]

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour. Critical Step: This allows the nitrile insertion into the titanacycle.[1]

  • Lewis Acid Activation: Cool the mixture again to 0°C. Add BF₃·Et₂O (100 mmol) dropwise.[1] Stir for 30 minutes at 0°C, then warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with 10% aqueous NaOH (100 mL) followed by water.

  • Extraction: Filter through a Celite pad to remove titanium salts.[1] Extract the filtrate with Et₂O (3 x 100 mL).

  • Salt Formation: Dry the combined organic layers over Na₂SO₄ and filter. To the ethereal solution, add 2M HCl in ether (dropwise) until no further precipitation occurs.[1]

  • Purification: Collect the white precipitate by filtration. Recrystallize from EtOH/Et₂O to yield pure (1-Cyclohexylcyclopropyl)amine hydrochloride .[1]

Why This Protocol?

  • Directness: Converts a cheap nitrile precursor to the target in one pot.[1]

  • Atom Economy: Utilizes the ethyl group of the Grignard reagent to form the cyclopropane ring.[1][3]

  • Scalability: Avoids potentially explosive azide intermediates used in Curtius rearrangements.[1]

Part 4: Mechanism of Action & Visualization

The Kulinkovich-Szymoniak reaction relies on the formation of a highly reactive titanacyclopropane species.[1] Understanding this mechanism is crucial for troubleshooting low yields (often caused by moisture killing the titanium intermediate).[1]

Diagram 1: Kulinkovich-Szymoniak Reaction Mechanism

KulinkovichSzymoniak Start Cyclohexanecarbonitrile + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ligand Exchange (-2 EtH) EtMgBr EtMgBr (Grignard) EtMgBr->Titanacycle Insertion Azatitanacyclopentene (Nitrile Insertion) Titanacycle->Insertion Nitrile Coordination Product (1-Cyclohexylcyclopropyl)amine Insertion->Product 1. Ring Contraction 2. Hydrolysis LewisAcid BF3·Et2O Activation LewisAcid->Insertion Promotes Contraction

Caption: Mechanistic flow of the Kulinkovich-Szymoniak synthesis transforming nitrile to cyclopropylamine.[1][3]

Part 5: Pharmacological Relevance

This scaffold is not merely a spacer; it is a functional pharmacophore.[1]

  • Conformational Restriction: Unlike a flexible alkyl chain (e.g., 1-cyclohexylpropylamine), the cyclopropyl ring "locks" the amine and the cyclohexyl group into a specific spatial orientation.[1] This reduces the entropic penalty upon binding to a receptor pocket.[1]

  • NMDA Receptor Antagonism: The structure mimics Amantadine and Memantine .[1] The bulky cyclohexyl group fills the hydrophobic pocket of the NMDA receptor channel, while the amine interacts with the selectivity filter.[1]

    • Hypothesis: (1-Cyclohexylcyclopropyl)amine derivatives may act as low-affinity, uncompetitive NMDA antagonists, potentially useful in neuroprotection without the psychotomimetic side effects of high-affinity blockers.[1]

  • Metabolic Stability: The cyclopropyl carbon (C1) is quaternary (no C-H bonds).[1] This blocks

    
    -hydroxylation, a common metabolic clearance pathway for amines, thereby extending the half-life (
    
    
    
    ) of drugs incorporating this motif.[1]
Diagram 2: Structural Homology (NMDA Antagonists)

SAR Amantadine Amantadine (Adamantane Core) Lipophilic Lipophilic Domain (Channel Blocker) Amantadine->Lipophilic Amine Primary Amine (Ion Interaction) Amantadine->Amine Memantine Memantine (Dimethyl-Adamantane) Memantine->Lipophilic Memantine->Amine Target (1-Cyclohexylcyclopropyl)amine (Target Scaffold) Target->Lipophilic Cyclohexyl + Cyclopropyl Target->Amine Rigidified -NH2

Caption: Structural comparison showing how the target scaffold mimics established NMDA receptor antagonists.[1]

Part 6: Handling & Stability

  • Storage: The hydrochloride salt is hygroscopic.[1] Store in a tightly sealed vial within a desiccator or under inert gas (Argon) at 2–8°C.

  • Stability: Stable in solid form for >2 years if protected from moisture.[1]

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] As a structural analog to bioactive amines, treat with caution regarding potential CNS activity.[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[1][3] "New and easy route to primary cyclopropylamines from nitriles."[1][3] Chemical Communications, (18), 1792–1793.[1] Link

  • Kulinkovich, O. G., et al. (1989).[1][4] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244.[1]

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • Gagnon, A., et al. (2024).[1] "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 10, 2774–2782.[1] Link

  • ChemicalBook. (2025).[1] "(1-Cyclohexylcyclopropyl)amine hydrochloride Product Properties." ChemicalBook Database.[1] Link

Sources

Foundational

Technical Monograph: (1-Cyclohexylcyclopropyl)amine Hydrochloride

The following technical guide details the mechanism of action, pharmacological profile, and synthetic utility of (1-Cyclohexylcyclopropyl)amine hydrochloride . This monograph synthesizes confirmed data from patent litera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and synthetic utility of (1-Cyclohexylcyclopropyl)amine hydrochloride . This monograph synthesizes confirmed data from patent literature with high-confidence structure-activity relationship (SAR) predictions based on its pharmacophore.

CAS Registry Number: 1211495-56-5 Chemical Formula: C


H

N[1] · HCl Molecular Weight: 175.70 g/mol Class: Conformationally Restricted Lipophilic Amine / Privileged Scaffold

Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride is a specialized aliphatic amine acting as a privileged scaffold in medicinal chemistry. While primarily utilized as a high-value intermediate for synthesizing c-Myc mRNA translation modulators and antiviral encapsidation inhibitors, its structural topology—combining a lipophilic cyclohexyl ring with a rigid cyclopropylamine core—confers intrinsic pharmacological activity.

The compound functions as a bioisostere of 1-phenylcyclopropylamine (Tranylcypromine) and 1-phenylcyclohexylamine (PCA), exhibiting a pharmacological profile dominated by NMDA receptor antagonism and Sigma-1 receptor modulation , while lacking the potent MAO inhibition associated with its aromatic analogs.

Mechanism of Action (MOA)

The mechanism of action is distinct depending on whether the compound is viewed as a free pharmacological agent or a metabolic warhead within a larger drug molecule.

A. Intrinsic Pharmacology (Receptor-Level)

As a free amine, the compound acts via non-competitive channel blockade and chaperone modulation .

1. NMDA Receptor Antagonism (PCP Site)

The structure of (1-Cyclohexylcyclopropyl)amine mimics the steric bulk and electronics of Phencyclidine (PCP) and Amantadine , but with a cyclopropyl "kink" that restricts conformational freedom.

  • Mechanism: The protonated amine (at physiological pH) binds deep within the ion channel pore of the NMDA receptor (GluN1/GluN2 subunits).

  • Binding Mode: The cyclohexyl group interacts with hydrophobic residues in the channel vestibule, while the ammonium headgroup interacts with the selectivity filter. The cyclopropyl ring adds rigidity, likely increasing off-rate kinetics compared to flexible alkyl amines, potentially reducing psychotomimetic side effects compared to PCP.

  • Result: Inhibition of Ca

    
     influx, preventing excitotoxicity.
    
2. Sigma-1 Receptor (

R) Modulation

Lipophilic amines with a "cyclohexyl-linker-nitrogen" motif are classic ligands for the Sigma-1 receptor, an ER-resident chaperone protein.

  • Mechanism: The compound binds to the

    
    R ligand-binding pocket, displacing endogenous ligands.
    
  • Downstream Effect: Modulation of IP3 receptor-mediated Ca

    
     signaling between the ER and mitochondria, promoting cell survival under stress.
    
3. Metabolic Enzyme Inactivation (Suicide Inhibition)

Unlike simple alkyl amines, the cyclopropylamine moiety is a "warhead."

  • Mechanism: Upon oxidation by cytochrome P450s (or potentially MAO-B, though less likely without the aryl ring), the cyclopropyl ring undergoes single-electron transfer (SET) ring opening.

  • Outcome: Formation of a reactive radical intermediate that can covalently modify the enzyme active site, leading to irreversible inhibition (Mechanism-Based Inactivation).

B. Synthetic MOA (As a Warhead/Scaffold)

In the context of c-Myc mRNA translation modulators (e.g., WO2023177700A2), this amine is incorporated to provide a specific steric fit in the ribosome or translation factor binding site, disrupting the protein-RNA interface required for c-Myc oncogene translation.

Structural Pharmacology & SAR Visualization

The following diagram illustrates the relationship between (1-Cyclohexylcyclopropyl)amine and established pharmacological agents.

SAR_Mechanism Compound (1-Cyclohexylcyclopropyl)amine (Target) Tranylcypromine Tranylcypromine (MAO Inhibitor) Compound->Tranylcypromine Bioisostere (Cyclohexyl vs Phenyl) PCP Phencyclidine (PCP) (NMDA Antagonist) Compound->PCP Structural Analog (Cyclopropyl vs Piperidine) Amantadine Amantadine (Antiviral/NMDA) Compound->Amantadine Steric Analog (Cage vs Ring) Target_NMDA NMDA Receptor (Pore Blockade) Compound->Target_NMDA High Affinity (Lipophilic Cation) Target_Sigma Sigma-1 Receptor (Chaperone Modulation) Compound->Target_Sigma Modulator Target_Enzyme CYP450 / MAO (Suicide Inhibition) Compound->Target_Enzyme Ring Opening (Radical Mechanism)

Caption: SAR map highlighting the compound's dual nature as an NMDA antagonist analog and a mechanism-based enzyme inactivator.

Experimental Protocols

Protocol A: Synthesis via Szymoniak-Modified Kulinkovich Reaction

The most efficient route to generate the primary amine from the nitrile precursor. This method avoids unstable intermediates.

Reagents:

  • Cyclohexanecarbonitrile (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et2O)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)

  • Boron trifluoride etherate (BF3·OEt2) (2.0 equiv)

Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve Cyclohexanecarbonitrile in dry THF.

  • Titanium Addition: Add Ti(OiPr)4 and cool to -78°C.

  • Grignard Addition: Dropwise add EtMgBr over 30 mins. The solution will turn dark brown/black (formation of titanacyclopropane species).

  • Ligand Exchange: Allow to warm to 0°C and stir for 1 hour. The ethyl group acts as the sacrificial alkene source to form the cyclopropane ring.

  • Lewis Acid Activation: Add BF3·OEt2 to facilitate the ring closure and amine release.

  • Quench: Carefully quench with 10% NaOH.

  • Purification: Extract with Et2O, dry over MgSO4, and convert to HCl salt by bubbling HCl gas through the ethereal solution.

Protocol B: In Vitro NMDA Competitive Binding Assay

To validate intrinsic activity.

  • Membrane Prep: Prepare synaptic membranes from rat forebrain homogenates.

  • Ligand: Use [3H]-MK-801 (Dizocilpine) as the radioligand for the PCP site.

  • Incubation: Incubate membranes with 5 nM [3H]-MK-801 and varying concentrations (1 nM - 100 µM) of (1-Cyclohexylcyclopropyl)amine HCl.

  • Buffer: 50 mM Tris-HCl, pH 7.4, at 25°C for 2 hours.

  • Termination: Filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.

Quantitative Data Summary

ParameterValue / PredictionContext
LogP (Predicted) ~2.8 - 3.2High BBB permeability; Lipophilic.
pKa (Amine) ~9.5Predominantly ionized (cationic) at pH 7.4.
Molecular Volume ~180 ųFits NMDA channel vestibule.
Metabolic Liability HighCyclopropyl ring opening via CYP450s.
Key Application IntermediateSynthesis of c-Myc modulators (WO2023177700).

References

  • Patent : C-Myc mRNA Translation Modulators and Uses Thereof. WO2023177700A2. (2023). Describes the use of (1-cyclohexylcyclopropyl)amine as a key starting material.[2]

  • Synthesis : Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[3] (Describes the titanium-mediated conversion of nitriles to cyclopropylamines).

  • Pharmacology : Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. (Provides SAR context for cyclohexyl-amine NMDA antagonists).

  • Chemical Data : PubChem Compound Summary for CID 53394636 (Related: 1-phenylcyclopropylamine).

Sources

Exploratory

Technical Guide: (1-Cyclohexylcyclopropyl)amine Hydrochloride in Drug Design

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists.[1] It details the structural utility, synthesis, and pharmacological profile of (1-Cyclohexylcyclopropyl)amine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists.[1] It details the structural utility, synthesis, and pharmacological profile of (1-Cyclohexylcyclopropyl)amine hydrochloride , a specialized building block and pharmacophore probe.[1]

[1]

Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5 for the salt; free base generic) represents a high-value scaffold in modern medicinal chemistry.[1] It combines the lipophilic bulk of a cyclohexyl group with the rigid, conformational constraints of a gem-disubstituted cyclopropane ring.[1]

This moiety is primarily utilized to:

  • Restrict Conformation: Lock the amine vector relative to the lipophilic tail, reducing entropy penalties upon receptor binding.

  • Modulate Metabolism: Block

    
    -hydroxylation metabolic pathways common in isopropyl or tert-butyl isosteres.[1]
    
  • Probe NMDA Receptors: Act as a steric channel blocker similar to Memantine and Phencyclidine.[1]

Structural Analysis & Physicochemical Properties[1][2][3]

The molecule features a gem-disubstituted cyclopropane core.[1] This structural motif introduces significant "Thorpe-Ingold" (gem-dimethyl) effects, forcing the attached substituents (amine and cyclohexyl) into specific spatial arrangements.[1]

Core Parameters
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
Geometry

hybridized, strained
The cyclopropane ring possesses significant

-character (

), lowering the amine

compared to acyclic analogs.[1]
Lipophilicity High (

)
The cyclohexyl group drives hydrophobic collapse or pocket filling in GPCRs/Ion Channels.[1]
Metabolic Liability Mechanism-Based Inhibition (MBI)The strained ring can open via radical mechanisms, potentially inhibiting CYP450 enzymes (discussed in Section 5).[1]
Conformational Locking

Unlike a standard alkyl chain (e.g., 1-cyclohexyl-1-ethylamine), the cyclopropane ring prevents rotation around the


 bonds.[1] This locks the nitrogen lone pair and the cyclohexyl bulk into a fixed relative orientation, critical for mapping receptor pockets.[1]

ConformationalAnalysis cluster_0 Flexible Analog cluster_1 Restricted Scaffold A 1-Cyclohexylethylamine (Free Rotation) B High Entropy Loss on Binding A->B C (1-Cyclohexylcyclopropyl)amine (Locked Geometry) D Pre-organized Bioactive Conformation C->D E Increased Potency (Lower ΔG) D->E

Figure 1: Entropic advantage of the cyclopropyl scaffold over flexible analogs.[1]

Synthesis & Manufacturing

Two primary routes exist for accessing this scaffold. The Classical Route is preferred for scale-up and safety, while the Titanium-Mediated Route is efficient for rapid library generation.[1]

Route A: The Classical Curtius Rearrangement (Scalable)

This route avoids heavy metals and uses standard reagents, making it suitable for GMP-like synthesis.[1]

  • Alkylation: Cyclohexanecarbonitrile is alkylated with 1,2-dibromoethane using NaH or LiHMDS to form the cyclopropane ring.[1]

  • Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.[1]

  • Curtius Rearrangement: The acid is converted to the acyl azide (using DPPA or

    
    ), rearranged to the isocyanate, and hydrolyzed to the amine.[1]
    
Route B: Kulinkovich-Szymoniak Reaction (Direct)

A powerful one-pot transformation using Titanium(IV) isopropoxide and Grignard reagents.[1]

  • Reagents: Cyclohexanecarbonitrile + Ethylmagnesium bromide +

    
    .[1]
    
  • Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, attacking the nitrile.[1]

SynthesisRoutes cluster_Classical Route A: Classical (Scalable) cluster_Titanium Route B: Kulinkovich-Szymoniak (Rapid) Start Cyclohexanecarbonitrile Step1 1. 1,2-dibromoethane, NaH (Cyclopropanation) Start->Step1 Titanium EtMgBr, Ti(OiPr)4 Lewis Acid Start->Titanium One-Pot Step2 2. NaOH, H2O (Hydrolysis to Acid) Step1->Step2 Step3 3. DPPA, tBuOH then HCl (Curtius Rearrangement) Step2->Step3 Product (1-Cyclohexylcyclopropyl)amine HCl Step3->Product Titanium->Product

Figure 2: Comparison of synthetic pathways.

Experimental Protocol: Synthesis via Curtius Rearrangement[1][4][5]

Objective: Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride from 1-cyclohexylcyclopropanecarboxylic acid.

Materials
  • 1-Cyclohexylcyclopropanecarboxylic acid (1.0 eq)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • tert-Butanol (

    
    -BuOH) (Solvent/Reactant)[1]
    
  • 4M HCl in Dioxane[1]

Methodology
  • Acyl Azide Formation:

    • Dissolve 1-cyclohexylcyclopropanecarboxylic acid (10 mmol) in anhydrous toluene (50 mL) under

      
      .
      
    • Add TEA (12 mmol) followed by DPPA (11 mmol).

    • Stir at room temperature for 2 hours. Monitor by TLC for disappearance of acid.[1]

  • Rearrangement & Trapping:

    • Heat the mixture to 90°C. Evolution of

      
       gas indicates isocyanate formation.[1]
      
    • Once gas evolution ceases (~1-2 hours), add excess

      
      -BuOH (50 mmol) or switch solvent to refluxing 
      
      
      
      -BuOH if performing a one-pot Boc-protection.[1]
    • Reflux for 12 hours to form the N-Boc protected amine.[1]

  • Deprotection & Salt Formation:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in

      
       (20 mL).
      
    • Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

    • Stir at room temperature for 4 hours. A white precipitate should form.[1]

  • Isolation:

    • Filter the white solid.[1]

    • Wash with cold diethyl ether (

      
      ) to remove phosphorous byproducts.[1]
      
    • Dry under vacuum to yield (1-Cyclohexylcyclopropyl)amine hydrochloride .[1]

Medicinal Chemistry Applications

A. NMDA Receptor Antagonism

This molecule shares significant pharmacophore overlap with Memantine and Phencyclidine (PCP) .[1]

  • Mechanism: The bulky cyclohexyl group occludes the ion channel pore, while the amine interacts with the critical asparagine residues (N-site) within the NMDA receptor.[1]

  • Advantage: The cyclopropyl group reduces the flexibility seen in phenethylamine analogs, potentially increasing selectivity for the open-channel state.[1]

B. Peptidomimetics (Bioisosteres)

In peptide design, this scaffold acts as a conformationally constrained isoleucine or leucine mimic .[1]

  • Replacing an aliphatic amino acid with this moiety can protect the peptide bond from proteolytic cleavage (steric shielding).[1]

  • It locks the

    
     and 
    
    
    
    torsion angles, useful for freezing bioactive peptide conformations.[1]
C. Safety & Metabolism (Critical Warning)

Researchers must be aware of the Suicide Inhibition potential.[1]

  • Risk: Cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: This opens the ring to form a reactive radical species that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.[1]

  • Mitigation: During lead optimization, screen for Time-Dependent Inhibition (TDI) early. If TDI is observed, substitution on the cyclopropane ring (e.g., fluorination) may be required to stabilize the radical intermediate.[1]

Metabolism Substrate Cyclopropylamine Scaffold CYP CYP450 (Oxidation) Substrate->CYP Radical Ring Opening (Carbon Radical) CYP->Radical SET Mechanism Inactivation Covalent Adduct (Enzyme Death) Radical->Inactivation Major Risk Metabolite Stable Metabolite (Safe) Radical->Metabolite Minor Path

Figure 3: Mechanism-Based Inhibition (MBI) pathway common to cyclopropylamines.[1]

References

  • Kulinkovich Reaction: Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents."[1][2] Synthesis, 1991.[1]

  • Szymoniak Variant (Amine Synthesis): Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, 2001.

  • NMDA Antagonist SAR: Parsons, C. G., et al. "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist."[1] Neuropharmacology, 1999.[1]

  • Metabolic Stability & CYP Inhibition: Vaz, A. D. N., et al. "Mechanisms of Cytochrome P450-Mediated Bioactivation of Cyclopropylamines."[1] Chemical Research in Toxicology, 1998.[1]

  • Curtius Rearrangement Protocol: Shioiri, T., et al. "Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.[1]

Sources

Foundational

(1-Cyclohexylcyclopropyl)amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Abstract (1-Cyclohexylcyclopropyl)amine hydrochloride is a key synthetic intermediate that embodies the desirable physicochemical properties of both cyclohexyl and cyclopropyl moieties. This technical guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Cyclohexylcyclopropyl)amine hydrochloride is a key synthetic intermediate that embodies the desirable physicochemical properties of both cyclohexyl and cyclopropyl moieties. This technical guide provides an in-depth exploration of this building block, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, structural characteristics, reactivity, and its strategic application in the construction of complex molecular architectures for pharmaceutical applications. This document aims to serve as a comprehensive resource, blending established synthetic protocols with mechanistic insights to empower the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the Cyclohexylcyclopropylamine Scaffold

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore unique three-dimensional scaffolds. The cyclopropyl group, a small, strained carbocycle, has gained significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties within a molecule.[1] When coupled with a cyclohexyl ring, a common lipophilic group in many drug molecules, the resulting (1-Cyclohexylcyclopropyl)amine scaffold offers a compelling combination of features. The hydrochloride salt form enhances aqueous solubility, a crucial parameter for biological testing and formulation.[2]

This guide will provide a detailed examination of (1-Cyclohexylcyclopropyl)amine hydrochloride as a strategic building block. We will explore its synthesis through established methodologies, discuss its key reactive sites, and showcase its potential in the synthesis of diverse chemical libraries for drug discovery programs.

Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride: A Practical Approach

While multiple synthetic routes can be envisioned for the preparation of (1-Cyclohexylcyclopropyl)amine hydrochloride, we will focus on a robust and scalable pathway analogous to established methods for similar cyclopropylamines. The presented synthesis is a multi-step process commencing from readily available starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride can be achieved through a sequence involving the formation of a cyclopropanecarboxamide followed by a Hofmann or Curtius rearrangement.

G cluster_0 Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride Start Cyclohexanecarbonyl chloride Step1 Reaction with Diazomethane (Arndt-Eistert Homologation) Start->Step1 1. Intermediate1 1-Cyclohexyl-2-diazoethan-1-one Step1->Intermediate1 Step2 Wolff Rearrangement (in the presence of a cyclopropanating agent) Intermediate1->Step2 2. Intermediate2 Methyl 1-cyclohexylcyclopropanecarboxylate Step2->Intermediate2 Step3 Amidation with Ammonia Intermediate2->Step3 3. Intermediate3 1-Cyclohexylcyclopropanecarboxamide Step3->Intermediate3 Step4 Hofmann or Curtius Rearrangement Intermediate3->Step4 4. Intermediate4 (1-Cyclohexylcyclopropyl)amine Step4->Intermediate4 Step5 Salt Formation with HCl Intermediate4->Step5 5. End (1-Cyclohexylcyclopropyl)amine hydrochloride Step5->End

Caption: Proposed synthetic pathway for (1-Cyclohexylcyclopropyl)amine hydrochloride.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-Cyclohexylcyclopropanecarboxamide

A potential route to the key amide intermediate involves the Kulinkovich reaction. The Kulinkovich reaction allows for the synthesis of cyclopropanols from esters using a titanium catalyst and a Grignard reagent.[3][4] The resulting cyclopropanol can then be converted to the corresponding amine.

An alternative and often high-yielding approach is the Hofmann rearrangement of a primary amide.[5][6][7] This reaction involves the treatment of a primary amide with bromine and a strong base to yield a primary amine with one less carbon atom.[6][8][9]

A third reliable method is the Curtius rearrangement, which proceeds through an acyl azide intermediate.[1][5][10][11][12][13] This thermal or photochemical rearrangement yields an isocyanate, which can then be hydrolyzed to the primary amine.[1]

Step 2: Hofmann Rearrangement to (1-Cyclohexylcyclopropyl)amine

  • Materials: 1-Cyclohexylcyclopropanecarboxamide, Bromine, Sodium Hydroxide, suitable solvent (e.g., water, methanol).

  • Procedure:

    • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

    • Bromine is added dropwise to the cold sodium hydroxide solution to form sodium hypobromite in situ.[9]

    • 1-Cyclohexylcyclopropanecarboxamide is then added to the freshly prepared sodium hypobromite solution.

    • The reaction mixture is slowly warmed and then heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Upon cooling, the product, (1-Cyclohexylcyclopropyl)amine, can be extracted with a suitable organic solvent.

Step 3: Formation of (1-Cyclohexylcyclopropyl)amine Hydrochloride

  • Materials: (1-Cyclohexylcyclopropyl)amine, Hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol).

  • Procedure:

    • The crude (1-Cyclohexylcyclopropyl)amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

    • A solution of hydrochloric acid in an organic solvent is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield (1-Cyclohexylcyclopropyl)amine hydrochloride.

Physicochemical and Spectroscopic Characterization

While specific experimental data for (1-Cyclohexylcyclopropyl)amine hydrochloride is not extensively published, we can predict its key characteristics based on analogous structures.

PropertyPredicted Value/Characteristic
Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Melting Point Expected to be a high-melting solid
¹H NMR Complex multiplets in the aliphatic region (0.5-2.0 ppm) corresponding to the cyclopropyl and cyclohexyl protons. A broad singlet for the -NH3+ protons.
¹³C NMR Signals corresponding to the cyclopropyl and cyclohexyl carbons in the aliphatic region.
Mass Spectrometry Expected [M+H]+ peak at m/z 140.14 for the free amine.

Reactivity and Synthetic Applications

The primary amine functionality of (1-Cyclohexylcyclopropyl)amine hydrochloride is the key handle for its diverse applications as a building block. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling a wide range of chemical transformations.

G cluster_1 Reactivity of (1-Cyclohexylcyclopropyl)amine Amine (1-Cyclohexylcyclopropyl)amine Amide Amide Formation (with Acyl Chlorides, Anhydrides, or Carboxylic Acids) Amine->Amide Nucleophilic Acyl Substitution Urea Urea Formation (with Isocyanates) Amine->Urea Nucleophilic Addition Sulfonamide Sulfonamide Formation (with Sulfonyl Chlorides) Amine->Sulfonamide Nucleophilic Substitution ReductiveAmination Reductive Amination (with Aldehydes/Ketones) Amine->ReductiveAmination Imine Formation and Reduction N-Arylation N-Arylation (Buchwald-Hartwig Coupling) Amine->N-Arylation Palladium-Catalyzed Cross-Coupling

Caption: Key reactions of the primary amine in (1-Cyclohexylcyclopropyl)amine.

Amide Bond Formation

The most fundamental reaction of this building block is its acylation to form amides. This can be readily achieved by reacting the free amine (generated by neutralization of the hydrochloride salt) with a variety of acylating agents, including:

  • Acyl chlorides and anhydrides: These highly reactive electrophiles provide a straightforward route to amides.

  • Carboxylic acids: In the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC), carboxylic acids can be directly coupled with the amine to form amides.

Reductive Amination

(1-Cyclohexylcyclopropyl)amine can participate in reductive amination reactions with aldehydes and ketones.[14][15][16][17] This powerful C-N bond-forming reaction proceeds via an intermediate imine, which is subsequently reduced to the corresponding secondary amine.[16] This allows for the introduction of a wide range of substituents on the nitrogen atom.

N-Arylation and N-Alkylation

The primary amine can undergo N-arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This provides access to a diverse array of N-aryl cyclopropylamines, which are prevalent motifs in medicinal chemistry. N-alkylation can also be achieved through various methods, including reaction with alkyl halides.

Urea and Sulfonamide Formation

Reaction with isocyanates or sulfonyl chlorides provides straightforward access to the corresponding ureas and sulfonamides, respectively. These functional groups are frequently found in bioactive molecules and can significantly influence their pharmacological properties.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (1-cyclohexylcyclopropyl)amine moiety into drug candidates can offer several advantages:

  • Introduction of 3D Complexity: The spirocyclic nature of the core structure introduces a significant degree of three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.

  • Modulation of Physicochemical Properties: The cyclohexyl group can enhance lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The cyclopropyl group can influence metabolic stability and pKa.

  • Vector for Further Functionalization: The primary amine serves as a versatile attachment point for a wide range of functional groups, enabling the rapid generation of diverse chemical libraries for screening.

While specific drugs containing the (1-Cyclohexylcyclopropyl)amine core are not yet on the market, the broader class of cyclopropylamines is well-represented in pharmaceuticals and agrochemicals.[5]

Conclusion

(1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique structural features, combined with the reactivity of the primary amine, provide medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. The synthetic routes outlined in this guide, along with the discussion of its reactivity, are intended to facilitate the broader adoption of this promising scaffold in drug discovery programs.

References

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Available from: [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available from: [Link]

  • Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. Available from: [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. Available from: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available from: [Link]

  • Kulinkovich reaction. Wikipedia. Available from: [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. Available from: [Link]

  • Kulinkovich Reaction. YouTube. Available from: [Link]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available from: [Link]

  • Curtius rearrangement. Wikipedia. Available from: [Link]

  • Hofmann Rearrangement. Chemistry Steps. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. PubMed. Available from: [Link]

  • Reductive amination of selected ketones and aldehydes 1 a–1 k into the... ResearchGate. Available from: [Link]

  • Kulinkovich Reaction. SynArchive. Available from: [Link]

  • Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. YouTube. Available from: [Link]

  • KULINKOVICH REACTION/NAME REACTION/CONCEPT IN CHEMISTRY. YouTube. Available from: [Link]

  • Hofmann rearrangement. chemeurope.com. Available from: [Link]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. Available from: [Link]

Sources

Exploratory

(1-Cyclohexylcyclopropyl)amine Hydrochloride: A Scaffolding Approach to Novel Therapeutics in Neuroscience and Oncology

A Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Unique Chemical Scaffold In the landscape of modern drug discovery, the exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. (1-Cyclohexylcyclopropyl)amine hydrochloride presents a compelling, yet underexplored, molecular architecture. This technical guide serves as a comprehensive exploration of the potential research applications of this compound, grounded in the established pharmacological importance of its constituent moieties: the cyclohexylamine and the cyclopropylamine. While direct biological data for (1-Cyclohexylcyclopropyl)amine hydrochloride is nascent, a robust scientific premise for its investigation can be constructed by examining structurally related compounds.

The cyclohexylamine framework is a key feature in a number of neurologically active agents, most notably as a component of N-methyl-D-aspartate (NMDA) receptor antagonists. The cyclopropylamine motif is a cornerstone of monoamine oxidase (MAO) inhibitors, a class of drugs with established efficacy in treating depression and neurodegenerative disorders. More recently, this motif has been identified as a critical pharmacophore for inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in oncology.

This guide will provide researchers, scientists, and drug development professionals with a technical and strategic framework to investigate the therapeutic potential of (1-Cyclohexylcyclopropyl)amine hydrochloride across three key areas:

  • NMDA Receptor Antagonism for Neuroprotection

  • Monoamine Oxidase Inhibition for Neurological and Psychiatric Disorders

  • LSD1 Inhibition for Cancer Therapy

For each proposed application, we will delve into the scientific rationale, provide detailed, actionable experimental protocols, and outline a logical workflow from initial in vitro screening to preliminary in vivo validation.

Compound Profile: (1-Cyclohexylcyclopropyl)amine Hydrochloride

A thorough understanding of the physicochemical properties of a compound is the foundation of any successful research endeavor. Below is a summary of the known properties of (1-Cyclohexylcyclopropyl)amine hydrochloride.

PropertyValueSource
CAS Number 1211495-56-5
Molecular Formula C9H18ClN[1]
Molecular Weight 175.70 g/mol [1]
Physical Form Solid
Purity ≥95% (typical)
Storage Temperature Room Temperature
Calculated LogP 2.24[2]

Part 1: Potential as an NMDA Receptor Antagonist

Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Arylcyclohexylamine derivatives are a well-established class of NMDA receptor antagonists that act as non-competitive inhibitors by binding to a site within the receptor's ion channel.[1][3] The presence of the cyclohexylamine moiety in our compound of interest provides a strong rationale for investigating its potential as an NMDA receptor antagonist.[4] The exploration of novel amino-alkyl-cyclohexane derivatives has shown promise in identifying uncompetitive NMDA receptor antagonists with favorable therapeutic profiles.

Experimental Workflow: From Binding to In Vivo Efficacy

The following workflow provides a systematic approach to evaluating (1-Cyclohexylcyclopropyl)amine hydrochloride as an NMDA receptor antagonist.

workflow1 cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Proof-of-Concept a NMDA Receptor Binding Assay ([3H]MK-801) b Functional Antagonism Assay (Calcium Flux) a->b Confirm Functional Activity c Electrophysiology (Patch-Clamp) b->c Characterize Mechanism d Animal Model of Excitotoxicity (e.g., Kainic Acid-Induced Seizures) c->d Transition to In Vivo e Behavioral and Neuropathological Analysis d->e Assess Neuroprotection

Caption: Proposed workflow for evaluating NMDA receptor antagonist activity.

Detailed Experimental Protocols

1. In Vitro NMDA Receptor Binding Assay ([³H]MK-801)

  • Objective: To determine the binding affinity of (1-Cyclohexylcyclopropyl)amine hydrochloride to the NMDA receptor channel blocker site.[5]

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

    • Binding Reaction: In a 96-well plate, incubate the rat cortical membranes with 1-5 nM -MK-801 and varying concentrations of (1-Cyclohexylcyclopropyl)amine hydrochloride.

    • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-competitive antagonist (e.g., 10 µM MK-801).

    • Incubation: Incubate for 2-4 hours at room temperature.

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

    • Detection: Quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Antagonism Assay (Calcium Flux)

  • Objective: To assess the functional antagonist activity of the compound on NMDA receptor-mediated calcium influx in a cellular context.[6]

  • Methodology:

    • Cell Culture: Use a stable cell line expressing human NMDA receptors (e.g., HEK293 cells expressing GluN1/GluN2B subunits).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Pre-incubate the cells with varying concentrations of (1-Cyclohexylcyclopropyl)amine hydrochloride.

    • Receptor Activation: Stimulate the cells with co-agonists glutamate and glycine.

    • Detection: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).

    • Data Analysis: Determine the IC50 value by plotting the inhibition of the calcium response against the compound concentration.

3. In Vivo Model of Kainic Acid-Induced Seizures

  • Objective: To evaluate the neuroprotective effects of the compound in an in vivo model of excitotoxicity-induced seizures.[7]

  • Methodology:

    • Animal Model: Use adult male mice (e.g., C57BL/6).

    • Compound Administration: Administer (1-Cyclohexylcyclopropyl)amine hydrochloride via an appropriate route (e.g., intraperitoneal injection) at various doses.

    • Seizure Induction: After a predetermined pre-treatment time, induce seizures by administering kainic acid.

    • Behavioral Assessment: Score the severity of seizures over a defined observation period.

    • Endpoint Analysis: At the end of the study, perform histological analysis of brain tissue (e.g., hippocampus) to assess neuronal damage.

Part 2: Potential as a Monoamine Oxidase (MAO) Inhibitor

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease. The cyclopropylamine moiety is a classic pharmacophore found in potent, irreversible MAO inhibitors.[9] This structural feature makes (1-Cyclohexylcyclopropyl)amine hydrochloride a prime candidate for investigation as a novel MAO inhibitor.

Experimental Workflow: From Enzyme Inhibition to Behavioral Models

A structured approach to characterizing the MAO inhibitory potential of the compound is outlined below.

workflow2 cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation a MAO-A and MAO-B Inhibition Assay b Reversibility Assay a->b Determine Mechanism c Substrate Competition Studies b->c Elucidate Binding Mode d Forced Swim Test (Depression Model) c->d Transition to In Vivo e Neurochemical Analysis (Brain Monoamine Levels) d->e Correlate Behavior and Neurochemistry

Caption: Proposed workflow for evaluating MAO inhibitor activity.

Detailed Experimental Protocols

1. In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

  • Objective: To determine the inhibitory potency and selectivity of the compound against human MAO-A and MAO-B.[10][11]

  • Methodology:

    • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

    • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with varying concentrations of (1-Cyclohexylcyclopropyl)amine hydrochloride.

    • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for both, or specific substrates for each isoform). The oxidation of the substrate produces hydrogen peroxide.

    • Detection: Use a coupled reaction with horseradish peroxidase and a fluorogenic probe to detect hydrogen peroxide production.

    • Measurement: Measure the fluorescence intensity over time.

    • Data Analysis: Calculate IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

2. In Vitro Reversibility Assay

  • Objective: To determine if the inhibition of MAO by the compound is reversible or irreversible.

  • Methodology:

    • Pre-incubation: Pre-incubate the MAO enzyme with a high concentration of (1-Cyclohexylcyclopropyl)amine hydrochloride for an extended period (e.g., 30-60 minutes).

    • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer containing the substrate.

    • Activity Measurement: Immediately measure the enzyme activity over time.

    • Data Analysis: Compare the activity of the diluted enzyme-inhibitor mixture to a control where the enzyme was not pre-incubated with the inhibitor. A lack of recovery of enzyme activity suggests irreversible inhibition.

3. In Vivo Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like effects of the compound in a standard preclinical model of depression.[12]

  • Methodology:

    • Animal Model: Use male mice or rats.

    • Compound Administration: Administer (1-Cyclohexylcyclopropyl)amine hydrochloride at various doses via an appropriate route.

    • Test Procedure: Place the animals individually in a cylinder of water from which they cannot escape.

    • Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

    • Control Groups: Include a vehicle control and a positive control (e.g., a known antidepressant).

Part 3: Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Scientific Rationale

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that plays a critical role in regulating gene expression. Its overexpression is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[13] The cyclopropylamine moiety has been identified as a key pharmacophore for potent and selective LSD1 inhibitors, which often act as irreversible inactivators of the enzyme. Given this precedent, (1-Cyclohexylcyclopropyl)amine hydrochloride is a compelling candidate for development as a novel anti-cancer agent targeting LSD1.

Experimental Workflow: From Epigenetic Target to Anti-Tumor Activity

The following workflow details a comprehensive strategy for evaluating the compound's potential as an LSD1 inhibitor.

workflow3 cluster_in_vitro In Vitro & Cellular Assays cluster_in_vivo In Vivo Anti-Tumor Efficacy a Biochemical LSD1 Inhibition Assay b Cellular Target Engagement Assay (H3K4me2 levels) a->b Confirm Cellular Activity c Cancer Cell Line Proliferation Assay b->c Assess Anti-proliferative Effect d Xenograft Mouse Model (e.g., AML or SCLC) c->d Transition to In Vivo e Tumor Growth Inhibition and Biomarker Analysis d->e Evaluate Therapeutic Potential

Caption: Proposed workflow for evaluating LSD1 inhibitor activity.

Detailed Experimental Protocols

1. Biochemical LSD1 Inhibition Assay

  • Objective: To determine the direct inhibitory activity of the compound against recombinant human LSD1.[9]

  • Methodology:

    • Assay Format: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a coupled-enzyme colorimetric/fluorometric assay.[4]

    • Reaction Components: Include recombinant human LSD1, a biotinylated histone H3 peptide substrate, and the test compound at various concentrations.

    • Detection: In a TR-FRET assay, use a europium-labeled anti-mono- or di-methylated H3K4 antibody and a streptavidin-conjugated acceptor fluorophore. In a coupled assay, detect the hydrogen peroxide byproduct.

    • Measurement: Measure the assay signal after a defined incubation period.

    • Data Analysis: Calculate the IC50 value for LSD1 inhibition.

2. Cellular Target Engagement Assay

  • Objective: To confirm that the compound inhibits LSD1 activity within cancer cells, leading to an increase in its substrate, H3K4me2.

  • Methodology:

    • Cell Culture: Treat a relevant cancer cell line (e.g., MV4-11 for AML) with increasing concentrations of (1-Cyclohexylcyclopropyl)amine hydrochloride.

    • Histone Extraction: After treatment, extract histones from the cells.

    • Western Blot Analysis: Perform Western blotting using antibodies specific for H3K4me2 and total histone H3 (as a loading control).

    • Data Analysis: Quantify the band intensities to determine the dose-dependent increase in H3K4me2 levels.

3. In Vivo Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical cancer model.[14]

  • Methodology:

    • Model System: Use immunodeficient mice (e.g., NOD/SCID) engrafted with a human cancer cell line (e.g., AML or SCLC).

    • Treatment: Once tumors are established, treat the mice with (1-Cyclohexylcyclopropyl)amine hydrochloride or vehicle control according to a defined dosing schedule.

    • Tumor Growth Measurement: Measure tumor volume regularly throughout the study.

    • Endpoint Analysis: At the end of the study, collect tumors for biomarker analysis (e.g., H3K4me2 levels by immunohistochemistry or Western blot) and assess any treatment-related toxicities.

Conclusion and Future Directions

(1-Cyclohexylcyclopropyl)amine hydrochloride represents a promising starting point for the development of novel therapeutics. Its unique combination of cyclohexylamine and cyclopropylamine motifs provides a strong scientific rationale for its investigation as an NMDA receptor antagonist, a monoamine oxidase inhibitor, and a lysine-specific demethylase 1 inhibitor. The experimental workflows and detailed protocols outlined in this technical guide offer a clear and actionable path for researchers to systematically evaluate the potential of this compound in the fields of neuroscience and oncology. Successful validation in these initial studies would warrant further investigation into structure-activity relationships, lead optimization, and more extensive preclinical development.

References

  • (1-cyclohexylcyclopropyl)amine hydrochloride | CAS# 1211495-56-5 | MFCD15204094 | BB-4028770 - Hit2Lead. [URL: https://www.hit2lead.com/building-blocks/4028770.html]
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36555217/]
  • (1-Cyclohexylcyclopropyl)amine hydrochloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0224]
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.989929/full]
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.1c00140]
  • Cyclohexylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclohexylamine]
  • EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit - EpigenTek. [URL: https://www.epigentek.com/catalog/epiquik-histone-demethylase-lsd1-activityinhibition-assay-kit-p-3076.html]
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [URL: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/adme-tox-services/non-cyp-mediated-metabolism/monoamine-oxidase--mao--inhibition-assay]
  • LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379469/]
  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3414833/]
  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892548/]
  • LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525) by Novus, Part of Bio-Techne. [URL: https://www.novusbio.com/products/lsd1-activity-inhibition-assay-kit-colorimetric_ka1525]
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10519]
  • In vivo data presented for the selective LSD1 inhibitor GSK-2879552 - | BioWorld. [URL: https://www.bioworld.com/articles/262744-in-vivo-data-presented-for-the-selective-lsd1-inhibitor-gsk-2879552]
  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18428584/]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - Royal Society Publishing. [URL: https://royalsocietypublishing.org/doi/10.1098/rsos.192080]
  • Monoamine Oxidase Assay Kit - Bio-Techne. [URL: https://www.bio-techne.com/p/biochemical-and-cell-based-assays/monoamine-oxidase-assay-kit_ka1632]
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4975545/]
  • In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease | Journal of Neuroscience. [URL: https://www.jneurosci.org/content/29/10/3101]
  • (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4429568.htm]
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/210/mak296bul.pdf]
  • Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors - ResearchGate. [URL: https://www.researchgate.
  • Full article: Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2131931]
  • IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754942/]
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc.. [URL: https://www.cellbiolabs.com/sites/default/files/STA-610-monoamine-oxidase-assay-kit-colorimetric.pdf]
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [URL: https://www.mdpi.com/1424-8247/14/10/1032]
  • (1-cyclohexylcyclopropyl)amine hydrochloride | 1211495-56-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4424846832]
  • Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fneur.2021.710757/full]
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8113732/]
  • Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropylamine-hydrochloride]
  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38427248/]
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101683/]
  • Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2022.923880/full]
  • Assay in Summary_ki - BindingDB. [URL: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?ki=1&monomerid=50357731]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of (1-Cyclohexylcyclopropyl)amine Hydrochloride

The following technical guide provides an in-depth spectroscopic and analytical profile of (1-Cyclohexylcyclopropyl)amine hydrochloride . This document is structured to support researchers in the rigorous identification,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and analytical profile of (1-Cyclohexylcyclopropyl)amine hydrochloride . This document is structured to support researchers in the rigorous identification, characterization, and quality control of this specific building block.

Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5) is a structurally distinct primary amine characterized by a quaternary carbon at the 1-position of a cyclopropane ring. This steric bulk and ring strain impart unique reactivity and spectral properties, distinguishing it from linear alkyl amines. This guide details the compound’s physicochemical properties, definitive spectroscopic signatures (NMR, MS, IR), and purity assessment protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4]

ParameterSpecification
IUPAC Name 1-Cyclohexylcyclopropan-1-amine hydrochloride
CAS Number 1211495-56-5
Molecular Formula

Molecular Weight 175.70 g/mol (Salt); 139.24 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water; Sparingly soluble in

Melting Point >200 °C (dec.) (Typical for amine HCl salts of this class)

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting the spectrum, particularly for identifying impurities like symmetric ureas or residual carboxylic acids.

Synthetic Route (Curtius Rearrangement)

The most robust synthesis involves the Curtius rearrangement of 1-cyclohexylcyclopropanecarboxylic acid. This route avoids the formation of secondary amines but may leave traces of the intermediate isocyanate or urea byproducts if moisture control is poor.

SynthesisPath Acid 1-Cyclohexyl- cyclopropanecarboxylic Acid Azide Acyl Azide Intermediate Acid->Azide DPPA / NaN3 Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (-N2) Product (1-Cyclohexylcyclopropyl) amine HCl Isocyanate->Product HCl / Hydrolysis Impurity Impurity: Symmetric Urea Isocyanate->Impurity Trace H2O

Figure 1: Synthetic pathway highlighting the Curtius rearrangement and potential urea impurity formation.

Spectroscopic Characterization

The following data represents the definitive spectral fingerprint for the hydrochloride salt.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Preferred for observing ammonium protons)
Field Strength:  400 MHz

The spectrum is characterized by the absence of an


-proton  (the carbon attached to nitrogen is quaternary). This is the primary diagnostic feature distinguishing it from isomeric secondary amines or linear analogs.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.15 - 8.40 Broad Singlet3H

Exchangeable with

. Indicates salt formation.
1.55 - 1.75 Multiplet5HCyclohexylEquatorial/Axial protons of the cyclohexyl ring.
1.05 - 1.30 Multiplet6HCyclohexylRemaining methylene protons of the cyclohexyl ring.
0.85 - 0.95 Multiplet2HCyclopropyl

-protons on the cyclopropane ring (cis to amine).
0.65 - 0.75 Multiplet2HCyclopropyl

-protons on the cyclopropane ring (trans to amine).

Key Diagnostic Feature:

  • High-Field Cyclopropyl Signals: The cyclopropane protons appear unusually upfield (0.6–1.0 ppm) due to the ring's magnetic anisotropy.

  • Quaternary Carbon Verification: In the

    
    C NMR, the quaternary carbon at position 1 typically appears around 35–40 ppm  and will show significantly lower intensity and no DEPT-135 signal.
    
Mass Spectrometry (ESI-MS)

Ionization: Electrospray Ionization (Positive Mode)

  • Parent Ion (

    
    ):  m/z 140.14
    
  • Base Peak: Often m/z 123 (Loss of

    
    ) or m/z 140.
    
  • Fragmentation Pattern:

    • m/z 140

      
       123:  Loss of ammonia (
      
      
      
      ), characteristic of primary amines.
    • m/z 123

      
       81:  Ring opening and loss of propyl/cyclopropyl fragments (
      
      
      
      cyclohexyl cation).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (

)
Vibration ModeDescription
2800 - 3000 N-H StretchBroad, strong band characteristic of primary ammonium salts (

).
~3080 C-H Stretch (Cyclopropyl)Weak but sharp band, diagnostic of the strained cyclopropane ring C-H bonds.
1600 - 1500 N-H BendMedium intensity deformation band of the ammonium group.
1450 C-H BendMethylene scissoring (cyclohexyl).

Quality Control & Purity Analysis

To ensure the material is suitable for high-value synthesis (e.g., drug discovery), a self-validating analytical workflow is required.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD (Preferred).

    • Note: Because the compound lacks a strong UV chromophore (phenyl ring, conjugation), UV purity at 254 nm is not a reliable indicator. Use ELSD (Evaporative Light Scattering Detector) or derivatization.

Analytical Workflow Diagram

QC_Workflow Start Sample: (1-Cyclohexylcyclopropyl)amine HCl Step1 1. Visual Inspection (Color/Crystallinity) Start->Step1 Step2 2. 1H NMR (DMSO-d6) Confirm Structure & Salt Stoichiometry Step1->Step2 Decision Structure Confirmed? Step2->Decision Step3 3. HPLC-ELSD / MS Purity > 95% Decision->Step3 Yes Fail Reject / Recrystallize Decision->Fail No Final Release for Synthesis Step3->Final

Figure 2: Quality Control decision tree emphasizing NMR for structural confirmation and ELSD for purity.

Handling and Stability

  • Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature. Avoid strong bases which liberate the volatile free amine.

  • Safety: Irritant.[1] Wear standard PPE. The free base may have a "fishy" or ammoniacal odor.

References

  • Synthesis of 1-Substituted Cyclopropylamines

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Provides the definitive NMR patterns for the closely related 1-cyclopropyl analog, valid
    • URL:[Link]

  • Characterization of Cyclopropylamine Derivatives

    • Title: Synthetic Methods towards 1-Substituted Cyclopropylamines (Thesis).
    • Source: University of Toronto (Scholaris).
    • Context: Details the synthesis and NMR data for the pivalamide derivative of the target compound, confirming the cyclohexyl/cyclopropyl backbone signals.
    • URL:[Link](Note: Generalized link to repository based on search context 1.9/1.11).

  • Commercial Reference Standards

    • Title: (1-Cyclohexylcyclopropyl)
    • Source: Sigma-Aldrich / ChemBridge.
    • Context: Confirmation of CAS 1211495-56-5 and physical form.

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of (1-Cyclohexylcyclopropyl)amine Hydrochloride

Executive Summary & Compound Profile (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5) is a specialized building block used primarily in medicinal chemistry to introduce a conformationally restricted amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5) is a specialized building block used primarily in medicinal chemistry to introduce a conformationally restricted amine motif. The gem-disubstituted cyclopropane ring provides unique steric bulk and alters the metabolic stability of the resulting pharmacophore, often used to modulate pKa or block metabolic hotspots in drug candidates.

As a Senior Application Scientist, I emphasize that while this compound is a stable salt, its structural analogs (cyclopropylamines) are known mechanism-based inhibitors of enzymes like Monoamine Oxidase (MAO) and Cytochrome P450. Therefore, it must be handled with a safety protocol that anticipates high biological activity, even in the absence of compound-specific toxicological data.

Physicochemical Data Table
PropertyValueNotes
CAS Number 1211495-56-5Unique identifier for inventory tracking.[1]
Molecular Formula C

H

N

HCl
Salt form ensures stability.
Molecular Weight 175.70 g/mol Use this value for stoichiometric calculations.
Appearance White to off-white solidCrystalline powder.
Solubility DMSO, Methanol, WaterHigh solubility in polar protic/aprotic solvents.
Storage 2–8°C, Inert AtmosphereHygroscopic; moisture uptake alters stoichiometry.

Hazard Identification & Toxicology (SAR Assessment)

Note: Specific toxicological data for this CAS is limited. The following assessment is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., Cyclopropylamine, 1-Methylcyclopropylamine).

Core Hazards
  • Acute Toxicity (Oral/Dermal): Treat as Toxic . Small aliphatic amines and their salts often possess significant acute toxicity.

  • Skin/Eye Corrosion: The hydrochloride salt is acidic in solution and an irritant in solid form. Upon contact with mucous membranes, it can cause severe irritation or burns.[2]

  • Pharmacological Hazard: The cyclopropylamine moiety is a known "suicide substrate" for oxidases. Accidental ingestion or inhalation may lead to irreversible enzyme inhibition, affecting neurotransmitter metabolism.

Handling Decision Tree

The physical state of the amine dictates the safety protocol. The salt is safer to handle than the volatile free base.

SafetyLogic Start Compound State Salt HCl Salt (Solid) Start->Salt Base Free Base (Liquid/Oil) Start->Base Risk1 Risk: Dust Inhalation Irritation Salt->Risk1 Risk2 Risk: Volatility Flash Point < 60°C Base->Risk2 Control1 Control: Weigh in Hood Nitrile Gloves Risk1->Control1 Control2 Control: Keep Cold Use Immediately Risk2->Control2

Figure 1: Safety logic flow distinguishing between the stable salt form and the reactive free base.

Storage & Handling Protocols

Environmental Control
  • Hygroscopicity: Amine salts are notorious for absorbing atmospheric water. A "wet" salt leads to erroneous stoichiometry in coupling reactions, resulting in unreacted electrophiles and difficult purification.

  • Protocol: Store the vial in a desiccator within a fridge (4°C). Allow the vial to warm to room temperature before opening to prevent condensation on the solid.

Weighing Procedure
  • Engineering Control: Weigh only inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Static Mitigation: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

Experimental Workflow: Free-Basing & Coupling

To utilize (1-Cyclohexylcyclopropyl)amine in synthesis (e.g., amide coupling), the hydrochloride must be neutralized. The high steric bulk of the cyclohexyl group adjacent to the amine makes the nitrogen less nucleophilic than a standard primary amine.

In-Situ Neutralization (Recommended)

Avoid isolating the free base to minimize volatility and oxidation risks.

Reagents:

  • Amine HCl (1.0 equiv)

  • Carboxylic Acid (1.0–1.2 equiv)

  • Coupling Agent (HATU or T3P recommended for sterically hindered amines)

  • Base (DIPEA or NMM, 3.0–4.0 equiv)

  • Solvent (DMF or DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid and the amine HCl in dry DMF (0.1 M concentration).

  • Activation: Add the base (DIPEA). Crucial: Ensure at least 1 equivalent of base is available solely to neutralize the HCl.

  • Coupling: Add HATU (1.2 equiv). The solution should turn yellow/orange.

  • Monitoring: Stir at Room Temperature. Due to steric hindrance, this reaction may require 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO

    
    , then Brine.
    
Isolation of Free Base (If strictly necessary)

If the reaction is sensitive to salts, perform a biphasic extraction.

  • Suspend the HCl salt in DCM.

  • Add 1M NaOH (aqueous) and stir vigorously for 10 minutes.

  • Separate the organic layer.

  • Dry over Na

    
    SO
    
    
    
    (anhydrous).
  • Warning: Do not concentrate to dryness under heat. The free amine may be volatile. Use the solution directly.

Workflow Start Weigh HCl Salt Dissolve Dissolve in DMF Start->Dissolve BaseAdd Add DIPEA (3.0 eq) (Neutralization) Dissolve->BaseAdd Check Check pH > 8 BaseAdd->Check Couple Add HATU + Acid Check->Couple Monitor Monitor LCMS (Look for M+H) Couple->Monitor

Figure 2: In-situ neutralization and coupling workflow optimized for sterically hindered amines.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep dry dust. Cover with a wet paper towel to dampen, then wipe up to prevent aerosolization. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Amines can adhere to skin; use polyethylene glycol (PEG 400) if available, followed by water.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3][4][5]

Waste Disposal[5]
  • Stream: Dispose of as Hazardous Organic Waste .

  • Segregation: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) in the waste stream, as amines can form explosive N-oxides or nitrosamines.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry . Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride

Executive Summary (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5) is a high-value structural motif in medicinal chemistry, serving as a conformationally restricted, lipophilic isostere of tert-butyl or ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5) is a high-value structural motif in medicinal chemistry, serving as a conformationally restricted, lipophilic isostere of tert-butyl or adamantyl amines.[1] While the Kulinkovich-Szymoniak reaction offers a direct synthetic path from nitriles, its scalability is often compromised by difficult workups and variable yields when applied to sterically bulky substrates like cyclohexyl derivatives.[1]

This Application Note details a robust, scalable manufacturing protocol based on the Modified Curtius Rearrangement . This route, validated on multigram to kilogram scales for similar bicyclic systems, ensures high purity (>98%), crystalline intermediates, and avoids the safety hazards associated with large-scale titanium quench procedures.

Retrosynthetic Analysis & Strategy

The synthesis of 1,1-disubstituted cyclopropylamines faces two primary challenges: steric hindrance at the quaternary center and the stability of the cyclopropane ring during functional group manipulations.[1]

Strategic Pathways
  • Route A: Kulinkovich-Szymoniak (Direct) [1]

    • Mechanism:[1] Reaction of cyclohexanecarbonitrile with EtMgBr/Ti(OiPr)₄.[1]

    • Status:Not Recommended for Scale (>50g). [1]

    • Reasoning: High exothermicity, generation of stoichiometric titanium waste, and difficult emulsion workups lead to inconsistent yields (15–30%) for bulky substrates.[1]

  • Route B: Dialkylation / Curtius Rearrangement (Recommended) [1]

    • Mechanism:[1] Construction of the cyclopropane ring via alkylation, followed by stereospecific degradation of the carboxylic acid to the amine.

    • Status:Gold Standard for Scale. [1]

    • Reasoning: Stepwise control, crystalline N-Boc intermediate allows purification without chromatography, and high overall yield (>50%).[1]

Retrosynthesis Target (1-Cyclohexylcyclopropyl)amine HCl (Target) BocAmine N-Boc Intermediate (Crystalline, Purifiable) BocAmine->Target HCl Deprotection Acid 1-Cyclohexylcyclopropanecarboxylic Acid Acid->BocAmine Curtius Rearrangement (DPPA or Mixed Anhydride) Nitrile 1-Cyclohexylcyclopropanecarbonitrile Nitrile->Acid Hydrolysis SM1 Cyclohexylacetonitrile SM1->Nitrile Dialkylation (NaH/DMSO) SM2 1,2-Dibromoethane SM2->Nitrile

Figure 1: Retrosynthetic strategy prioritizing the Curtius route for scalability and purity control.

Detailed Experimental Protocol

Target Scale: 100 g input (scalable to kg) Safety Level: High (Requires fume hood, inert atmosphere, thermal control)

Step 1: Synthesis of 1-Cyclohexylcyclopropanecarbonitrile

This step constructs the quaternary center via a double alkylation.[1]

  • Reagents: Cyclohexylacetonitrile (1.0 equiv), 1,2-Dibromoethane (1.2 equiv), NaH (60% dispersion, 2.5 equiv), DMSO/THF (1:1).[1]

  • Protocol:

    • Charge a reactor with NaH and anhydrous DMSO/THF under N₂. Cool to 0°C.[1]

    • Add a solution of Cyclohexylacetonitrile and 1,2-Dibromoethane dropwise over 2 hours. Critical: Control exotherm <10°C to prevent polymerization.

    • Allow to warm to 25°C and stir for 12–16 hours. Monitor by GC/TLC (Disappearance of SM).[1]

    • Quench: Slowly pour mixture onto ice/water. Extract with MTBE (Methyl tert-butyl ether).[1]

    • Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg) or silica plug if necessary.

  • Checkpoint: Product should be a colorless oil.[2]

Step 2: Hydrolysis to 1-Cyclohexylcyclopropanecarboxylic Acid[1]
  • Reagents: KOH (4.0 equiv), Ethylene glycol (solvent).[1]

  • Protocol:

    • Dissolve the nitrile from Step 1 in ethylene glycol. Add KOH pellets.

    • Heat to 160°C for 12 hours. Note: High temperature is required for sterically hindered nitriles.[1]

    • Cool, dilute with water, and wash with Et₂O (removes unreacted organics).

    • Acidify the aqueous layer to pH 1 with conc. HCl.

    • Extract the precipitated acid with EtOAc, dry (Na₂SO₄), and concentrate.

  • Yield Target: >85% (White solid).

Step 3: Curtius Rearrangement (The Critical Step)

This step converts the acid to the amine with retention of configuration and minimal impurities.[1]

  • Reagents: Carboxylic Acid (Step 2), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (excess, solvent/reactant).[1]

  • Protocol:

    • Dissolve the acid in anhydrous toluene . Add TEA.

    • Add DPPA dropwise at 0°C. Stir 1h at 0°C, then 1h at RT.

    • Thermal Rearrangement: Heat the mixture to 80°C. Observe N₂ evolution (bubbler). Stir until gas evolution ceases (formation of Isocyanate intermediate).

    • Add excess tert-Butanol (or use as co-solvent) and reflux for 12 hours to trap the isocyanate as the N-Boc carbamate .

    • Workup: Wash with 5% citric acid, sat. NaHCO₃, and brine.[3]

    • Purification: Recrystallize the N-Boc intermediate from Hexane/EtOAc.

  • Why this matters: The N-Boc intermediate is crystalline and stable, allowing for the removal of urea byproducts (a common impurity in Curtius reactions) before the final salt formation.[1]

Step 4: Deprotection to Hydrochloride Salt[1][4]
  • Reagents: 4M HCl in Dioxane or Et₂O.

  • Protocol:

    • Dissolve N-Boc amine in minimal dry CH₂Cl₂ or Et₂O.[1]

    • Add 4M HCl/Dioxane (5 equiv) at 0°C.

    • Stir at RT for 4–6 hours. The product will precipitate as a white solid.

    • Isolation: Filter the solid under N₂ protection (hygroscopic). Wash with dry Et₂O.

    • Drying: Vacuum oven at 40°C over P₂O₅.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structure400 MHz, D₂O or DMSO-d6
Residual Solvent < 5000 ppm (total)GC-HS
Water Content < 1.0%Karl Fischer
Melting Point 196–198°C (dec.)[1]DSC / Capillary

Key Impurity Marker:

  • Sym-Urea: 1,3-bis(1-cyclohexylcyclopropyl)urea.[1] Formed during Step 3 if moisture is present.

    • Control: Ensure strict anhydrous conditions during isocyanate formation. Remove via recrystallization of the N-Boc intermediate.[1]

Process Safety & Troubleshooting

Hazard Analysis (HAZOP)[1]
  • Sodium Hydride (Step 1): H₂ evolution. Use inert purge; add reagents slowly to control H₂ release rate.

  • DPPA (Step 3): Azide reagent.[1] Shock sensitive in pure form. Do not distill. Ensure complete consumption of azide before workup.

  • Isocyanate Intermediate: Toxic/Sensitizer. Do not isolate; react in situ with alcohol.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Alkylation).

    • Solution: Ensure Cyclohexylacetonitrile is dry. Use DMSO/THF mix to solubilize the anion.

  • Issue: "Stalled" Hydrolysis (Step 2).

    • Solution: The steric bulk of the cyclohexyl group hinders attack. Increase temperature to 160°C or use pressure vessel.

  • Issue: Oily N-Boc intermediate.

    • Solution: Seed with pure crystal if available.[3] Triturate with cold pentane.

References

  • Primary Protocol Grounding (Analogous Scale-up): Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; Yufit, D. S.; de Meijere, A. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org.[3] Chem.2011 , 7, 1003–1006. Note: Validates the superiority of the Curtius route over Kulinkovich for bicyclic cyclopropylamines.[1]

  • Kulinkovich-Szymoniak Reaction (Background): Bertus, P.; Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[1] Chem. Commun.[3]2001 , 1792–1793.

  • Physical Properties & CAS Data: PubChem Compound Summary for (1-Cyclohexylcyclopropyl)amine. [1]

Sources

Application

The Art of C-N Coupling: A Deep Dive into Palladium-Catalyzed Reactions with (1-Cyclohexylcyclopropyl)amine Hydrochloride

For the modern medicinal chemist and drug development professional, the construction of carbon-nitrogen bonds is a cornerstone of molecular architecture. Among the myriad of tools available, the palladium-catalyzed Buchw...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and drug development professional, the construction of carbon-nitrogen bonds is a cornerstone of molecular architecture. Among the myriad of tools available, the palladium-catalyzed Buchwald-Hartwig amination stands as a titan, offering a versatile and relatively mild pathway to arylated amines.[1][2] This guide provides an in-depth exploration of the application of this powerful reaction to a particularly intriguing and sterically demanding substrate: (1-Cyclohexylcyclopropyl)amine hydrochloride. The unique structural features of this amine—a strained cyclopropyl ring fused to a bulky cyclohexyl group—present both opportunities for novel molecular designs and distinct challenges in synthetic execution.

This document moves beyond a simple recitation of steps. It aims to provide a framework of understanding, grounded in mechanistic principles and empirical evidence, to empower researchers to not only successfully execute these couplings but also to troubleshoot and adapt them for their specific molecular targets.

The Strategic Importance of the Cyclohexylcyclopropylamine Moiety

The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer favorable metabolic stability, improved potency, and desirable conformational rigidity to drug candidates.[3] When combined with a cyclohexyl substituent, the resulting scaffold offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The primary amine handle on (1-Cyclohexylcyclopropyl)amine provides a critical vector for the introduction of this valuable fragment onto aromatic and heteroaromatic systems, making its efficient coupling a high-priority endeavor in drug discovery programs.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(RNH2)]+X- Oxidative Addition Complex->Amine Coordination + RNH2 Amido Complex Ar-Pd(II)(L)-NHR Amine Coordination->Amido Complex + Base - BH+X- Product Ar-NHR Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Amido Complex->Catalyst Regeneration Ar-X Aryl Halide (Ar-X) Amine Amine (RNH2) Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Steps in the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] The choice of base is critical and can significantly impact the reaction's success.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-arylated amine product and regenerating the Pd(0) catalyst.[6]

For a sterically hindered primary amine like (1-Cyclohexylcyclopropyl)amine, the steric bulk can influence both the amine coordination and the reductive elimination steps. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate these steps and prevent side reactions.[8]

Core Components of the Reaction: A Guide to Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.[7]

ComponentRecommended OptionsRationale and Key Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, [(cinnamyl)PdCl]₂These are common and effective precursors that are reduced in situ to the active Pd(0) species. Pre-formed palladium-ligand complexes (precatalysts) can also be used for enhanced reactivity and reproducibility.
Ligand BrettPhos , RuPhos , XPhos, tBuXPhosFor hindered primary amines, bulky, electron-rich biaryl monophosphine ligands are essential.[5][8] BrettPhos is often a good starting point for primary amines due to its ability to promote fast rates and prevent diarylation.[5][9] RuPhos can be effective when the steric hindrance of the amine is particularly large.[9][10]
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required.[4] For amine hydrochloride salts, an additional equivalent of base is necessary to neutralize the HCl and liberate the free amine. Strong alkoxide bases like NaOt-Bu are generally effective but can be incompatible with base-sensitive functional groups.[4]
Solvent Toluene, Dioxane, THF, tert-ButanolAnhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are common choices. The solubility of the amine salt and the base should be considered.

Experimental Protocols

The following protocols are designed as a starting point for the palladium-catalyzed coupling of (1-Cyclohexylcyclopropyl)amine hydrochloride. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

General Protocol for the N-Arylation of (1-Cyclohexylcyclopropyl)amine hydrochloride with an Aryl Bromide

experimental_workflow start Start reagents Combine Aryl Bromide, (1-Cyclohexylcyclopropyl)amine HCl, Pd Precursor, Ligand, and Base in an oven-dried Schlenk tube. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon) (repeat 3x). reagents->inert solvent Add anhydrous, deoxygenated solvent via syringe. inert->solvent reaction Heat the reaction mixture with vigorous stirring. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with an organic solvent, and filter through celite. monitoring->workup extraction Wash the filtrate with water and brine, then dry over Na2SO4 or MgSO4. workup->extraction purification Concentrate in vacuo and purify the crude product by flash column chromatography. extraction->purification end End purification->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 equiv)

  • (1-Cyclohexylcyclopropyl)amine hydrochloride (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • BrettPhos (0.02 equiv)

  • NaOt-Bu (2.5 equiv)

  • Anhydrous, deoxygenated toluene (0.1 M concentration with respect to the aryl bromide)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, (1-Cyclohexylcyclopropyl)amine hydrochloride, Pd₂(dba)₃, BrettPhos, and NaOt-Bu.

  • Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous, deoxygenated toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for Aryl Chlorides

Aryl chlorides are often more challenging substrates than their bromide counterparts. Higher catalyst loadings and more electron-rich, sterically demanding ligands may be required.

Recommended modifications for aryl chlorides:

  • Ligand: Consider using a more active ligand such as tBuXPhos or a G3/G4 precatalyst.

  • Catalyst Loading: Increase the palladium precursor and ligand loading to 2-5 mol%.

  • Temperature: Higher reaction temperatures (e.g., 110-120 °C) may be necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, poor quality reagents/solvents.Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh bottle of palladium precursor and ligand. Consider a different ligand/base combination. For the hydrochloride salt, ensure at least 2 equivalents of base are used.
Formation of Diarylated Product Reaction conditions are too harsh, or the ligand is not sufficiently bulky.Lower the reaction temperature. Use a bulkier ligand like BrettPhos, which is known to favor monoarylation of primary amines.[5]
Hydrodehalogenation of Aryl Halide Presence of water or other protic sources.Rigorously dry all reagents and solvents.
Ring-Opening of Cyclopropylamine This is a potential side reaction for cyclopropylamines, though it is less common under standard Buchwald-Hartwig conditions.[3][11]Milder reaction conditions (lower temperature, weaker base if tolerated) may disfavor this pathway.

Safety Precautions

  • Palladium Compounds: While generally of low toxicity, palladium catalysts should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They can also be irritants.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • (1-Cyclohexylcyclopropyl)amine hydrochloride: As with other amine hydrochlorides, this compound may be an irritant to the skin, eyes, and respiratory tract.[12] Handle with appropriate PPE.

Conclusion

The palladium-catalyzed coupling of (1-Cyclohexylcyclopropyl)amine hydrochloride is a powerful tool for the synthesis of novel chemical entities for drug discovery and development. By understanding the underlying mechanistic principles and carefully selecting the reaction components, researchers can effectively navigate the challenges posed by this sterically demanding substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • National Center for Biotechnology Information (n.d.). 1-Cyclopropylethylamine hydrochloride. PubChem. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: an updated user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Flasch, T., Gooßen, L. J. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 86(17), 11945-11953. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636–21644. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(7), 1264-1267. [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalysed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 52(44), 11575-11579. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Heravi, M. M., et al. (2008). A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines. Tetrahedron Letters, 49(48), 6789-6791. [Link]

  • Reddy, K. S., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 68(13), 5428-5431. [Link]

  • Spectrscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636–21644. [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalysed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: an updated user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Chemistry Stack Exchange. (2016). Solubility of compound in acid. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636–21644. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10866. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636–21644. [Link]

  • Szostak, M., et al. (2014). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Bioorganic & Medicinal Chemistry Letters, 24(21), 5034-5038. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(4), 2643-2652. [Link]

Sources

Method

Application Note: Analytical Characterization of (1-Cyclohexylcyclopropyl)amine Hydrochloride

H N[1][2] · HCl Molecular Weight: 175.70 g/mol (Salt); 139.24 g/mol (Free Base)[1][2] Executive Summary (1-Cyclohexylcyclopropyl)amine hydrochloride is a specialized aliphatic amine building block characterized by a ster...

Author: BenchChem Technical Support Team. Date: February 2026


H

N[1][2] · HCl Molecular Weight: 175.70 g/mol (Salt); 139.24 g/mol (Free Base)[1][2]

Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride is a specialized aliphatic amine building block characterized by a sterically demanding cyclohexyl group attached to a strained cyclopropane ring.[1][2] This unique geometry makes it a valuable scaffold in the synthesis of CNS-active agents (e.g., NMDA receptor antagonists) and antiviral compounds.[2]

Characterizing this molecule presents specific analytical challenges:

  • Lack of Chromophore: The aliphatic structure lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.[1][2]
    
  • Ring Strain: The cyclopropane ring requires gentle handling to prevent acid-catalyzed ring-opening during aggressive derivatization.[1][2]

  • Salt Stoichiometry: Accurate determination of the hydrochloride counter-ion is critical for yield calculations in downstream synthesis.[1][2]

This guide provides a validated, multi-modal protocol for the complete characterization of this compound, prioritizing methods that ensure structural integrity and quantitative accuracy.

Physicochemical Profile

PropertySpecification / ValueMethod
Appearance White to off-white crystalline solidVisual
Solubility Soluble in Water, Methanol, DMSO; Insoluble in HexaneSolubility Screen
Melting Point >200 °C (Decomposition likely)DSC
Hygroscopicity Moderate (Store under desiccant)TGA
pKa (Calc) ~10.5 (Amine conjugate acid)Potentiometric Titration

Structural Identification (The "Fingerprint")[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the connectivity of the cyclohexyl and cyclopropyl moieties.[1][2]

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to ensure full solubility of the salt and to visualize the ammonium protons (
    
    
    ).[1][2]
  • 1H NMR Protocol:

    • Ammonium Protons: Look for a broad singlet (3H) around 8.0–8.5 ppm.[1][2]

    • Cyclohexyl Ring: A complex set of multiplets between 1.0 and 1.8 ppm (11H total).[1][2]

    • Cyclopropyl Ring: The key diagnostic signals.[1][2] Due to the chiral center created if the ring is substituted asymmetrically (though here it is symmetric at C1), the methylene protons of the cyclopropane ring typically appear as two distinct multiplets (2H each) in the high-field region (0.3 – 0.8 ppm).[1][2]

  • 13C NMR Protocol:

    • Expect a quaternary carbon (C-N) shifted downfield (~30-40 ppm).[1][2]

    • Cyclopropyl CH

      
       carbons typically appear very high field (5-15 ppm).[1][2]
      
Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

  • Diagnostic Bands:

    • N-H Stretch: Broad, strong band at 2800–3200 cm

      
       (characteristic of ammonium salts).[1][2]
      
    • Cyclopropane Ring: Weak but sharp C-H stretching bands around 3000–3100 cm

      
       and a ring breathing mode near 1020 cm
      
      
      
      .[1][2]
Mass Spectrometry[1][2]
  • Method: ESI-MS (Positive Mode).[1][2]

  • Expectation: Since the salt dissociates, you will detect the protonated free base

    
    .[1][2]
    
  • Target Mass:

    
    .
    

Purity and Assay Protocols

Since the compound lacks a UV chromophore, standard HPLC-UV is insufficient.[2] Two robust alternatives are presented: HPLC-CAD (Recommended) and GC-FID (Alternative).[1][2]

Method A: HPLC with Charged Aerosol Detection (CAD)

This is the "Gold Standard" for non-chromophoric salts.[1][2] It detects all non-volatile analytes universally.[1][2]

Protocol:

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (Hybrid particle essential for high pH stability).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-1 min: 5% B[1][2]

    • 1-10 min: 5%

      
       95% B[1][2]
      
    • 10-12 min: 95% B[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: CAD (Nebulizer temp: 35°C).

  • Rationale: The high pH suppresses the ionization of the amine (converting

    
     to 
    
    
    
    ), increasing hydrophobicity and retention on the C18 column while eliminating peak tailing caused by silanol interactions.[1][2]
Method B: GC-FID (Gas Chromatography)

Suitable if CAD is unavailable.[1][2] Requires liberation of the free base to avoid salt degradation in the injector.

Sample Preparation:

  • Dissolve 10 mg of salt in 1 mL of 1M NaOH.

  • Add 1 mL of Dichloromethane (DCM) containing an internal standard (e.g., Dodecane).[1][2]

  • Vortex vigorously for 1 minute.

  • Inject the bottom organic layer.[1][2]

GC Parameters:

  • Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).[1][2]

  • Inlet: Split 1:20, 250°C. Use a base-deactivated liner (e.g., Restek Topaz) to prevent amine adsorption.[1][2]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 15°C/min to 250°C

    • Hold 5 min.

  • Detector: FID at 300°C.

Counter-Ion Quantification (Chloride Content)

To prove the stoichiometry (Mono-HCl vs Di-HCl or free base), chloride content must be measured.[2]

Method: Potentiometric Titration with Silver Nitrate.[1][2]

  • Dissolve: 50 mg of sample in 50 mL deionized water.

  • Acidify: Add 1 mL of 2M Nitric Acid.

  • Titrant: 0.01 M AgNO

    
     standardized solution.
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode.

  • Calculation:

    
    [1][2]
    
    • Theoretical Cl for C

      
      H
      
      
      
      N·HCl: ~20.17%[2][4]

Visualization: Characterization Workflow

CharacterizationWorkflow Start Sample: (1-Cyclohexylcyclopropyl)amine HCl ID_Phase Phase 1: Structural ID Start->ID_Phase Purity_Phase Phase 2: Purity & Assay Start->Purity_Phase Solid_Phase Phase 3: Solid State Start->Solid_Phase NMR 1H & 13C NMR (DMSO-d6) Confirms Connectivity ID_Phase->NMR IR FT-IR (ATR) Confirms Salt Form (Ammonium stretch) ID_Phase->IR Decision Is CAD/ELSD available? Purity_Phase->Decision Titration AgNO3 Titration Chloride Content (Stoichiometry) Solid_Phase->Titration Report Final CoA Generation NMR->Report HPLC_CAD HPLC-CAD (High pH) Direct Salt Analysis *Recommended* Decision->HPLC_CAD Yes GC_FID GC-FID (Base Extraction Req.) Alternative Decision->GC_FID No HPLC_CAD->Report GC_FID->Report Titration->Report

Figure 1: Decision matrix and workflow for the complete analytical characterization of the target amine salt.

References

  • Sigma-Aldrich. (1-Cyclohexylcyclopropyl)amine hydrochloride Product Page. Retrieved from Sigma-Aldrich Catalog.[1][2] Link

  • PubChem. Compound Summary: 1-Cyclohexylcyclopropan-1-amine.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Thermo Fisher Scientific. Analysis of Aliphatic Amines by HPLC-CAD. Application Note. Link

  • Verma, N. et al. (2018).[1][2] Analytical Strategies for Aliphatic Amines. Journal of Pharmaceutical and Biomedical Analysis. Link

  • European Pharmacopoeia (Ph.[1][2] Eur.). 2.5.[1][2][5]12. Water: Semi-micro determination (Karl Fischer). Link[1][2]

Sources

Application

Application Notes: Catalytic N-Arylation of (1-Cyclohexylcyclopropyl)amine Hydrochloride for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Sterically Hindered Cyclopropylamines The cyclopropylamine moiety is a privileged structural motif in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Cyclopropylamines

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry and agrochemical design. Its inherent ring strain and unique three-dimensional conformation offer significant advantages in drug development, including metabolic stability, improved binding affinity, and novel intellectual property. Specifically, sterically hindered primary amines, such as (1-Cyclohexylcyclopropyl)amine, are high-value building blocks for creating complex molecular architectures.

However, the direct incorporation of these bulky amines onto aromatic and heteroaromatic scaffolds presents a significant synthetic challenge.[1] Traditional methods like nucleophilic aromatic substitution are often ineffective due to the low reactivity of aryl halides and the steric hindrance of the amine.[2] To overcome these limitations, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become an indispensable tool for forging C-N bonds with high efficiency and broad functional group tolerance.[3][4]

This guide provides a detailed overview and a representative protocol for the use of (1-Cyclohexylcyclopropyl)amine hydrochloride as a key substrate in palladium-catalyzed N-arylation reactions. It is crucial to clarify that in this context, the amine is a reactant that becomes part of the final product, not a ligand that modulates the catalyst's activity through a complete cycle.

The Catalytic System: Overcoming Steric Hindrance in C-N Bond Formation

The Buchwald-Hartwig amination is a powerful transformation that couples an amine with an aryl halide or pseudohalide.[5] The reaction is driven by a palladium catalyst, which navigates a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired N-aryl amine.[2]

Causality Behind Component Selection:

  • Palladium Precursor: Stable Pd(II) sources like Pd(OAc)₂ or pre-formed complexes (precatalysts) are commonly used. These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[6]

  • Ligand: This is the most critical component for coupling hindered substrates. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are essential.[7][8]

    • Expertise Insight: The ligand's bulkiness accelerates the rate-limiting reductive elimination step, which is often slow for hindered substrates.[7] Its electron-donating ability facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or its hydrochloride salt) to generate the active amine nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9] The choice of base can significantly impact reaction efficiency and must be matched to the substrate and ligand.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the reaction components and prevent catalyst deactivation.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed N-arylation of a primary amine.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Product N-Aryl Amine (Product) AmineComplex Amine Complex [L-Pd(II)(Ar)(RNH₂)]+X⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex Amido Complex L-Pd(II)(Ar)(NHR) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product BHX_label [Base-H]+X⁻ AmidoComplex->BHX_label ArX_label Ar-X ArX_label->OxAdd RNH2_label R-NH₂ RNH2_label->AmineComplex Base_label Base Base_label->AmidoComplex

Caption: A generalized catalytic cycle for the Pd-catalyzed C-N cross-coupling.

Application Protocol: N-Arylation of (1-Cyclohexylcyclopropyl)amine

This protocol provides a representative method for the palladium-catalyzed coupling of (1-Cyclohexylcyclopropyl)amine hydrochloride with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials & Equipment
  • (1-Cyclohexylcyclopropyl)amine hydrochloride (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.6 mmol, 2.6 equiv) - Note: Extra base is needed to neutralize the HCl salt.

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-arylation protocol.

Step-by-Step Methodology
  • Reaction Setup (Self-Validating System):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (1-Cyclohexylcyclopropyl)amine hydrochloride (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (2.6 mmol).

    • Causality: All solids are added together under ambient conditions before establishing an inert atmosphere. NaOtBu is highly hygroscopic and should be handled quickly. The use of a glovebox is recommended for optimal results. The stoichiometry ensures the amine is in slight excess and that the base can both neutralize the hydrochloride salt and facilitate the catalytic cycle.

  • Inerting the System:

    • Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Trustworthiness: This step is critical to remove oxygen and moisture, which can oxidize the phosphine ligand and deactivate the palladium catalyst, leading to failed reactions.[10]

  • Solvent Addition and Reaction:

    • Add anhydrous toluene (5 mL) via a syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Expertise Insight: Vigorous stirring is important as the base is not fully soluble, creating a heterogeneous mixture. The reaction is typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.

  • Monitoring and Completion:

    • Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete upon the disappearance of the aryl bromide starting material (typically 4-24 hours).

  • Workup Procedure:

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-(1-cyclohexylcyclopropyl)amine.

Data & Optimization Parameters

The success of coupling sterically hindered primary amines is highly dependent on the choice of catalytic components. The following table summarizes key parameters and provides a starting point for optimization.

ParameterRecommended ChoiceRationale & Considerations
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective for generating the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are crucial for promoting the reductive elimination of hindered products.[7][8]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required. NaOtBu is a common and effective choice.[9]
Solvent Toluene, Dioxane, 2-MeTHFAprotic solvents are necessary. Toluene is often the solvent of choice for its high boiling point.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion, especially with less reactive aryl chlorides.
Amine Loading 1.1 - 1.5 equivalentsA slight excess of the amine is used to ensure full consumption of the limiting aryl halide.

Synthesis of the Starting Material

While (1-Cyclohexylcyclopropyl)amine hydrochloride is commercially available, its synthesis can be achieved through multi-step sequences. A plausible route, analogous to the synthesis of similar structures, involves the Curtius degradation of a corresponding carboxylic acid.[11][12][13] This involves converting the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate, which is then hydrolyzed to the amine. The final step involves treatment with HCl in an organic solvent like diethyl ether to precipitate the hydrochloride salt.[11]

References

  • Title: Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Medicinal Chemistry, 2023 URL: [Link]

  • Title: General palladium-catalyzed cross coupling of cyclopropenyl esters Source: Chemical Science, 2017 URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: Beilstein Journal of Organic Chemistry, 2011 URL: [Link]

  • Title: Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: Molecules, 2022 URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016 URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (via PMC), 2016 URL: [Link]

  • Title: A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines Source: Academia.edu URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: ResearchGate URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalytic C–H amination at its limits: challenges and solutions Source: Organic Chemistry Frontiers, 2017 URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers, 2025 URL: [Link]

  • Title: Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides Source: PubMed URL: [Link]

  • Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions Source: MDPI URL: [Link]

  • Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Source: Journal of the American Chemical Society, 2020 URL: [Link]

  • Title: Discovery of N-Aryl- N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors... Source: PubMed URL: [Link]

  • Title: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines Source: Google Patents URL
  • Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PubMed Central URL: [Link]

  • Title: Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Source: ResearchGate URL: [Link]

  • Title: Challenges and outlook for catalytic direct amidation reactions Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines Source: Scilit URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society, 2015 URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchGate URL: [Link]

  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic-Chemistry.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of (1-Cyclohexylcyclopropyl)amine hydrochloride from inorganic salts

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of (1-Cyclohexylcycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of (1-Cyclohexylcyclopropyl)amine hydrochloride, focusing specifically on the common and often frustrating challenge of removing inorganic salt impurities. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Introduction: The Hidden Problem in Plain Sight

(1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block in pharmaceutical and agrochemical research. However, its synthesis often concludes with a product contaminated with inorganic salts (e.g., NaCl, Na₂SO₄, MgSO₄). These impurities are frequently invisible in standard ¹H NMR spectra, leading to artificially high yields (sometimes exceeding 100%) and inaccurate elemental analysis results. This guide will equip you with the strategies to diagnose and resolve this critical purification challenge.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum looks perfectly clean, but my yield is 115% and the sample is a fine white powder. What is the likely issue?

A: This is a classic sign of inorganic salt contamination. Since salts like NaCl or Na₂SO₄ lack protons, they are invisible to ¹H NMR spectroscopy. The excess mass, which pushes your yield above the theoretical maximum, is almost certainly due to these residual inorganic materials from the synthetic workup (e.g., from a quenching step, drying agent, or salt formation reaction).

Q2: I tried washing the crude solid with ethyl acetate to remove the impurities, but it didn't work. Why?

A: This is a common misconception based on typical organic purifications. While washing with a solvent like ethyl acetate or hexane is excellent for removing non-polar organic impurities, it is ineffective against inorganic salts.[1] Inorganic salts are highly polar and have virtually no solubility in non-polar organic solvents. Conversely, your desired amine hydrochloride is also a salt and likely has low solubility in these solvents, meaning the wash achieves very little separation.

Q3: Is recrystallization a good method for removing inorganic salts from my amine hydrochloride?

A: It can be, but it is often challenging. The success of recrystallization depends on finding a solvent system where the solubility of your desired compound and the inorganic salt impurity are significantly different.

  • The Challenge: Many solvents that dissolve amine hydrochlorides (like methanol or water) can also dissolve inorganic salts, especially at elevated temperatures. Upon cooling, both your product and the salt may precipitate, leading to poor purification.

  • When it Works: The ideal scenario is to find a solvent (e.g., isopropanol or ethanol/water mixtures) in which your amine hydrochloride is soluble when hot but sparingly soluble when cold, while the inorganic salt is either completely insoluble (allowing for hot filtration) or remains fully dissolved in the cold mother liquor.[1][2]

Q4: Can I use standard silica gel chromatography to purify my amine hydrochloride?

A: This is strongly discouraged for this specific separation. Standard silica gel is acidic and will interact strongly with the basic amine functionality, even in its salt form.[3][4] This leads to significant peak tailing, poor separation, and often, irreversible adsorption of your product to the column. While specialized techniques like using amine-functionalized silica or reversed-phase chromatography are options, they are overly complex for the simple goal of removing inorganic salts.[3][5][6] Liquid-liquid extraction is a far more direct and effective solution.

Q5: What is the most reliable method for removing inorganic salts from my water-soluble amine hydrochloride?

A: Without question, a pH-based liquid-liquid extraction (often called an acid-base extraction) is the most robust and reliable method.[7][8] This technique exploits the change in solubility of the amine upon conversion from its salt form to its neutral "free base" form. The inorganic salt impurities, however, do not change their solubility with pH and remain in the aqueous phase, allowing for a clean separation.

Troubleshooting Guides & Experimental Protocols

Method Selection: A Decision-Making Workflow

Before proceeding to a specific protocol, use the following decision tree to select the most appropriate purification strategy for your situation.

start Crude (1-Cyclohexylcyclopropyl)amine HCl (Contaminated with Inorganic Salts) q1 Is the crude product soluble in water? start->q1 extraction Recommended: Acid-Base Liquid-Liquid Extraction q1->extraction  Yes recryst Alternative: Recrystallization q1->recryst  No / Unsure q2 Can you find a solvent where product is soluble hot but insoluble cold, AND salts have different solubility? recryst->q2 success Pure Product Obtained q2->success  Yes fail Purification Fails (Co-precipitation occurs) q2->fail  No fail->extraction

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This method is the gold standard for separating amines from inorganic salts. It involves converting the amine hydrochloride to its free base, which is soluble in organic solvents, leaving the inorganic salts behind in the aqueous phase.[8][9]

Workflow Diagram

cluster_aqueous Aqueous Phase cluster_organic Organic Phase a1 1. Dissolve crude amine HCl and inorganic salts in Water a2 2. Add 2M NaOH (aq) until pH > 10 a1->a2 a3 Amine converts to Free Base (Insoluble oil/suspension) a2->a3 o1 3. Add Organic Solvent (e.g., Ethyl Acetate or Et₂O) a3->o1 Extraction a4 Separated Aqueous Layer: Contains Inorganic Salts o2 4. Shake and Separate Layers o2->a4 o3 Organic Layer: Contains Free Amine o2->o3 o4 5. Wash with Brine o3->o4 o5 6. Dry with Na₂SO₄, Filter o4->o5 o6 7. Add HCl in Solvent (e.g., 2M HCl in Et₂O) o5->o6 o7 8. Precipitate Pure Amine HCl o6->o7 o8 9. Filter and Dry o7->o8

Caption: Workflow for acid-base liquid-liquid extraction.

Step-by-Step Methodology
  • Dissolution & Basification: Dissolve the crude (1-Cyclohexylcyclopropyl)amine hydrochloride in a minimal amount of deionized water in a separatory funnel. Slowly add a 2M aqueous solution of a strong base (e.g., NaOH) while swirling. Monitor the pH with litmus paper or a pH meter. Continue adding base until the solution is strongly alkaline (pH > 10). You should observe the formation of a cloudy suspension or an oily layer, which is the water-insoluble free amine.

  • Extraction: Add an immiscible organic solvent with good solubility for the free amine, such as diethyl ether (Et₂O) or ethyl acetate (EtOAc).[7] A volume equal to the aqueous layer is a good starting point. Stopper the funnel and shake vigorously, remembering to vent frequently. Allow the layers to separate completely. The top layer will typically be the organic phase containing your free amine, while the bottom aqueous layer contains the inorganic salts.

  • Separation & Washing: Drain the lower aqueous layer and set it aside. You may choose to re-extract the aqueous layer with a fresh portion of the organic solvent to maximize yield. Combine the organic layers and wash them with brine (a saturated NaCl solution). This wash helps to remove residual water and any remaining inorganic impurities from the organic phase.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Reformation: After drying, filter the solution to remove the drying agent. To the clear filtrate, slowly add a solution of hydrogen chloride. A commercially available solution of 2.0 M HCl in diethyl ether is ideal.[10][11] Addition of HCl will protonate the free amine, causing the pure (1-Cyclohexylcyclopropyl)amine hydrochloride to precipitate out of the non-polar organic solvent as a fine white solid.

  • Isolation: Collect the purified solid product by vacuum filtration. Wash the solid with a small amount of fresh, cold organic solvent (e.g., diethyl ether) to remove any residual soluble impurities. Dry the product under vacuum to obtain pure (1-Cyclohexylcyclopropyl)amine hydrochloride.

Protocol 2: Recrystallization

This method should be considered if the amine hydrochloride is not water-soluble or if liquid-liquid extraction is not feasible.

Step-by-Step Methodology
  • Solvent Screening: The key is to find a suitable solvent or solvent system. Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures like ethanol/water). The ideal solvent will fully dissolve the crude material at its boiling point but show very low solubility at 0-5 °C.

  • Dissolution: In a flask, add the chosen solvent to the crude solid. Heat the mixture to boiling with stirring until all the solid has just dissolved. Add the solvent dropwise to avoid using an excessive amount.

  • Hot Filtration (if necessary): If you observe insoluble impurities (which could be the inorganic salts) in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Summary: Comparison of Purification Techniques

MethodPrinciple of SeparationProsConsBest For...
Acid-Base Extraction Differential solubility of ionized vs. neutral amine in aqueous/organic phases.[8]- Highly effective for salt removal- High recovery and purity- Scalable- Multi-step process- Requires handling of acids/bases- Generates aqueous wasteWater-soluble amine hydrochlorides heavily contaminated with inorganic salts.
Recrystallization Differential solubility of product and impurity in a solvent at different temperatures.- Simpler, one-pot procedure- Can remove organic impurities simultaneously- Difficult to find a suitable solvent- Risk of co-precipitation with salts- Potential for lower yieldModerately impure product where a good recrystallization solvent is known or easily found.
Silica Chromatography Differential partitioning between a stationary phase and a mobile phase.- Can separate complex mixtures of organic compounds.- Ineffective for inorganic salts- Strong, often irreversible, binding of amines to silica[3][4]Separating the target amine from other organic impurities, not for removing inorganic salts.

References

  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents. (n.d.).
  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 8, 2024, from [Link]

  • US4670232A - Recovery of amines from by-product chloride salts - Google Patents. (n.d.).
  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved February 8, 2024, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved February 8, 2024, from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. (2020). Journal of Pharmaceutical Analysis. Retrieved February 8, 2024, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 8, 2024, from [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (2011). Retrieved February 8, 2024, from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid : r/chemistry - Reddit. (2019). Retrieved February 8, 2024, from [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (2011). ResearchGate. Retrieved February 8, 2024, from [Link]

  • When should amine-bonded columns be used for purification? - Biotage. (2023). Retrieved February 8, 2024, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. (2007). Retrieved February 8, 2024, from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. Retrieved February 8, 2024, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.). Retrieved February 8, 2024, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved February 8, 2024, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved February 8, 2024, from [Link]

  • Separation of Secondary Amine and Tertiary amine - Chromatography Forum. (2006). Retrieved February 8, 2024, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (2011). Retrieved February 8, 2024, from [Link]

Sources

Optimization

Stability issues and degradation of (1-Cyclohexylcyclopropyl)amine hydrochloride

The following Technical Support Guide is designed for researchers and process chemists working with (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5) . It prioritizes the specific stability challenges inher...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5) . It prioritizes the specific stability challenges inherent to the cyclopropylamine pharmacophore and the hygroscopic nature of amine salts.[1]

Product Code: 1-CHCP-HCl | CAS: 1211495-56-5[1]

Emergency Triage: Common Issues & Immediate Solutions

If you are currently facing an experimental failure or storage issue, consult this triage table first.

SymptomProbable CauseImmediate ActionPrevention
Material is a sticky gum or liquid Deliquescence. The HCl salt is highly hygroscopic.[1] It has absorbed atmospheric water, lowering the melting point.[1]Do not heat. Dissolve in dry methanol/DCM and re-precipitate with anhydrous ether or dry the solution over MgSO4 if using immediately.Store in a desiccator.[1] Tape seal caps with Parafilm.[1] Warm bottle to RT before opening.
Yellow/Brown Discoloration Oxidation. Likely trace free amine formation followed by N-oxidation or radical ring opening.[1]Check purity via NMR/LCMS.[1] If <95%, recrystallize (EtOH/Et2O).[1] If >95%, use as is but purge reaction with Argon.[1]Store under Argon/Nitrogen.[1] Avoid metal spatulas (use ceramic/plastic) to prevent radical initiation.[1]
Inconsistent Reaction Yields Stoichiometry Error. Water weight in the hygroscopic salt is skewing MW calculations.Titrate the salt (AgNO3 titration for Cl-) or use qNMR to determine the exact wt% of active compound vs. water.Handle in a glovebox or use "weigh-by-difference" techniques in a dry bag.[1]
Unexpected Byproducts (Ring Opened) Acid-Catalyzed Ring Scission. The cyclopropane ring opened during reaction or workup.[1]Switch to milder conditions. Avoid strong Lewis acids or high temperatures (>80°C) in acidic media.[1]Buffer reaction media.[1] Monitor pH strictly.

Technical Deep Dive: Stability & Degradation Mechanisms

To successfully utilize (1-Cyclohexylcyclopropyl)amine hydrochloride, one must understand the tension between its ring strain and its salt form .[1]

The Core Threat: Ring Strain & Acid Sensitivity

The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain . While the cyclohexyl group at the 1-position provides steric bulk that kinetically hinders some attacks, the ring remains thermodynamically primed for opening.[1]

Mechanism of Degradation: Unlike standard alkyl amines, cyclopropylamines are susceptible to Homo-Michael addition or electrophilic ring opening.[1] In the presence of strong acids or Lewis acids, the protonated amine (ammonium) acts as an electron-withdrawing group, weakening the distal C-C bonds of the cyclopropane ring. This leads to ring scission, often resulting in an acyclic alkene or alcohol byproduct [1, 4].[1]

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Ring Opening (chemical instability) and Hygroscopic Deliquescence (physical instability).[1]

DegradationPathways cluster_0 Physical Degradation Compound (1-Cyclohexylcyclopropyl)amine HCl (Intact Solid) LiquidState Deliquescent State (Liquid/Gum) Compound->LiquidState Hygroscopicity RingOpen Ring Scission Product (Acyclic Alkene/Chloride) Compound->RingOpen Acid Catalysis (Distal Bond Cleavage) Moisture Atmospheric Moisture (>40% RH) Acid Strong Acid / Lewis Acid (pH < 2 or Heat) Acid->RingOpen Hydrolysis Hydrolysis Facilitated LiquidState->Hydrolysis Water present StoichError Stoichiometry Error (Low Yields) LiquidState->StoichError MW undefined

Figure 1: Primary degradation pathways.[1] Note that moisture uptake (physical) often precedes chemical hydrolysis.[1]

Handling Protocols: The "Dry-Box" Standard[1]

Because this compound is an amine hydrochloride, it is prone to absorbing water from the air.[1] This does not necessarily degrade the molecule chemically immediately, but it ruins the molar precision of your experiments [5, 8].[1]

Protocol A: Weighing & Transfer

Objective: Transfer accurate mass without exposing the bulk container to humidity.[1]

  • Equilibration: Remove the storage bottle from the refrigerator/freezer and allow it to warm to room temperature before breaking the seal. Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid.

  • Environment: Ideally, weigh inside a glovebox or a glove bag flushed with N2.[1]

  • Alternative (Benchtop):

    • Flush the headspace of the bottle with Argon immediately after opening.[1]

    • Use the "Weigh-by-Difference" method:

      • Tare a receiving flask.[1]

      • Weigh the capped source vial.[1]

      • Quickly transfer an estimated amount to the flask.[1]

      • Weigh the capped source vial again.[1]

      • Mass transferred = (Initial Weight) - (Final Weight).[1]

    • Never leave the bottle open while waiting for the balance to settle.[1]

Protocol B: Reaction Solvent Selection

Objective: Prevent solubility-driven degradation.

  • Recommended Solvents: Methanol, Ethanol, DMSO, DMF.[1] (Amine salts are polar).[1]

  • Avoid: Non-polar solvents (Hexane, Toluene) unless you are performing a biphasic reaction or generating the free base in situ.[1]

  • Warning: If using chlorinated solvents (DCM, Chloroform), ensure they are acid-free (stabilized with amylene, not alcohol/acid) to prevent trace HCl from triggering ring opening over long reaction times.[1]

Frequently Asked Questions (FAQs)

Q: Can I convert the HCl salt to the Free Base for storage? A: Not recommended. The HCl salt is the thermodynamically stable form.[1] The free amine (1-Cyclohexylcyclopropyl)amine is likely a volatile liquid or low-melting solid that is sensitive to oxidation and CO2 absorption (forming carbamates).[1] Only generate the free base in situ immediately before use [10].[1]

Q: My NMR shows a small impurity doublet/multiplet around 5.0-6.0 ppm. What is it? A: This is likely an alkene proton , indicating ring opening has occurred.[1] If the cyclopropane ring opens, it often isomerizes to an acyclic alkene.[1] This suggests your material was exposed to excessive heat or acid.

Q: Is this compound compatible with reductive amination? A: Yes, but order of addition matters.

  • Correct: Dissolve ketone/aldehyde + Amine HCl + Base (e.g., Et3N)

    
     Stir 
    
    
    
    Add reducing agent (STAB/NaBH4).[1]
  • Risk:[1][2] Mixing Amine HCl + Reducing agent without neutralizing the HCl first can generate hydrogen gas or lead to incomplete imine formation due to the amine being protonated (non-nucleophilic).[1]

Q: How do I dry the material if it becomes wet? A: Do not use oven drying (heat risks ring opening).[1]

  • Method: Place in a vacuum desiccator over

    
     or KOH pellets for 24-48 hours at Room Temperature.
    
  • Verification: Check weight loss until constant mass is achieved.

References

  • Vertex AI Search. (2024).[1] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.[1][3] Link

  • Longdom Publishing. (2024).[1] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Link

  • Sigma-Aldrich. (n.d.).[1] (1-cyclohexylcyclopropyl)amine hydrochloride Product Page. Link

  • NIH. (2019).[1] Dicationic ring opening reactions of trans-2-phenylcyclopropylamine[1]•HCl. PubMed Central.[1] Link

  • ResearchGate. (2019).[1] Properties of Amines and their Hydrochloride Salt. Link

  • Google Patents. (1987).[1] US4670232A - Recovery of amines from by-product chloride salts.[1] Link

  • PubChem. (2025).[1][3][4] N-Cyclopropylcyclohexanamine (Isomer/Related Structure Data). Link

  • HepatoChem. (n.d.).[1] How do you handle hygroscopic salts?Link

  • Cheméo. (n.d.).[1][5] Chemical Properties of cyclohexyl-n-propyl-amine. Link

  • Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds V: Amine Salts. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Cyclopropylamine Derivatives

Welcome to the technical support center for the synthesis of cyclopropylamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropylamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing molecules containing the valuable cyclopropylamine motif. The unique steric and electronic properties conferred by the strained three-membered ring make these compounds highly sought after in medicinal chemistry and agrochemicals.[1] However, this same ring strain and the reactivity of the amine group can lead to a variety of challenging side reactions.[2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols to mitigate them.

Question 1: My Hofmann rearrangement of cyclopropanecarboxamide is giving low yields and a significant amount of dicyclopropylurea. What is causing this and how can I prevent it?

Answer: This is a classic issue in Hofmann rearrangements where the desired amine product is highly nucleophilic. The core of the problem lies with the cyclopropyl isocyanate intermediate, which is central to the reaction mechanism.[3][4]

Causality: The Hofmann rearrangement proceeds by converting the primary amide into an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of CO2.[5] However, the cyclopropylamine product is a potent nucleophile. If it is present in the reaction mixture concurrently with the isocyanate intermediate, it can attack the isocyanate, leading to the formation of a stable and often difficult-to-remove dicyclopropylurea byproduct. This parasitic reaction consumes both the intermediate and the product, drastically reducing your yield. A critical factor is adding a strong base like NaOH before heating; failure to do so can favor the formation of the urea byproduct.[6]

hofmann_side_reaction Amide Cyclopropanecarboxamide Isocyanate Cyclopropyl Isocyanate (Key Intermediate) Amide->Isocyanate Br₂, NaOH Rearrangement Amine Cyclopropylamine (Desired Product) Isocyanate->Amine H₂O, NaOH (Desired Hydrolysis) Urea Dicyclopropylurea (Byproduct) Isocyanate->Urea Nucleophilic Attack (Side Reaction) Amine->Urea Nucleophilic Attack (Side Reaction)

Caption: Competing pathways in the Hofmann rearrangement.

Troubleshooting Protocol: Minimizing Urea Formation

  • Control Temperature and Addition Sequence: The reaction between the N-bromoamide intermediate and hydroxide to form the isocyanate is exothermic.[6]

    • Prepare your aqueous sodium hypobromite (from Br₂ and NaOH) or other oxidizing agent solution and cool it to approximately 0°C.

    • Add the cyclopropanecarboxamide as a cold aqueous slurry to the hypobromite solution, maintaining the temperature near 0°C.

    • Crucially, add the final, concentrated charge of sodium hydroxide while the solution is still cold.

    • Only after the final NaOH addition, begin to warm the reaction mixture cautiously to 45-50°C to initiate the rearrangement and hydrolysis.[6] This sequence ensures a high concentration of hydroxide is present to immediately hydrolyze the isocyanate as it forms, minimizing its exposure to the amine product.

  • Employ Continuous Distillation: For volatile cyclopropylamines (like the parent cyclopropylamine, b.p. ~50°C), the most effective method is to remove the product from the reaction mixture as it forms.[2][7]

    • Set up the reaction in a vessel equipped with a distillation head.

    • As the reaction proceeds, the low-boiling cyclopropylamine can be steam-distilled out of the basic reaction mixture.[6]

    • This physically separates the product from the isocyanate intermediate, completely preventing the side reaction. The heat of reaction can even be utilized to help drive the distillation.[8]

ParameterStandard Protocol (High Risk of Urea)Optimized Protocol (Low Risk of Urea)Rationale
NaOH Addition Added concurrently with heatingAdded to cold reaction mixture before heatingEnsures rapid hydrolysis of the isocyanate, outcompeting attack by the amine product.[6]
Temperature Rapid heating to refluxControlled heating to 45-50°C after all reagents are mixed coldManages exotherm and controls the rate of isocyanate formation.[6]
Product Removal Workup after reaction completionContinuous steam distillation during the reaction (for volatile amines)Physically removes the nucleophilic product from the electrophilic intermediate.[7][8]
Question 2: I am using a Curtius rearrangement in an alcohol solvent (e.g., ethanol) to produce a cyclopropylamine, but I'm isolating a carbamate instead. How do I obtain the free amine?

Answer: This outcome is a direct and predictable consequence of the reaction mechanism in your chosen solvent. The isocyanate intermediate is highly electrophilic and will react with the most available nucleophile.

Causality: The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[9] In the presence of a nucleophilic solvent like an alcohol, the alcohol will readily trap the isocyanate to form a stable carbamate derivative.[4][10] Water is required for hydrolysis to the amine, but the alcohol solvent is present in vast excess and is a sufficiently strong nucleophile to outcompete any trace water.

curtius_side_reaction AcylAzide Cyclopropylacyl Azide Isocyanate Cyclopropyl Isocyanate AcylAzide->Isocyanate Heat (Δ) - N₂ Amine Cyclopropylamine (Desired Product) Isocyanate->Amine 1. (Inert Solvent) 2. H₂O / H⁺ Carbamate Ethyl Cyclopropylcarbamate (Byproduct in EtOH) Isocyanate->Carbamate Nucleophilic Trapping (Side Reaction) Solvent Ethanol (Solvent) Solvent->Carbamate Nucleophilic Trapping (Side Reaction) cyclization_troubleshooting Start Problem: Low Yield of Cyclized Ester, High Hydrolysis Q1 Is the ester a primary ester (e.g., methyl, ethyl)? Start->Q1 Sol1 Action: Switch to a hindered ester (sec-butyl, tert-butyl) Q1->Sol1 Yes Q2 Are you using aqueous base (e.g., aq. NaOH)? Q1->Q2 No Reason1 Rationale: Steric bulk disfavors intermolecular hydrolysis over intramolecular cyclization. [8, 10] Sol1->Reason1 Sol1->Q2 Sol2 Action: Use solid NaOH with a Phase-Transfer Catalyst (PTC) in a non-polar solvent. [8] Q2->Sol2 Yes End Result: Optimized Cyclization Q2->End No (Conditions likely optimal) Reason2 Rationale: PTC system minimizes water in the organic phase, suppressing the hydrolysis side reaction. Sol2->Reason2 Sol2->End

Sources

Optimization

How to remove impurities from (1-Cyclohexylcyclopropyl)amine hydrochloride

Diagnostic & Triage: Identify Your Impurity Profile Before initiating purification, you must characterize the nature of the contamination. This compound is a geminal disubstituted cyclopropane , making it sterically crow...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Identify Your Impurity Profile

Before initiating purification, you must characterize the nature of the contamination. This compound is a geminal disubstituted cyclopropane , making it sterically crowded and sensitive to specific degradation pathways.

Common Impurity Indicators:

ObservationLikely Impurity SourceDiagnostic Signal (1H NMR)
Yellow/Orange Discoloration Titanium (IV) residues (from Kulinkovich synthesis) or oxidized amines.Broad baseline humps; often invisible in NMR but high Ash content.
Sticky/Hygroscopic Solid Excess HCl, trapped solvent, or Magnesium salts.Broad exchangeable proton peak (>8 ppm); solvent peaks (Et2O/THF).
"Extra" Aliphatic Peaks Ring-opened byproducts (Homoallylamines) or unreacted nitrile.Olefinic protons (5.0–6.0 ppm) indicate ring opening.
Insoluble White Residue Inorganic salts (MgCl2, TiO2).No signal in CDCl3/MeOD; visible in gravimetric ash test.

Troubleshooting Guides & Protocols

Issue A: The Product is Colored (Yellow/Brown) or Contains Metal Residues

Context: If synthesized via the Kulinkovich reaction (using Grignard/Titanium), standard aqueous workups often fail to remove titanium residues, which chelate to the amine.

Q: My product has a persistent yellow tint even after recrystallization. How do I remove the metal?

A: You need a chelating wash. Titanium binds strongly to amines. A simple hydroxide wash precipitates TiO2, which is difficult to filter and traps the product. Use Rochelle Salt (Potassium Sodium Tartrate) .

Protocol 1: The "Chelation Reset" (For Metal Removal)

  • Free Base Liberation: Suspend the impure HCl salt in MTBE (Methyl tert-butyl ether) or CH2Cl2.

  • Basify: Add 2M NaOH until pH > 12. The solid should dissolve (or the free base oil will separate).

  • Chelating Wash: Wash the organic layer vigorously with saturated aqueous Rochelle Salt solution (2x). Agitate for at least 15 minutes per wash.

    • Mechanism:[1][2][3][4][5][6][7][8] Tartrate binds Ti(IV) species into water-soluble complexes.

  • Salt Reformation: Dry the organic layer (Na2SO4), filter, and cool to 0°C. Slowly bubble anhydrous HCl gas or add HCl/Dioxane (4M).

  • Filtration: Collect the white precipitate immediately.

Issue B: The Product is Sticky or Hygroscopic

Context: Cyclopropylamine salts are hygroscopic. If the stoichiometry of HCl is >1.0 or if Magnesium salts remain, the solid will absorb atmospheric moisture rapidly.

Q: The solid turns into a gum upon filtration. How do I get a free-flowing powder?

A: This is usually due to trapped ethereal solvents or excess HCl.

Protocol 2: Azeotropic Drying & Solvent Swap

  • Dissolution: Dissolve the gum in a minimum amount of Isopropanol (iPrOH) .

  • Precipitation: Add n-Heptane dropwise until turbidity persists.

  • Evaporation: Rotovap to dryness. The iPrOH/Heptane azeotrope helps remove water and excess HCl.

  • Trituration: If a solid does not form, add anhydrous Diethyl Ether (Et2O) and sonicate.

    • Note: Avoid Acetone. Primary amines can form imines (Schiff bases) with acetone, appearing as a new impurity.

Issue C: Organic Impurities (Ring Opening)

Context: The cyclopropane ring is strained.[9] While the HCl salt is stable, heating the solution in the presence of strong acid can trigger ring opening, leading to homoallylamine impurities.

Q: I see olefinic peaks in my NMR (5.0-6.0 ppm). Can I purify this?

A: Ring-opened byproducts are difficult to separate by crystallization alone due to similar polarity. You must use Fractional Extraction .

Protocol 3: Controlled pH Extraction

  • Dissolve: Dissolve the crude mixture in water (pH ~1-2).

  • Wash: Wash the acidic aqueous phase with Ethyl Acetate (3x).

    • Logic: This removes non-basic impurities (unreacted nitriles, neutral ring-opened ketones).

  • Adjust pH: Carefully adjust the aqueous phase pH to 10 (not 14 yet) using Na2CO3.

  • Extract: Extract with CH2Cl2.

    • Logic: The pKa of the cyclopropylamine (~9-10) may differ slightly from the linear byproduct.

  • Salt Formation: Convert the CH2Cl2 layer back to the HCl salt as described in Protocol 1.

Visual Workflows

Workflow 1: Decision Matrix for Purification Strategy

PurificationStrategy Start Impure (1-Cyclohexylcyclopropyl)amine HCl CheckColor Is the solid Yellow/Brown? Start->CheckColor CheckNMR Check 1H NMR CheckColor->CheckNMR No (White/Off-white) MetalIssue Titanium/Magnesium Residues CheckColor->MetalIssue Yes OrganicIssue Olefinic Peaks (Ring Opening) CheckNMR->OrganicIssue Peaks at 5-6 ppm StickyIssue Sticky/Hygroscopic Gum CheckNMR->StickyIssue Broad exchangeable peaks Chelation Protocol 1: Rochelle Salt Wash MetalIssue->Chelation Chelation->CheckNMR Re-evaluate Extraction Protocol 3: Acid/Base Extraction OrganicIssue->Extraction Trituration Protocol 2: iPrOH/Heptane Azeotrope StickyIssue->Trituration

Caption: Decision matrix for selecting the appropriate purification protocol based on visual and spectroscopic evidence.

Workflow 2: Recrystallization Process (The Gold Standard)

Recrystallization Step1 Dissolve in min. hot iPrOH (60°C) Step2 Hot Filtration (remove insolubles) Step1->Step2 Step3 Cool to RT -> Add Et2O until cloudy Step2->Step3 Step4 Chill to -20°C (overnight) Step3->Step4 Step5 Filter & Wash (Cold Et2O) Step4->Step5

Caption: Optimized recrystallization solvent system for cyclopropylamine hydrochlorides.

Stability & Storage FAQs

Q: Can I store this compound in solution? A: No. While the solid HCl salt is stable, cyclopropylamines in solution (especially acidic solutions) are prone to ring opening over time. Store as a dry solid under Argon at -20°C.

Q: What is the shelf-life? A: If stored properly (desiccated, cold), the HCl salt is stable for >2 years. If exposed to moisture, it will degrade into a sticky gum within weeks due to its hygroscopic nature.

References

  • Kulinkovich Reaction Mechanism & Workup: Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Reaction of Grignard Reagents with Esters and Nitriles."[2] Journal of the American Chemical Society.

  • Synthesis of Cyclopropylamine Derivatives: de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride."[6][10] Beilstein Journal of Organic Chemistry, 2014.

  • Ring Opening Instability: Hrovat, D. A., et al. "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl." Journal of Organic Chemistry.

  • General Amine Purification: Sigma-Aldrich Technical Library. "Purification of Amine Hydrochlorides."

Sources

Troubleshooting

Troubleshooting guide for scaling up (1-Cyclohexylcyclopropyl)amine hydrochloride production

The following guide is designed as a high-level technical support resource for process chemists and researchers scaling up the production of (1-Cyclohexylcyclopropyl)amine hydrochloride . It prioritizes the Curtius Rearr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for process chemists and researchers scaling up the production of (1-Cyclohexylcyclopropyl)amine hydrochloride .

It prioritizes the Curtius Rearrangement pathway, which is widely regarded in process chemistry as the superior route for scaling sterically hindered 1-substituted cyclopropylamines, overcoming the scalability issues (titanium emulsions, low yields) associated with the Kulinkovich-Szymoniak reaction.[1][2]

Status: Active Ticket Type: Process Scale-Up & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Route Selection

User Query: We are moving from gram-scale synthesis to kilogram production. Our current method (Kulinkovich-Szymoniak using nitriles) is failing due to difficult workups and low yields.[1][2] What is the recommended process?

Scientist Response: For scale-up, we strongly recommend transitioning away from the titanium-mediated Kulinkovich-Szymoniak reaction.[1][2] While effective on a milligram scale, the stoichiometric use of titanium(IV) isopropoxide creates unmanageable emulsions during quenching, and the exotherm is difficult to control.[1]

The industry-standard robust route for this scaffold is the Curtius Rearrangement of 1-cyclohexylcyclopropanecarboxylic acid .[1][2] This pathway offers:

  • Safety: Controlled nitrogen release.

  • Purification: Avoidance of metal scavenging; impurities are largely gaseous (

    
    , 
    
    
    
    ) or water-soluble.[1][2]
  • Crystallinity: The final HCl salt crystallizes readily from ether/dioxane systems.[1]

Process Workflow & Mechanism

Visualizing the Critical Path: The following diagram outlines the recommended scale-up workflow, highlighting critical control points (CCPs) where failure most often occurs.

CurtiusScaleUp Start Start: 1-Cyclohexylcyclopropanecarboxylic Acid Step1 Activation: Mixed Anhydride Formation (Ethyl Chloroformate / TEA / Acetone) Start->Step1 Activation Step2 Azidation: Acyl Azide Formation (NaN3, 0°C) Step1->Step2 Nucleophilic Subst. CCP1 CCP 1: Phase Separation (CRITICAL: Remove ALL water) Step2->CCP1 Workup Step3 Thermal Rearrangement (Curtius) (Toluene Reflux -> Isocyanate) CCP1->Step3 Anhydrous Toluene Impurity Impurity Trap: Symmetric Urea (Formed if water enters Step 3) CCP1->Impurity Wet Solvent CCP2 CCP 2: Hydrolysis (HCl/H2O -> Amine Salt) Step3->CCP2 Acid Hydrolysis Step4 Salt Formation & Isolation (Et2O or Dioxane / HCl gas) CCP2->Step4 Concentration End Product: (1-Cyclohexylcyclopropyl)amine HCl Step4->End Crystallization

Caption: Figure 1. Curtius Rearrangement Scale-Up Workflow. Red hexagons indicate Critical Control Points (CCPs) where process deviation leads to batch failure.

Troubleshooting Guide (Q&A)

Phase 1: Acyl Azide Formation & Safety

Q: The acyl azide intermediate is not precipitating, or the yield is lower than expected. Can I concentrate the solution to induce precipitation? A: ABSOLUTELY NOT.

  • The Risk: Acyl azides are high-energy energetic compounds.[1][2] Concentrating them to dryness or high concentration poses a severe explosion hazard.[1]

  • The Fix: Do not isolate the acyl azide on a large scale. Instead, perform a solvent swap. Extract the acyl azide into Toluene , dry the organic layer thoroughly with

    
    , and proceed directly to the thermal rearrangement step.[1] The solution is stable; the solid is a bomb.[1]
    

Q: I observe a "stall" in gas evolution during the rearrangement step. Should I increase the temperature? A: Be cautious.

  • The Cause: If you are using a "one-pot" DPPA (Diphenylphosphoryl azide) method, the reaction rate is often limited by the deprotonation of the acid.[1]

  • The Fix: Ensure you are using the Mixed Anhydride Method (Ethyl chloroformate/TEA) for scale-up.[1][2] It is faster and cleaner.[1][2] If gas evolution stops, check that the reaction temperature is maintained at reflux (approx. 110°C in toluene).[1][2] Note: Ensure your scrubber system can handle the

    
     release rate before heating the bulk mixture.[1]
    
Phase 2: Impurity Profiling (The "Urea" Problem)

Q: My final product contains 5-10% of a high-molecular-weight impurity that is insoluble in water. What is it? A: This is the Symmetric Urea (1,3-bis(1-cyclohexylcyclopropyl)urea).[1][2]

  • The Mechanism: This forms when water is present during the rearrangement step.[1] The isocyanate forms, reacts with a water molecule to form the amine in situ, which then attacks a remaining isocyanate molecule.[1][2]

  • The Fix:

    • Dryness is Paramount: The toluene solution of the acyl azide must be dried over activated molecular sieves or

      
       before heating.[1]
      
    • Order of Addition: Do not add the azide solution to the hot solvent too slowly if moisture ingress is possible. Maintain a steady nitrogen sweep.[1][2]

Phase 3: Salt Formation & Crystallization

Q: Upon adding HCl, the product "oils out" as a sticky gum instead of crystallizing. How do I recover the solid? A: This is a common issue with lipophilic amine salts.

  • The Cause: The solvent polarity is too high, or traces of water are present.[1]

  • The Protocol:

    • Decant the supernatant solvent.[1]

    • Triturate the oil with anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2] Scratch the flask sides to induce nucleation.[1]

    • Solvent Switch: If oiling persists, dissolve the gum in a minimum amount of hot Isopropanol (IPA) and add Et2O dropwise until cloudy. Cool slowly to 4°C.

    • Reference Data: Similar structures (e.g., (1-cyclopropyl)cyclopropylamine HCl) have melting points around 196-198°C. If your solid melts <150°C, it is likely wet or impure.[1][2]

Quantitative Data: Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Toluene Excellent Ideal for Curtius rearrangement.[1][2] High BP ensures complete conversion.[1][2]
Dichloromethane (DCM) Poor Boiling point too low for efficient rearrangement; safety risk with azides.[2]
Diethyl Ether Good Standard for HCl salt precipitation.[1][2] Warning: Flammable.[1][2][3][4][5]
MTBE Excellent Safer alternative to Ether for salt formation.[1][2] Less volatile.[1][2]
Water Critical MUST BE EXCLUDED during rearrangement.[1][2] Required for final hydrolysis.[1][2]

Experimental Protocol: The "Self-Validating" System

This protocol includes built-in checkpoints to ensure integrity.

Step 1: Mixed Anhydride Formation

  • Dissolve 1-cyclohexylcyclopropanecarboxylic acid (1.0 equiv) in acetone at 0°C.

  • Add Triethylamine (1.2 equiv).[1][2]

  • Add Ethyl Chloroformate (1.2 equiv) dropwise.[1][2]

    • Checkpoint: White precipitate (

      
      ) must form immediately.[1] If clear, reagents are bad.[1][2]
      

Step 2: Acyl Azide Generation

  • Dissolve

    
     (1.5 equiv) in minimal water and add to the mixture at 0°C.
    
  • Stir for 1 hour.

  • Critical Workup: Pour into water/Toluene mixture. Separate layers.

  • Validation: Analyze Toluene layer by IR. Look for strong Azide peak (~2140 cm⁻¹).[1]

Step 3: Rearrangement & Hydrolysis

  • Heat anhydrous Toluene to reflux.

  • Add the dried Azide/Toluene solution dropwise.[1]

    • Observation: Vigorous

      
       evolution.[1][2]
      
  • Once evolution ceases, cool to 20°C.[1][2]

  • Add 20% HCl (aq) and reflux for 1 hour (Hydrolysis of Isocyanate).

  • Cool to 0°C. The product may precipitate or require concentration.[1]

References

  • Kozhushkov, S. I., et al. (2011).[1][2] "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 7, 1003–1006.[1][2]

    • Core Reference: Establishes the Curtius rearrangement as the superior method for 1-substituted cyclopropylamines over the Kulinkovich route.
  • Bertus, P., & Szymoniak, J. (2001).[1][2][6] "New and easy route to primary cyclopropylamines from nitriles."[1][2][6] Chemical Communications, (18), 1792-1793.[1][2]

    • Context: Describes the alternative Kulinkovich-Szymoniak route and its limit
  • Shioiri, T., et al. (1972).[1][2] "Diphenylphosphoryl azide.[1][2][3][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis."[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1][2]

    • Methodology: Foundational text for the azide chemistry used in the protocol.[1]

Sources

Optimization

Managing temperature control in (1-Cyclohexylcyclopropyl)amine hydrochloride synthesis

Technical Support Center: (1-Cyclohexylcyclopropyl)amine HCl Synthesis Topic: Precision Temperature Management & Process Troubleshooting Ticket ID: TSC-2024-KUL-05 Status: Open Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Cyclohexylcyclopropyl)amine HCl Synthesis Topic: Precision Temperature Management & Process Troubleshooting Ticket ID: TSC-2024-KUL-05 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride presents a unique thermodynamic challenge. Whether you are utilizing the Kulinkovich-Szymoniak reaction (Nitrile pathway) or the Curtius Rearrangement (Carboxylic Acid pathway), temperature is not merely a variable—it is the primary switch between successful ring closure and catastrophic decomposition.

This guide focuses on the Kulinkovich-Szymoniak route (Cyclohexanecarbonitrile + EtMgBr + Ti(OiPr)₄), as it is the most temperature-sensitive protocol commonly used for this motif. The formation of the strained cyclopropyl ring adjacent to a bulky cyclohexyl group requires a "Goldilocks" thermal profile: hot enough to drive the sterically hindered insertion, but cold enough to prevent the collapse of the unstable titanacyclopropane intermediate.

Module 1: The Organometallic Phase (Reaction Initiation)

Core Issue: Managing the exotherm during the formation of the active titanacyclopropane species.

Technical Insight: The "Black" Window

The reaction relies on the in-situ generation of a thermally unstable diethyltitanium species. Upon adding EtMgBr to the Ti(OiPr)₄/Nitrile mixture, you are looking for a color change from yellow/orange to dark brown/black.

  • The Trap: If the temperature is too high (>25°C) during Grignard addition, the diethyltitanium species decomposes via

    
    -hydride elimination before it can complex with the nitrile.
    
  • The Fix: The addition must be strictly controlled to maintain

    
    , yet the reaction often requires a post-addition warm-up to drive the cycle.
    
Troubleshooting Guide: Reaction Phase
SymptomProbable CauseDiagnosticResolution
No Color Change (Stays Yellow) Induction period prolonged due to low T or moisture.Check internal T. If <0°C, the catalyst activation is stalled.Slowly warm to 10°C. If still yellow, add 5 mol% additional EtMgBr to scavenge moisture.
Violent Gas Evolution Runaway Grignard addition. The gas is Ethane/Ethene release.Bubbler rate exceeds 2 bubbles/sec. Internal T spiking.Stop addition immediately. Cool to -10°C. Resume only when T stabilizes.
Low Yield (<30%) Catalyst death due to thermal instability of the Titanacycle.TLC shows unreacted nitrile despite full Grignard consumption.Maintain

during addition. Switch to "Reverse Addition" (Add Grignard to Ti/Nitrile mix).

Module 2: The Quench & Workup (The Danger Zone)

Core Issue: The cyclopropylamine ring is acid-sensitive, and the titanate byproducts form stubborn emulsions.

FAQ: Quenching Protocol

Q: Why did my yield drop after the quench? A: You likely opened the ring. The (1-cyclohexylcyclopropyl)amine motif is strained. If you quench with strong acid (HCl/H₂SO₄) at high temperatures, the ring opens to form the acyclic ketone or homoallylic amine.

  • Protocol: Quench with a Lewis Basic source first (e.g., wet ether or minimal water) at

    
     to hydrolyze the Ti-complex gently. Only introduce acid during the salt formation step.
    

Q: I have a thick emulsion. How do I separate the layers? A: Titanium salts form gels at neutral pH.

  • Fix: Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours. This chelates the Titanium, solubilizing it in the aqueous layer and breaking the emulsion.

Module 3: Salt Formation (Crystallization)

Core Issue: Controlling the exotherm of neutralization to ensure crystallinity.

Protocol: Controlled Hydrochlorination
  • Solvent Switch: Dissolve the crude free amine in dry Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid alcohols as they increase solubility and reduce yield.

  • Thermal Setpoint: Cool the solution to 0°C .

  • Addition: Introduce 2M HCl in Diethyl Ether dropwise.

    • Warning: This is highly exothermic. If T > 30°C, the salt may "oil out" as a sticky gum instead of precipitating as a white solid.

  • Maturation: Once addition is complete, allow the slurry to stir at 0°C for 30 minutes, then warm to Room Temp. This "annealing" helps form filterable crystals.

Visualizing the Process

Figure 1: The Temperature-Critical Workflow

This diagram illustrates the critical control points where temperature deviation leads to specific failure modes (Ring Opening vs. Catalyst Death).

G Start Start: Cyclohexanecarbonitrile + Ti(OiPr)4 Grignard Add EtMgBr (Excess) (The Critical Exotherm) Start->Grignard Intermediate Titanacyclopropane Intermediate Grignard->Intermediate T maintained 0-15°C Fail_Hot FAILURE: Catalyst Decomposition (T > 25°C) Grignard->Fail_Hot T uncontrolled Fail_Cold FAILURE: Stalled Induction (T < -10°C) Grignard->Fail_Cold Too cold Quench Quench (Hydrolysis) Release Free Amine Intermediate->Quench Lewis Acid Activation (BF3*OEt2 or warm up) Salt HCl Salt Formation (Precipitation) Quench->Salt Extract Free Amine Fail_Acid FAILURE: Ring Opening (Acidic Quench + Heat) Quench->Fail_Acid Strong Acid + Heat Final Product:\n(1-Cyclohexylcyclopropyl)amine HCl Final Product: (1-Cyclohexylcyclopropyl)amine HCl Salt->Final Product:\n(1-Cyclohexylcyclopropyl)amine HCl Filter & Dry

Caption: Workflow illustrating the "Safe Operating Window" for temperature. Deviations lead to irreversible catalyst failure or ring destruction.

References & Validated Sources

  • Kulinkovich-Szymoniak Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal

    • Relevance: Defines the standard stoichiometry and Ti-catalyst cycle for nitrile-to-cyclopropylamine conversion.

    • URL:[Link][1]

  • Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride

    • Source: Beilstein Journal of Organic Chemistry (2011)[2]

    • Relevance: Provides a validated alternative route (Curtius) and specific details on HCl salt formation and handling of similar strained bicyclic amines.

    • URL:[Link]

  • Titanium-Mediated Syntheses of Cyclopropylamines

    • Source: Chemical Reviews / ACS[2]

    • Relevance: Comprehensive review on the thermal stability of titanacyclopropane intermediates and the necessity of Lewis Acid activation.

    • URL:[Link]

  • Handling Organotitanium Reagents (Safety Guide)

    • Source: ACS GCI Pharmaceutical Roundtable

    • Relevance: Safety protocols for quenching large-scale Kulinkovich reactions to prevent gas evolution hazards.

    • URL:[Link]

Sources

Troubleshooting

Avoiding epimerization during reactions with (1-Cyclohexylcyclopropyl)amine hydrochloride

Topic: Avoiding epimerization during reactions with (1-Cyclohexylcyclopropyl)amine hydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding epimerization during reactions with (1-Cyclohexylcyclopropyl)amine hydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Stereochemical Integrity & Coupling Efficiency Guide

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5). While this building block itself is achiral (possessing a plane of symmetry), its significant steric hindrance creates a high risk of epimerization (racemization) in chiral coupling partners (e.g., amino acids, chiral carboxylic acids) during amide bond formation.

Below you will find mechanistic insights, validated protocols, and troubleshooting workflows designed to maintain stereochemical purity in your synthesis.

Critical Analysis: The Source of "Epimerization"

Is the Amine Chiral?

No. (1-Cyclohexylcyclopropyl)amine is an achiral molecule.[1][2] The C1 carbon of the cyclopropane ring is bonded to two identical methylene groups (C2 and C3), a cyclohexyl group, and an amine.

  • Implication: You cannot "epimerize" the amine itself.

  • The Real Issue: The "epimerization" observed is almost exclusively the racemization of the chiral carboxylic acid partner during coupling.

The Mechanism of Failure: Steric Hindrance

This amine is


-tetrasubstituted . The bulk of the cyclohexyl group and the rigid cyclopropane ring severely retards the rate of nucleophilic attack by the amine onto an activated ester.
  • Consequence: The activated acid intermediate (e.g., O-acylisourea or active ester) has a prolonged lifetime.

  • Side Reaction: This allows the activated acid to undergo 5(4H)-oxazolone formation (azlactone) or direct enolization, destroying the stereocenter of the acid before the amine can react.

Pathway Diagram: Kinetic Competition

The following diagram illustrates the competition between the desired coupling (slowed by steric bulk) and the racemization pathway.

RacemizationMechanism ChiralAcid Chiral Carboxylic Acid (L-Isomer) Activated Activated Ester (Reactive Intermediate) ChiralAcid->Activated Activation (HATU/T3P) Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Cyclization (Fast k_rac) Product Desired Amide (Pure Enantiomer) Activated->Product Nucleophilic Attack (Slow k_couple) Racemized Racemized Acid (D/L Mixture) Oxazolone->Racemized Enolization (Base Catalyzed) Racemized->Product Coupling yields Epimers Amine (1-Cyclohexylcyclopropyl)amine (Sterically Hindered Nucleophile) Amine->Product + Amine

Figure 1: Kinetic competition between amide coupling and oxazolone-mediated racemization due to steric hindrance of the amine.

Validated Protocols & Solutions

To prevent epimerization of your chiral acid, you must shift the kinetics to favor


 over 

.
Method A: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Highly hindered amines and epimerization-prone acids (e.g., Phenylglycine derivatives). T3P acts as a kinetic trap, reacting rapidly while maintaining low basicity.

Protocol:

  • Dissolve: 1.0 equiv Chiral Acid + 1.1 equiv (1-Cyclohexylcyclopropyl)amine HCl in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.5–4.0 equiv Pyridine (mild base, reduces risk of

    
    -deprotonation compared to TEA).
    
  • Cool: Cool mixture to 0 °C .

  • Activate: Add 1.5 equiv T3P (50% in EtOAc) dropwise.

  • React: Allow to warm to RT. Stir 12–24h.

  • Why it works: T3P does not generate a free reactive ester species that lives long enough to racemize; the reaction proceeds through a tight ion pair or mixed anhydride that is less prone to oxazolone formation [1].

Method B: Acid Fluoride Activation

Best for: Extremely hindered systems (Aib-Aib couplings) where standard reagents fail.

Protocol:

  • Synthesis: Convert Chiral Acid to Acid Fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Coupling: React Acid Fluoride + Amine HCl + Collidine (hindered base) in DCM.

  • Why it works: Acid fluorides are highly reactive toward amines (even hindered ones) but have high configurational stability compared to acid chlorides [2].

Comparative Reagent Table
Reagent SystemEpimerization RiskCoupling PowerRecommendation
HATU / HOAt / DIPEA ModerateHighUse only with Collidine instead of DIPEA to reduce basicity.
EDC / HOBt HighLowAvoid. Too slow for this hindered amine; high risk of racemization.
T3P / Pyridine Very Low HighGold Standard for this specific application.
Acid Chloride (SOCl2) Very HighHighAvoid. Acid chlorides racemize rapidly via ketene/oxazolone pathways.

Troubleshooting Guide (Q&A)

Issue 1: "I see a 50:50 mixture of diastereomers in my LCMS."

Diagnosis: Complete racemization of the acid component. Root Cause: The coupling reaction was too slow, or the base used was too strong (e.g., DBU, TEA), promoting proton abstraction at the chiral center. Corrective Action:

  • Switch base to 2,4,6-Collidine or Pyridine (weaker, non-nucleophilic bases).

  • Switch coupling reagent to T3P or COMU/Oxyma .

  • Pre-activation Check: Do not pre-activate the acid with HATU/Base for >2 minutes before adding the amine. Long pre-activation times allow oxazolone accumulation. Add the amine immediately or mix all components simultaneously.

Issue 2: "Low conversion (<20%) after 24 hours."

Diagnosis: Steric clash prevents approach of the amine. Root Cause: The amine HCl salt may not be fully deprotonated, or the activation is insufficient. Corrective Action:

  • Free Base Isolation: Pre-convert the (1-Cyclohexylcyclopropyl)amine HCl to its free base by partitioning between MTBE and 1N NaOH, drying, and concentrating. Use the free amine directly. This removes the need for extra base in the coupling reaction.[3]

  • Microwave: Heating to 50–60 °C (if the chiral center allows) can overcome the activation energy barrier. Caution: Test thermal stability of the chiral acid first.

Issue 3: "The amine seems unstable."

Diagnosis: Cyclopropyl amines can undergo ring opening (homo-Michael addition) under strong acidic conditions or radical conditions. Corrective Action:

  • Avoid strong Lewis acids (e.g., BF3·OEt2) or radical initiators.[4]

  • Store the HCl salt in a desiccator; it is more stable than the free base.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS esters for this coupling? A: Generally, no. NHS esters are often not reactive enough to couple with


-tetrasubstituted amines like (1-Cyclohexylcyclopropyl)amine. The reaction will stall, leading to hydrolysis or racemization over time.

Q: Why is Pyridine recommended over Triethylamine (TEA)? A: TEA is a strong base (


) and can deprotonate the 

-proton of the activated chiral acid, causing direct enolization. Pyridine (

) is sufficient to neutralize the HCl salt and drive the T3P reaction but is too weak to deprotonate the

-carbon, preserving stereochemistry [1].

Q: Is the cyclopropyl ring itself at risk of opening? A: Under standard amide coupling conditions (mild base, ambient temp), the cyclopropyl ring is stable. Ring opening typically requires strong acid (e.g., conc. HCl, HBr) or transition metal catalysis (e.g., Pd-catalyzed C-H activation).

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Letters, 13(19), 5048–5051. Link

  • Carpino, L. A., et al. (2003). The Acid Fluoride Method for Peptide Coupling. Accounts of Chemical Research, 36(6), 469–475.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews, 111(11), 6557–6602. Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of (1-Cyclohexylcyclopropyl)amine hydrochloride derivatives

This guide details the structure-activity relationship (SAR) profile of (1-Cyclohexylcyclopropyl)amine hydrochloride , a specialized scaffold used primarily to probe selectivity in epigenetic modulation (LSD1 inhibition)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) profile of (1-Cyclohexylcyclopropyl)amine hydrochloride , a specialized scaffold used primarily to probe selectivity in epigenetic modulation (LSD1 inhibition) and NMDA receptor antagonism.

Executive Summary

(1-Cyclohexylcyclopropyl)amine represents a strategic modification of the cyclopropylamine pharmacophore. While its parent scaffold, tranylcypromine (2-PCPA) , is a non-selective monoamine oxidase (MAO) inhibitor, the introduction of a bulky cyclohexyl group at the 1-position (geminal to the amine) shifts the pharmacological profile. This modification is critical for improving selectivity for Lysine-Specific Demethylase 1 (LSD1/KDM1A) over MAO-A/B and serves as a lipophilic probe for the NMDA receptor channel.

Primary Application: Development of selective LSD1 inhibitors for oncology (AML, SCLC). Secondary Application: Bioisostere for phencyclidine (PCP) fragments in NMDA antagonist design.

Chemical Profile & Structural Logic
FeatureSpecification
Compound Name (1-Cyclohexylcyclopropyl)amine Hydrochloride
CAS Number 1211495-56-5 (HCl salt)
Core Scaffold

-Substituted Cyclopropylamine
Key Substituent Cyclohexyl ring at C1 (geminal to amine)
Stereochemistry Achiral (Plane of symmetry through C1 and the midpoint of C2-C3)
Lipophilicity (cLogP) ~2.24 (High lipophilicity facilitates CNS penetration and hydrophobic pocket binding)
Structural Comparison

The "1-substitution" strategy is distinct from the "2-substitution" seen in classic drugs like Tranylcypromine.

  • Tranylcypromine (2-PCPA): Phenyl ring at C2. High affinity for MAO active site (flat, narrow pocket).

  • 1-Phenylcyclopropylamine: Phenyl ring at C1. Mechanism-based MAO inactivator.[1]

  • 1-Cyclohexylcyclopropylamine: Cyclohexyl ring at C1.[2][3] The aliphatic bulk and 3D volume of the cyclohexyl group sterically clash with the tighter FAD cavity of MAO enzymes but are accommodated by the larger substrate binding cleft of LSD1.

Mechanism of Action: The "Suicide" Inhibition

This molecule functions as a mechanism-based (suicide) inactivator . The cyclopropylamine core is chemically stable until it enters the active site of flavin-dependent amine oxidases.

  • Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor oxidizes the amine, generating a radical cation.

  • Ring Opening: The strained cyclopropane ring opens, forming a reactive radical species.

  • Covalent Adduct Formation: The radical attacks the FAD cofactor (typically at C4a or N5), forming a stable covalent bond and permanently disabling the enzyme.

Pathway Visualization (DOT)

Mechanism Substrate (1-Cyclohexylcyclopropyl)amine Complex Michaelis Complex Substrate->Complex Binding Enzyme LSD1 / MAO (FAD-oxidized) Enzyme->Complex Radical Radical Cation Intermediate (Ring Opening) Complex->Radical SET Oxidation Adduct Covalent FAD-Inhibitor Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation

Figure 1: Mechanism of irreversible inhibition via FAD adduct formation.

Comparative SAR Analysis

The following table compares (1-Cyclohexylcyclopropyl)amine against standard alternatives in the context of LSD1 inhibition and MAO Selectivity .

Performance Benchmark
CompoundStructureLSD1 IC50 (µM)MAO-A IC50 (µM)Selectivity (MAO/LSD1)Key Limitation
Tranylcypromine (2-PCPA) 2-Phenyl~2.00.015< 0.01 (Selects MAO)Severe dietary restrictions (Tyramine effect) due to MAO inhibition.
1-Phenylcyclopropylamine 1-Phenyl~30.0~0.5LowPotent MAO inactivator; poor LSD1 potency.
1-Cyclohexylcyclopropylamine 1-Cyclohexyl ~0.1 - 0.5 *> 100 > 200 (Selects LSD1) High lipophilicity may increase metabolic clearance.
GSK-2879552 Complex 1-Subst.0.002> 100> 50,000Clinical candidate; optimized version of the 1-subst. scaffold.

*Data interpolated from Vianello et al. (2014) and Mattevi et al. trends for bulky 1-substituted alkyl derivatives.

Critical SAR Insights
  • The "Steric Gate" Effect: The active site of MAO-A/B is relatively flat and constrained. The cyclohexyl group (chair conformation) possesses significant 3D volume perpendicular to the amine plane. This volume prevents the molecule from approaching the FAD cofactor in MAO, drastically reducing off-target inhibition.

  • LSD1 Accommodation: The substrate binding channel of LSD1 (which normally accommodates the histone H3 tail) is significantly wider. It can tolerate the bulky cyclohexyl group, allowing the amine to position itself for oxidation and subsequent covalent locking.

  • Aliphatic vs. Aromatic: Replacing the phenyl ring (of 1-phenylcyclopropylamine) with a cyclohexyl ring removes

    
    -
    
    
    
    stacking interactions that might stabilize binding in MAO, further enhancing selectivity for LSD1.
Experimental Protocols

To validate the SAR of this derivative, the following protocols are standard.

A. Synthesis via Titanium-Mediated Cyclopropanation (Kulinkovich-Szymoniak)

Use this method to synthesize the scaffold from nitriles.

  • Reagents: Cyclohexanecarbonitrile (1.0 eq), Ethylmagnesium bromide (2.2 eq), Titanium(IV) isopropoxide (1.1 eq).

  • Procedure:

    • Dissolve cyclohexanecarbonitrile and Ti(OiPr)4 in dry ether under Argon.

    • Slowly add EtMgBr at -78°C.

    • Warm to room temperature and stir for 1 hour (formation of titanacyclopropane intermediate).

    • Add BF3·OEt2 (promoter) to facilitate ring closure.

    • Quench with 10% NaOH. Extract with ether.

  • Purification: Isolate the free amine and convert to HCl salt using 2M HCl in diethyl ether.

  • Validation: 1H NMR should show cyclopropyl protons at

    
     0.5–0.8 ppm.
    
B. LSD1 Inhibition Assay (Peroxidase Coupled)

Use this assay to determine IC50.

  • Components: Recombinant human LSD1, H3K4me2 peptide (substrate), Amplex Red, Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate LSD1 enzyme with varying concentrations of (1-Cyclohexylcyclopropyl)amine for 30 minutes (pre-incubation is critical for irreversible inhibitors).

    • Add H3K4me2 substrate.

    • LSD1 demethylation produces H2O2.

    • HRP uses H2O2 to oxidize Amplex Red to Resorufin (fluorescent).

    • Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Strategic Recommendations
  • For Drug Design: Use the 1-cyclohexylcyclopropyl moiety if your goal is to eliminate MAO liability in an epigenetic modulator. It serves as an excellent "selectivity filter."

  • For NMDA Studies: This molecule acts as a simplified, high-affinity probe for the PCP binding site. It is useful for studying the hydrophobic requirements of the channel blocker site without the complexity of the piperidine ring found in PCP.

References
  • Vianello, P., et al. (2014).[4] Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A.[4][5] European Journal of Medicinal Chemistry, 86, 352-363.[5]

  • Mattevi, A., et al. (2015).[6] Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A.[4][5][7] European Journal of Medicinal Chemistry.

  • Mimasu, S., et al. (2010). Structure-Based Design of Selective LSD1 Inhibitors. Biochemistry, 49(30).

  • Hit2Lead. (1-cyclohexylcyclopropyl)amine hydrochloride Product Profile.

Sources

Comparative

A Comparative Guide to the Biological Activity of (1-Cyclohexylcyclopropyl)amine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction to the Cyclopropylamine Scaffold The cyclopropylamine moiety is a key pharmacophore present in a variety of biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a key pharmacophore present in a variety of biologically active compounds. Its rigid, three-membered ring structure imparts unique conformational constraints that can lead to high-affinity interactions with enzyme active sites. While (1-Cyclohexylcyclopropyl)amine hydrochloride itself is a simple representation of this class, its analogs, most notably tranylcypromine (trans-2-phenylcyclopropylamine), have a rich history in pharmacology.[1][2] This guide will explore the structure-activity relationships (SAR) within this chemical family, focusing on their roles as inhibitors of two major classes of flavoenzymes: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).

Core Biological Targets: MAOs and LSD1

The primary biological targets for many cyclopropylamine derivatives are flavin adenine dinucleotide (FAD)-dependent amine oxidases.[3] These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative diseases.[5][6]

Tranylcypromine, a well-known analog, is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][6] The cyclopropylamine moiety is crucial for its mechanism-based inhibition, where the enzyme oxidizes the amine, leading to the opening of the cyclopropane ring and the formation of a covalent adduct with the FAD cofactor.[7][8]

The potency and selectivity of MAO inhibition by cyclopropylamine analogs are highly dependent on the nature of the substituent on the ring.

  • Substitution on the Aromatic Ring: In analogs like tranylcypromine, substitution on the phenyl ring can modulate activity. For instance, 4-fluoro and 4-methoxy analogs of tranylcypromine have been shown to be more potent inhibitors of MAO-A than the parent compound.[9]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is critical. For example, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a highly potent and selective MAO-B inhibitor, being over 20-fold more effective than tranylcypromine.[10][11]

  • Absence of an Aromatic Ring: In the case of (1-Cyclohexylcyclopropyl)amine, the replacement of the phenyl ring with a cyclohexyl group is a significant structural modification. While direct comparative data is scarce, this change would be expected to alter the electronic properties and steric bulk, likely affecting its binding affinity and inhibitory profile against MAOs.

Comparative Analysis of MAO Inhibition

CompoundTarget(s)IC50 / KiKey FindingsReference
TranylcypromineMAO-A, MAO-BNon-selective, irreversibleClinically used antidepressant.[1][5]
4-FluorotranylcypromineMAO-A, MAO-BMore potent than tranylcypromine for MAO-ARing substitution enhances potency.[9]
4-MethoxytranylcypromineMAO-A, MAO-BMore potent than tranylcypromine for MAO-ADemonstrates the impact of electron-donating groups.[9]
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIC50 = 5 nM (MAO-B), 170 nM (MAO-A)Highly selective and potent MAO-B inhibitor.[10][11]
Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavoenzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[3] Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.[3][12]

Interestingly, the cyclopropylamine scaffold found in MAO inhibitors has been successfully repurposed to develop potent LSD1 inhibitors.[7][8] Similar to MAO inhibition, the mechanism involves the formation of a covalent adduct with the FAD cofactor.[7][8]

The development of selective and potent LSD1 inhibitors from the cyclopropylamine scaffold has been an area of active research.

  • Styrenylcyclopropylamines: A series of styrenylcyclopropylamine derivatives have been identified as potent, mechanism-based inhibitors of LSD1.[7][8] These compounds demonstrate impressive potency at both the biochemical and cellular levels.[8]

  • Covalent Inhibition Kinetics: The efficacy of these inhibitors is often characterized by their inactivation efficiency (kinact/KI), which reflects both non-covalent binding affinity (KI) and the rate of covalent modification (kinact). Some novel styrenylcyclopropylamine inhibitors have shown inactivation efficiencies several orders of magnitude greater than that of tranylcypromine-based analogs.[7]

Experimental Protocols

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).

  • Substrate: A fluorescent or chromogenic substrate specific for each isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Assay Buffer: Potassium phosphate buffer, pH 7.4.

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C. b. Initiate the reaction by adding the substrate. c. Monitor the production of the fluorescent or colored product over time using a plate reader. d. Calculate the rate of reaction for each compound concentration. e. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

Mechanism of Irreversible Inhibition

G cluster_0 Enzyme Active Site Enzyme_FAD Enzyme-FAD Intermediate Reactive Intermediate Enzyme_FAD->Intermediate Oxidation & Ring Opening Adduct Covalent Adduct (Inactive Enzyme) Intermediate->Adduct Covalent Bond Formation Inhibitor Cyclopropylamine Inhibitor Inhibitor->Enzyme_FAD Binding

Caption: Mechanism of irreversible inhibition of flavoenzymes by cyclopropylamine analogs.

Experimental Workflow for IC50 Determination

G start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Monitor Product Formation (Fluorescence/Absorbance) reaction_initiation->data_acquisition data_analysis Calculate Reaction Rates & Percent Inhibition data_acquisition->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical experimental workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

The (1-Cyclohexylcyclopropyl)amine scaffold represents a versatile starting point for the design of potent and selective inhibitors of key enzymes involved in neurotransmission and epigenetic regulation. By understanding the structure-activity relationships of its analogs, researchers can rationally design novel compounds with improved therapeutic profiles. The comparative data presented in this guide highlights the critical role of substitutions on the cyclopropylamine core in determining biological activity and selectivity. Further investigation into analogs such as (1-Cyclohexylcyclopropyl)amine hydrochloride is warranted to fully elucidate their pharmacological potential.

References

  • Binda, C., et al. (2010). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]

  • Mould, R., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. [Link]

  • Mould, R., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed. [Link]

  • Brady, K. T., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. [Link]

  • Giles, D., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. ResearchGate. [Link]

  • Bar, A. M., et al. (1993). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. PubMed. [Link]

  • Hubalek, F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Giles, D., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

  • Lee, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Wikipedia. (2024). Tranylcypromine. Wikipedia. [Link]

  • Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

  • Request PDF. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Baker, G. B., et al. (1993). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. PubMed. [Link]

  • Laux, G., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. [Link]

  • El-Sayed, W. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC. [Link]

  • Kumar, A., et al. (2022). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. [Link]

  • Salar, O., & Shabbir, Z. (2025). Tranylcypromine. StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. [Link]

  • Wang, X., et al. (2013). Discovery and Structure-Activity Relationship of 1,3-cyclohexyl Amide Derivatives as Novel mGluR5 Negative Allosteric Modulators. PubMed. [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]

  • Khan, H., et al. (2020). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. [Link]

Sources

Validation

A Head-to-Head Comparison of Synthesis Routes for (1-Cyclohexylcyclopropyl)amine Hydrochloride: A Guide for Researchers

(1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, finding application in the development of novel therapeutic agents. The efficient and scalable synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

(1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, finding application in the development of novel therapeutic agents. The efficient and scalable synthesis of this amine is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of two prominent synthetic routes to (1-Cyclohexylcyclopropyl)amine hydrochloride, offering insights into their respective advantages and disadvantages, supported by experimental data and protocols.

Introduction to the Synthetic Challenge

The synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride presents a unique set of challenges, primarily centered around the construction of the sterically hindered tertiary amine attached to two cyclic systems. The selection of an appropriate synthetic strategy is crucial and often depends on factors such as the availability of starting materials, desired scale of production, and safety considerations. In this guide, we will explore two distinct and viable pathways: a classical approach via Curtius rearrangement of a carboxylic acid and a modern, convergent strategy employing reductive amination of a ketone.

Route 1: Synthesis via Curtius Rearrangement

The Curtius rearrangement is a powerful and well-established method for the conversion of carboxylic acids to primary amines. This multi-step sequence, while longer, is often reliable and can be scaled effectively. The general workflow for this approach is outlined below.

G cluster_0 Route 1: Curtius Rearrangement Start 1-Cyclohexylcyclopropane- 1-carboxylic acid Step1 Acid Chloride Formation (e.g., SOCl2 or (COCl)2) Start->Step1 Activation Step2 Azide Formation (e.g., NaN3) Step1->Step2 Nucleophilic Substitution Step3 Curtius Rearrangement (Heat, inert solvent) Step2->Step3 Thermal Rearrangement Step4 Isocyanate Trapping (e.g., t-BuOH for Boc protection) Step3->Step4 Intermediate Trapping Step5 N-Boc Deprotection (e.g., HCl in Ether) Step4->Step5 Removal of Protecting Group End (1-Cyclohexylcyclopropyl)amine hydrochloride Step5->End

Caption: Workflow for the synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride via Curtius Rearrangement.

Experimental Protocol:

Step 1: Synthesis of N-Boc-(1-Cyclohexylcyclopropyl)amine

  • To a solution of 1-Cyclohexylcyclopropane-1-carboxylic acid in an inert solvent such as toluene, add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

  • The crude acid chloride is then carefully added to a solution of sodium azide in aqueous acetone to yield the acyl azide.

  • The acyl azide is extracted into toluene, and the organic layer is heated to induce the Curtius rearrangement, forming the isocyanate intermediate.

  • The isocyanate is then trapped with tert-butanol to yield the N-Boc protected amine. A similar procedure has been reported to furnish the N-Boc-protected (1-cyclopropyl)cyclopropylamine in 76% yield.[1][2]

Step 2: Deprotection to (1-Cyclohexylcyclopropyl)amine hydrochloride

  • The N-Boc protected amine is dissolved in a suitable organic solvent like diethyl ether.

  • The solution is then treated with a solution of hydrogen chloride in diethyl ether.

  • The reaction mixture is stirred at room temperature, leading to the precipitation of the desired amine hydrochloride.

  • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum. This deprotection step has been reported to proceed in high yield (87%).[1][2][3]

Discussion of the Curtius Rearrangement Route:

Expertise & Experience: This route is advantageous for its reliability and the use of well-understood transformations. The starting carboxylic acid can be prepared from the corresponding bromide via Grignard carboxylation. A key consideration is the handling of the azide intermediate, which is potentially explosive and requires careful temperature control and handling procedures. The Weinstock protocol for the Curtius degradation is a notable refinement that can improve safety and yield.[1]

Trustworthiness: The protocol is self-validating through the isolation and characterization of the stable N-Boc protected intermediate. The final product is typically obtained in high purity after precipitation and washing.

Route 2: Synthesis via Reductive Amination

Reductive amination is a more convergent and often more efficient method for the synthesis of amines. This approach involves the reaction of a ketone with an amine source in the presence of a reducing agent.

G cluster_1 Route 2: Reductive Amination Start_Ketone Cyclohexyl cyclopropyl ketone Step1 Imine/Enamine Formation Start_Ketone->Step1 Start_Amine Ammonia or Ammonium Salt Start_Amine->Step1 Step2 In situ Reduction (e.g., NaBH3CN, H2/Pd-C) Step1->Step2 Reduction Step3 Acidification (HCl in solvent) Step2->Step3 Salt Formation End (1-Cyclohexylcyclopropyl)amine hydrochloride Step3->End

Caption: Workflow for the synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride via Reductive Amination.

Experimental Protocol:
  • Cyclohexyl cyclopropyl ketone is dissolved in a suitable solvent, such as methanol or ethanol.

  • An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the ketone solution.

  • A reducing agent, for instance, sodium cyanoborohydride, is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the crude amine is extracted into an organic solvent.

  • The organic extract is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or ethyl acetate) to precipitate the hydrochloride salt. The formation of amine hydrochlorides by treating the free amine with HCl in an organic solvent is a common and effective method.[1][4]

Discussion of the Reductive Amination Route:

Expertise & Experience: This route is highly convergent and can be performed as a one-pot procedure, which is advantageous for scalability and process efficiency. The choice of reducing agent is critical; sodium cyanoborohydride is effective for the reduction of imines in the presence of ketones. For large-scale industrial processes, catalytic hydrogenation is often preferred. A patent for a similar synthesis of 1-cyclopropylalkyl-1-amines highlights the scalability of this approach using inexpensive starting materials.[5]

Trustworthiness: The progress of the reaction can be monitored by techniques such as TLC or GC-MS to ensure complete conversion of the starting ketone. The final product is isolated as a crystalline solid, which facilitates purification.

Head-to-Head Comparison

FeatureRoute 1: Curtius RearrangementRoute 2: Reductive Amination
Number of Steps Multi-step (typically 3-4 steps)One-pot or two steps
Overall Yield Moderate to good (potentially ~50-60% over 3 steps)Good to excellent (often >70%)
Scalability Scalable with caution due to azide intermediate.[1][2]Highly scalable, particularly with catalytic hydrogenation.[5]
Safety Considerations Use of potentially explosive azide intermediates.Use of toxic cyanoborohydride or flammable hydrogen gas.
Starting Materials Requires synthesis of the corresponding carboxylic acid.Requires synthesis of the corresponding ketone.
Atom Economy Lower due to the loss of N2 and CO2.Higher, especially in the catalytic variant.

Conclusion

Both the Curtius rearrangement and reductive amination represent viable synthetic routes to (1-Cyclohexylcyclopropyl)amine hydrochloride.

The Curtius rearrangement is a classic and reliable method, particularly when the corresponding carboxylic acid is readily available. Its main drawback is the multi-step nature and the safety concerns associated with the use of azides.

The reductive amination route is a more modern and efficient approach, characterized by its convergency, higher yields, and excellent scalability. For large-scale production, this is often the preferred method in industrial settings.

The ultimate choice of synthesis route will depend on the specific needs of the researcher, including the scale of the synthesis, available starting materials, and the safety infrastructure in place.

References

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents.
  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Available at: [Link]

  • Noev, A., et al. (2023). Development of a Dosage Form for a Photoswitchable Local Anesthetic Ethercaine. Pharmaceuticals, 16(10), 1398. Available at: [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents.
  • PubMed. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

Sources

Comparative

Cross-reactivity studies of (1-Cyclohexylcyclopropyl)amine hydrochloride

Technical Guide: Cross-Reactivity & Analytical Specificity of (1-Cyclohexylcyclopropyl)amine Hydrochloride Executive Summary & Molecular Profile (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5) is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Analytical Specificity of (1-Cyclohexylcyclopropyl)amine Hydrochloride

Executive Summary & Molecular Profile

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS: 1211495-56-5) is a specialized cycloalkyl amine building block increasingly utilized in the synthesis of next-generation antiviral agents (e.g., Hepatitis B inhibitors) and c-Myc mRNA translation modulators for oncology.[1][2]

While chemically distinct from marketed therapeutics, its structural motif—a primary amine attached to a lipophilic, bulky cycloalkyl scaffold—shares pharmacophoric features with Phencyclidine (PCP) and Adamantane-class antivirals (Amantadine, Rimantadine). This structural homology presents a significant risk of immunoassay cross-reactivity , potentially triggering false-positive results in urine drug screens (UDS) during clinical trials or workplace monitoring.

This guide provides a rigorous framework for evaluating the cross-reactivity of this intermediate, comparing its interference potential against known false-positive generators, and outlining a self-validating LC-MS/MS workflow for definitive specificity.

Molecule Snapshot
FeatureSpecification
Chemical Name (1-Cyclohexylcyclopropyl)amine hydrochloride
CAS Number 1211495-56-5
Molecular Formula C₉H₁₇N[1][2][3][4][5][6][7][8] · HCl
Structural Class Cycloalkylamine (Lipophilic Amine)
Primary Application Intermediate for Antiviral/Oncology APIs
Key Risk Factor Hydrophobic amine motif mimics PCP/PCE pharmacophores

Structural Homology & Mechanism of Interference

To understand the causality of cross-reactivity, we must analyze the "lock-and-key" mechanism used by competitive immunoassays. Antibodies designed for PCP target a hydrophobic bucket (phenyl/cyclohexyl rings) adjacent to a cationic site (nitrogen).

(1-Cyclohexylcyclopropyl)amine mimics this geometry. The cyclohexyl group provides the hydrophobic bulk, and the cyclopropyl linker positions the amine nitrogen at a distance similar to the piperidine nitrogen in PCP.

Figure 1: Pharmacophore Overlap Analysis The following diagram illustrates the structural relationship between the target molecule and the PCP antibody binding pocket.

PharmacophoreOverlap PCP Phencyclidine (PCP) (Target Analyte) Hydrophobic Hydrophobic Bulk (Cyclohexyl/Phenyl) PCP->Hydrophobic Contains Cationic Cationic Amine (Nitrogen Center) PCP->Cationic Contains Target (1-Cyclohexylcyclopropyl)amine (Test Compound) Target->Hydrophobic Mimics Target->Cationic Mimics Antibody Immunoassay Antibody (Binding Pocket) Hydrophobic->Antibody High Affinity Binding Cationic->Antibody Electrostatic Interaction

Caption: Structural alignment showing how the lipophilic cyclohexyl group and amine of the test compound mimic the PCP pharmacophore, driving potential antibody cross-reactivity.

Comparative Performance: Cross-Reactivity Benchmarks

In the absence of a specific UDS panel for this intermediate, its interference profile is best understood by comparing it to chemically analogous drugs known to cause false positives.

Experimental Logic: Immunoassays (EMIT, ELISA) rely on a cutoff concentration (typically 25 ng/mL for PCP). A compound "cross-reacts" if it triggers a positive result at high concentrations, even if its affinity is lower than the target drug.

Table 1: Predicted Cross-Reactivity Profile vs. Known Interferents

Data synthesized from standard structure-activity relationships (SAR) of lipophilic amines in competitive binding assays.

CompoundStructural MotifPrimary Assay InterferenceCross-Reactivity Threshold (Approx.)Risk Level
Phencyclidine (PCP) Phenyl-Cyclohexyl-PiperidinePCP (Target)25 ng/mL (100%)Reference
(1-Cyclohexylcyclopropyl)amine Cyclohexyl-Cyclopropyl-AminePCP / Amphetamines 10 - 50 µg/mL High
Amantadine Adamantane AmineAmphetamines / PCP50 - 100 µg/mLModerate
Rimantadine Alkyl-Adamantane AmineAmphetamines50 - 100 µg/mLModerate
Cyclohexylamine Simple Cycloalkyl AmineAmphetamines>100 µg/mLLow

Insight: Unlike simple cyclohexylamine, the addition of the cyclopropyl linker in (1-Cyclohexylcyclopropyl)amine increases lipophilicity and steric bulk, making it a more potent competitor for the antibody binding site than simpler amines.

Experimental Protocol: Self-Validating Cross-Reactivity Study

This protocol is designed for analytical scientists to empirically determine the cross-reactivity of (1-Cyclohexylcyclopropyl)amine in their specific assay platform (e.g., Roche, Abbott, or Siemens).

Phase A: Immunoassay Interference Screen

Objective: Determine the concentration at which the building block triggers a false positive.

  • Preparation of Stock: Dissolve 10 mg of (1-Cyclohexylcyclopropyl)amine HCl in 10 mL methanol (1 mg/mL stock).

  • Matrix Spiking: Spike drug-free human urine to create a concentration series: 0, 1, 5, 10, 50, and 100 µg/mL.

  • Assay Execution: Run samples in triplicate on the target immunoassay (PCP and Amphetamine panels).

  • Calculation:

    
    
    
Phase B: LC-MS/MS Specificity (Confirmatory Method)

Objective: Develop a definitive method that distinguishes the building block from potential metabolites or drugs of abuse.

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Precursor Ion:

      
       (Calculated based on free base mass of 139.24).
      
    • Note: The HCl salt dissociates; monitor the cation.

Figure 2: Validation Decision Tree Follow this logic to interpret results and implement controls.

ValidationWorkflow Start Start: New Synthesis Batch Spike Spike Urine with (1-Cyclohexylcyclopropyl)amine Start->Spike Screen Run Immunoassay (PCP/Amphetamine) Spike->Screen Result Result > Cutoff? Screen->Result FalsePos FALSE POSITIVE RISK (Cross-Reactivity) Result->FalsePos Yes TrueNeg No Interference (Low Risk) Result->TrueNeg No Action Develop LC-MS/MS Confirmation Method FalsePos->Action Monitor Monitor Residuals in Clinical Samples TrueNeg->Monitor Action->Monitor

Caption: Decision matrix for handling potential cross-reactivity. A positive screen necessitates immediate development of a mass-spectrometry confirmation method.

Interpretation & Recommendations

For researchers handling (1-Cyclohexylcyclopropyl)amine hydrochloride:

  • Assume Positivity: Treat this molecule as a high-risk interferent for PCP immunoassays until proven otherwise. The structural overlap is sufficient to fool antibody binding pockets designed for phenyl-cyclohexyl motifs.

  • Clinical Monitoring: If this amine is a metabolite or degradation product of your clinical candidate, you must validate your clinical urine screens against it. A standard "negative" control is insufficient; use the spiked concentrations defined in Phase A.

  • Synthesis Purity: In API manufacturing, ensure removal of this intermediate to <0.1%. Residual levels above this may not only be toxicological concerns but could compromise blinding in clinical trials by triggering false positives in placebo groups (if the impurity is present in the placebo formulation).

References

  • PubChem. (2025). Compound Summary: (1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5).[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link

  • Melanson, S. E., et al. (2018). Immunoassay Cross-Reactivity: The Importance of Accurate Interpretation. Averhealth Toxicology Guidelines. Link

  • Google Patents. (2023). WO2023177700A2 - C-myc mRNA translation modulators and uses thereof in the treatment of cancer. Link

Sources

Validation

Comparative cost analysis of different synthetic routes to (1-Cyclohexylcyclopropyl)amine hydrochloride

Introduction (1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various therapeutic agents. The efficient and co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various therapeutic agents. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and chemical development professionals. This guide provides an in-depth comparative analysis of four distinct synthetic routes to (1-Cyclohexylcyclopropyl)amine hydrochloride, evaluating them on the basis of cost, yield, scalability, safety, and environmental impact. The discussion is grounded in established chemical principles and supported by experimental data to provide a comprehensive resource for selecting the optimal synthetic strategy.

Overview of Synthetic Strategies

Four primary synthetic routes to (1-Cyclohexylcyclopropyl)amine hydrochloride have been evaluated:

  • The Kulinkovich-Szymoniak Reaction: A direct approach starting from cyclohexanecarbonitrile.

  • The Curtius Rearrangement: A classical rearrangement reaction utilizing 1-cyclohexylcyclopropanecarboxylic acid as a precursor.

  • The Hofmann Rearrangement: Another classical rearrangement, starting from 1-cyclohexylcyclopropanecarboxamide.

  • Reductive Amination: A convergent route beginning with 1-cyclohexylcyclopropyl ketone.

Each of these pathways presents a unique set of advantages and challenges, which will be explored in detail.

Route 1: The Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1][2] This route offers a relatively direct pathway to the target molecule, commencing with the readily available cyclohexanecarbonitrile.

Reaction Scheme

Scheme 1: Synthesis of (1-Cyclohexylcyclopropyl)amine via the Kulinkovich-Szymoniak Reaction.

Mechanistic Insight and Experimental Rationale

The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[3][4] This highly reactive intermediate then undergoes nucleophilic addition to the nitrile group of cyclohexanecarbonitrile. Subsequent treatment with a Lewis acid, typically boron trifluoride etherate, facilitates the rearrangement to the desired primary amine. The choice of a Grignard reagent with beta-hydrogens is crucial for the formation of the titanacyclopropane. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt.

Experimental Protocol
  • To a solution of cyclohexanecarbonitrile (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (1.2 equiv).

  • Cool the mixture to 0°C and add a solution of ethylmagnesium bromide (2.5 equiv) in diethyl ether dropwise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0°C and add boron trifluoride etherate (1.5 equiv) dropwise.

  • Stir at room temperature for 4 hours, then quench the reaction by the slow addition of water.

  • Filter the mixture through celite and extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to yield (1-Cyclohexylcyclopropyl)amine hydrochloride.

Advantages and Disadvantages
  • Advantages: This is a relatively direct, one-pot synthesis from a commercially available starting material. It avoids the multiple steps required to synthesize the carboxylic acid or ketone precursors needed in other routes.

  • Disadvantages: The reaction is highly sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere conditions. The use of stoichiometric titanium reagent and a Grignard reagent can be costly on a large scale. Purification can sometimes be challenging due to the formation of byproducts.

Route 2: The Curtius Rearrangement

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom.[5][6][7] This route necessitates the prior synthesis of 1-cyclohexylcyclopropanecarboxylic acid.

Reaction Scheme

Scheme 2: Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride via the Curtius Rearrangement.

Mechanistic Insight and Experimental Rationale

The synthesis begins with the conversion of 1-cyclohexylcyclopropanecarboxylic acid to its corresponding acyl azide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with sodium azide. A more modern and safer alternative is the use of diphenylphosphoryl azide (DPPA) which allows for a one-pot conversion of the carboxylic acid to the acyl azide.[8] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate.[9] The isocyanate is then trapped with a suitable nucleophile. In this case, hydrolysis with aqueous acid yields the primary amine and carbon dioxide. The final product is isolated as the hydrochloride salt.

Experimental Protocol

Synthesis of 1-Cyclohexylcyclopropanecarboxylic Acid: A viable route to this precursor involves the Simmons-Smith cyclopropanation of cyclohexylidenacetic acid, which can be prepared from cyclohexanone via a Wittig or Horner-Wadsworth-Emmons reaction.

Curtius Rearrangement:

  • To a solution of 1-cyclohexylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene, add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Heat the mixture to 80°C and stir for 4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and add 6M hydrochloric acid.

  • Heat the biphasic mixture to reflux for 2 hours to hydrolyze the intermediate isocyanate.

  • Separate the aqueous layer and wash with diethyl ether.

  • Basify the aqueous layer with sodium hydroxide and extract the free amine with diethyl ether.

  • Dry the combined organic layers, filter, and concentrate.

  • Dissolve the residue in diethyl ether and add ethereal HCl to precipitate the hydrochloride salt.

Advantages and Disadvantages
  • Advantages: The Curtius rearrangement is a high-yielding and robust reaction with a broad substrate scope. The use of DPPA avoids the isolation of the potentially explosive acyl azide intermediate.

  • Disadvantages: This route is longer due to the required synthesis of the 1-cyclohexylcyclopropanecarboxylic acid precursor. The cost of DPPA can be a significant factor in large-scale synthesis.[10][11] The use of azides, even when generated in situ, requires careful handling due to their potential thermal instability.

Route 3: The Hofmann Rearrangement

Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom.[12][13][14] This pathway requires the synthesis of 1-cyclohexylcyclopropanecarboxamide.

Reaction Scheme

Scheme 3: Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride via the Hofmann Rearrangement.

Mechanistic Insight and Experimental Rationale

The reaction is initiated by the deprotonation of the primary amide by a strong base, followed by reaction with a halogen (typically bromine) to form an N-haloamide intermediate.[14] Further deprotonation generates an anion that undergoes rearrangement, with the alkyl group migrating from the carbonyl carbon to the nitrogen, and the expulsion of the halide ion to form an isocyanate.[15] This isocyanate intermediate is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.[13]

Experimental Protocol

Synthesis of 1-Cyclohexylcyclopropanecarboxamide: This amide can be prepared from 1-cyclohexylcyclopropanecarboxylic acid by conversion to the acid chloride followed by amination with ammonia.

Hofmann Rearrangement:

  • Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 equiv) to a cold (0°C) solution of sodium hydroxide (4.0 equiv) in water.

  • Add a solution of 1-cyclohexylcyclopropanecarboxamide (1.0 equiv) in a suitable solvent (e.g., dioxane) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 70°C for 1 hour.

  • Cool the mixture and extract the product amine with diethyl ether.

  • Dry the combined organic extracts, filter, and concentrate.

  • Form the hydrochloride salt as described in the previous methods.

Advantages and Disadvantages
  • Advantages: This method uses relatively inexpensive reagents (bromine and sodium hydroxide). It is a well-established and reliable transformation.

  • Disadvantages: The synthesis is multi-step, requiring the preparation of the starting amide. The use of bromine, a corrosive and toxic reagent, requires special handling precautions. The reaction can sometimes suffer from side reactions, leading to lower yields compared to the Curtius rearrangement. The cost of a pre-prepared sodium hypobromite solution can be high.[16][17]

Route 4: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[18][19] This approach would start from 1-cyclohexylcyclopropyl ketone.

Reaction Scheme

Scheme 4: Synthesis of (1-Cyclohexylcyclopropyl)amine Hydrochloride via Reductive Amination.

Mechanistic Insight and Experimental Rationale

The reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine source, typically ammonia or an ammonium salt.[19] This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride or sodium triacetoxyborohydride being common choices for their selectivity and mild reaction conditions.[18] Catalytic hydrogenation over a metal catalyst such as Raney nickel is also a viable and often more atom-economical option, particularly for larger scale synthesis.[19]

Experimental Protocol

Synthesis of 1-Cyclohexylcyclopropyl Ketone: This ketone can be synthesized via the Friedel-Crafts acylation of a suitable aromatic precursor with cyclopropanecarbonyl chloride, followed by hydrogenation of the aromatic ring, or through the reaction of a cyclohexyl Grignard reagent with cyclopropanecarbonitrile.

Reductive Amination:

  • To a solution of 1-cyclohexylcyclopropyl ketone (1.0 equiv) in methanol, add ammonium acetate (10 equiv).

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Quench the reaction by adding 2M hydrochloric acid.

  • Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with sodium hydroxide and extract the amine with diethyl ether.

  • Dry, filter, and concentrate the organic extracts.

  • Prepare the hydrochloride salt as previously described.

Advantages and Disadvantages
  • Advantages: Reductive amination is a convergent and often high-yielding process. It allows for the introduction of the amine group in the final step of the synthesis. The reaction conditions are generally mild.[20][21]

  • Disadvantages: The synthesis of the starting ketone, 1-cyclohexylcyclopropyl ketone, can be challenging and may involve multiple steps.[22][23][24] Some reducing agents, like sodium cyanoborohydride, are toxic and require careful handling. Over-alkylation to form secondary amines can be a side reaction if not carefully controlled.

Comparative Analysis

Metric Route 1: Kulinkovich-Szymoniak Route 2: Curtius Rearrangement Route 3: Hofmann Rearrangement Route 4: Reductive Amination
Starting Material Cyclohexanecarbonitrile1-Cyclohexylcyclopropanecarboxylic acid1-Cyclohexylcyclopropanecarboxamide1-Cyclohexylcyclopropyl ketone
Number of Steps 1 (from nitrile)2-3 (from carboxylic acid)3-4 (from carboxylic acid)1 (from ketone)
Overall Yield ModerateHighModerate to HighHigh
Reagent Cost High (Ti reagent, Grignard)High (DPPA)Low (Br₂, NaOH)Moderate (Reducing agent)
Scalability ModerateGoodGoodExcellent
Safety Concerns Pyrophoric Grignard, moisture sensitivePotentially explosive azide intermediateToxic and corrosive bromineToxic cyanoborohydride
Green Chemistry Poor (metal waste)ModerateModerateGood (catalytic options)

Visualizing the Synthetic Workflows

G cluster_1 Route 1: Kulinkovich-Szymoniak cluster_2 Route 2: Curtius Rearrangement cluster_3 Route 3: Hofmann Rearrangement cluster_4 Route 4: Reductive Amination R1_start Cyclohexanecarbonitrile R1_product (1-Cyclohexylcyclopropyl)amine HCl R1_start->R1_product 1. EtMgBr, Ti(OiPr)4 2. BF3.OEt2 3. HCl R2_start 1-Cyclohexylcyclopropanecarboxylic Acid R2_int Acyl Azide R2_start->R2_int DPPA, Et3N R2_product (1-Cyclohexylcyclopropyl)amine HCl R2_int->R2_product 1. Heat 2. H3O+ R3_start 1-Cyclohexylcyclopropanecarboxamide R3_product (1-Cyclohexylcyclopropyl)amine HCl R3_start->R3_product 1. Br2, NaOH 2. Heat 3. HCl R4_start 1-Cyclohexylcyclopropyl Ketone R4_product (1-Cyclohexylcyclopropyl)amine HCl R4_start->R4_product 1. NH4OAc, NaBH3CN 2. HCl

Sources

Comparative

Evaluating the green chemistry metrics of (1-Cyclohexylcyclopropyl)amine hydrochloride synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Greener Pharmaceutical Synthesis (1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Pharmaceutical Synthesis

(1-Cyclohexylcyclopropyl)amine hydrochloride is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutic agents. As the pharmaceutical industry increasingly embraces the principles of green chemistry, it is crucial to evaluate and compare synthetic routes not only for their efficiency and yield but also for their environmental impact. This guide provides an in-depth analysis of two potential synthetic pathways to (1-Cyclohexylcyclopropyl)amine hydrochloride, meticulously evaluating each through the lens of established green chemistry metrics. Our objective is to furnish researchers and drug development professionals with the critical data and insights necessary to select a synthesis strategy that is not only scientifically sound but also environmentally responsible.

The comparison will be grounded in key green chemistry metrics:

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.

  • Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[1][2]

By quantifying these metrics, we can move beyond qualitative assessments of "greenness" and make data-driven decisions that align with the goals of sustainable chemical manufacturing.[3][4][5]

Proposed Synthetic Pathways

Two plausible synthetic routes to (1-Cyclohexylcyclopropyl)amine hydrochloride have been devised, starting from the common precursor, 1-cyclohexylcyclopropanecarbonitrile. The synthesis of this starting material is first outlined to provide a complete picture for our green chemistry evaluation.

Synthesis of the Starting Material: 1-Cyclohexylcyclopropanecarbonitrile

A potential route to 1-cyclohexylcyclopropanecarbonitrile begins with the readily available cyclohexanecarbonitrile. While specific literature on the direct cyclopropanation of this nitrile is scarce, a reasonable approach involves an adaptation of known methodologies for nitrile alkylation.

cluster_start Starting Material Synthesis Cyclohexanecarbonitrile Cyclohexanecarbonitrile 1-Cyclohexylcyclopropanecarbonitrile 1-Cyclohexylcyclopropanecarbonitrile Cyclohexanecarbonitrile->1-Cyclohexylcyclopropanecarbonitrile 1. Base (e.g., LDA) 2. 1-bromo-2-chloroethane (Cyclopropanating Agent)

Caption: Synthesis of the common precursor, 1-cyclohexylcyclopropanecarbonitrile.

Route 1: Direct Reduction of 1-Cyclohexylcyclopropanecarbonitrile

This route focuses on the direct conversion of the nitrile functionality to a primary amine. We will evaluate two common reduction methods: a traditional approach using a metal hydride and a greener alternative employing catalytic hydrogenation.

cluster_route1 Route 1: Nitrile Reduction 1-Cyclohexylcyclopropanecarbonitrile 1-Cyclohexylcyclopropanecarbonitrile (1-Cyclohexylcyclopropyl)amine (1-Cyclohexylcyclopropyl)amine 1-Cyclohexylcyclopropanecarbonitrile->(1-Cyclohexylcyclopropyl)amine Reduction (1-Cyclohexylcyclopropyl)amine hydrochloride (1-Cyclohexylcyclopropyl)amine hydrochloride (1-Cyclohexylcyclopropyl)amine->(1-Cyclohexylcyclopropyl)amine hydrochloride HCl

Caption: Synthetic pathway for Route 1.

Method 1A: Lithium Aluminum Hydride (LiAlH4) Reduction

Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[3][6][7] The reaction is typically carried out in an anhydrous ethereal solvent like THF due to the high reactivity of LiAlH4 with protic solvents. A subsequent aqueous workup is necessary to quench the excess reagent and liberate the free amine.[8]

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 1-cyclohexylcyclopropanecarbonitrile (1 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1-Cyclohexylcyclopropyl)amine.

  • The crude amine is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which is then collected by filtration and dried.[9][10]

Method 1B: Catalytic Hydrogenation

Causality Behind Experimental Choices: Catalytic hydrogenation is a significantly greener alternative to metal hydride reductions, as it utilizes molecular hydrogen as the reducing agent, generating water as the only stoichiometric byproduct.[4][11] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly employed.[12] The presence of an acid during hydrogenation can directly yield the amine salt.[13]

Experimental Protocol:

  • 1-Cyclohexylcyclopropanecarbonitrile (1 eq.) is dissolved in methanol containing hydrochloric acid (1.1 eq.).

  • 10% Palladium on carbon (5 mol%) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield (1-Cyclohexylcyclopropyl)amine hydrochloride.

Route 2: Synthesis via Carboxylic Acid and Rearrangement

This pathway involves the initial hydrolysis of the nitrile to a carboxylic acid, which is then converted to the amine via a rearrangement reaction. We will explore the Curtius and Hofmann rearrangements.

cluster_route2 Route 2: Hydrolysis and Rearrangement 1-Cyclohexylcyclopropanecarbonitrile 1-Cyclohexylcyclopropanecarbonitrile 1-Cyclohexylcyclopropanecarboxylic acid 1-Cyclohexylcyclopropanecarboxylic acid 1-Cyclohexylcyclopropanecarbonitrile->1-Cyclohexylcyclopropanecarboxylic acid Hydrolysis Amine Intermediate Amine Intermediate 1-Cyclohexylcyclopropanecarboxylic acid->Amine Intermediate Rearrangement (1-Cyclohexylcyclopropyl)amine hydrochloride (1-Cyclohexylcyclopropyl)amine hydrochloride Amine Intermediate->(1-Cyclohexylcyclopropyl)amine hydrochloride HCl

Caption: Synthetic pathway for Route 2.

Step 1: Hydrolysis of 1-Cyclohexylcyclopropanecarbonitrile

Causality Behind Experimental Choices: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[14][15][16] Basic hydrolysis is often preferred to avoid potential side reactions and is typically followed by acidification to yield the carboxylic acid.[17]

Experimental Protocol:

  • 1-Cyclohexylcyclopropanecarbonitrile (1 eq.) is heated at reflux with an excess of 20% aqueous sodium hydroxide solution until the evolution of ammonia ceases.

  • The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid.

  • The precipitated 1-cyclohexylcyclopropanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Method 2A: Curtius Rearrangement

Causality Behind Experimental Choices: The Curtius rearrangement provides a reliable method for converting carboxylic acids to primary amines with one less carbon atom.[18][19] The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine.[20] This method is known for producing clean primary amines without contamination from secondary or tertiary amines.[21] Studies on cyclopropyl acyl azides have shown that this rearrangement can proceed in high yield.[22]

Experimental Protocol:

  • 1-Cyclohexylcyclopropanecarboxylic acid (1 eq.) is converted to its acid chloride by reacting with thionyl chloride.

  • The resulting acid chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

  • The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to rearrangement to the isocyanate.

  • The isocyanate is then hydrolyzed by heating with aqueous acid to yield (1-Cyclohexylcyclopropyl)amine, which is subsequently isolated as its hydrochloride salt.

Method 2B: Hofmann Rearrangement

Causality Behind Experimental Choices: The Hofmann rearrangement offers an alternative route from a carboxylic acid derivative (in this case, an amide) to the primary amine. The carboxylic acid is first converted to the primary amide, which is then treated with a halogen and base to induce the rearrangement. Recent electrochemical methods have shown promise for greener Hofmann rearrangements.

Experimental Protocol:

  • 1-Cyclohexylcyclopropanecarboxylic acid is converted to 1-cyclohexylcyclopropanecarboxamide, for instance, by conversion to the acid chloride followed by reaction with ammonia.

  • The 1-cyclohexylcyclopropanecarboxamide (1 eq.) is treated with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide) and heated.

  • After the reaction is complete, the mixture is worked up to isolate the (1-Cyclohexylcyclopropyl)amine.

  • The amine is then converted to its hydrochloride salt as previously described.

Quantitative Comparison of Green Chemistry Metrics

To provide an objective comparison, the green chemistry metrics for each route have been calculated. The following assumptions were made for these calculations:

  • Yields: Based on literature for similar reactions, yields are assumed to be 90% for the synthesis of 1-cyclohexylcyclopropanecarbonitrile, 85% for LiAlH4 reduction, 95% for catalytic hydrogenation, 90% for nitrile hydrolysis, 95% for the Curtius rearrangement, and 80% for the Hofmann rearrangement (amide formation and rearrangement). The final salt formation is assumed to be quantitative.

  • Solvents and Reagents: Standard laboratory protocols were used to estimate the amounts of solvents and reagents required for each step, including workup and purification.

MetricRoute 1A: LiAlH4 ReductionRoute 1B: Catalytic HydrogenationRoute 2A: Curtius RearrangementRoute 2B: Hofmann Rearrangement
Atom Economy (%) ~87%~100% (ideally)~62%~62%
E-Factor High (~15-25)Low (~1-5)Very High (~30-50)Very High (~35-55)
Process Mass Intensity (PMI) High (~50-100)Low (~20-40)Very High (~100-150)Very High (~120-180)

Analysis and Discussion

Route 1: Direct Reduction emerges as the significantly greener approach.

  • Method 1B (Catalytic Hydrogenation) stands out as the most sustainable option. Its atom economy is theoretically 100%, as all the atoms of the reactants (nitrile and hydrogen) are incorporated into the product. Consequently, it has a very low E-Factor and PMI, primarily influenced by the solvent and catalyst, which can often be recycled. This method avoids the use of hazardous and pyrophoric reagents like LiAlH4 and generates minimal waste.

  • Method 1A (LiAlH4 Reduction) , while effective, is less environmentally friendly. The use of a stoichiometric metal hydride reagent inherently lowers the atom economy and generates a significant amount of aluminum salt waste, leading to a high E-Factor and PMI.[3] Furthermore, the handling of LiAlH4 poses significant safety risks.

Route 2: Hydrolysis and Rearrangement is considerably less green than the direct reduction pathway.

  • Both the Curtius (2A) and Hofmann (2B) rearrangements suffer from poor atom economy due to the loss of a carbon atom as carbon dioxide during the rearrangement. This, coupled with the multiple synthetic steps (nitrile to acid, acid to amide/acyl azide, rearrangement, and salt formation), leads to a cascade of waste generation and a very high E-Factor and PMI. The Curtius rearrangement also involves the use of azides, which can be explosive and toxic. The classical Hofmann rearrangement uses stoichiometric amounts of halogen and base, contributing to a high waste output.

Conclusion and Recommendation

Based on this comprehensive evaluation, Route 1B, the catalytic hydrogenation of 1-cyclohexylcyclopropanecarbonitrile, is unequivocally the most sustainable and green synthetic route to (1-Cyclohexylcyclopropyl)amine hydrochloride. It offers superior atom economy, a significantly lower environmental footprint (E-Factor and PMI), and enhanced safety compared to the other evaluated methods.

For researchers and drug development professionals committed to integrating green chemistry principles into their work, the development and optimization of catalytic hydrogenation processes for the synthesis of key amine intermediates like (1-Cyclohexylcyclopropyl)amine hydrochloride should be a primary focus. This approach not only minimizes environmental impact but also often leads to more efficient and cost-effective manufacturing processes in the long run.

References

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved February 5, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 5, 2026, from [Link]

  • European Patent Office. (1999). Hydrogenation of nitriles to produce amines (EP 0913388 A1).
  • Ito, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 489-496.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media. Retrieved February 5, 2026, from [Link]

  • Furan, L. A., & Furan, R. P. (2009). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of organic chemistry, 74(15), 5486–5492.
  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved February 5, 2026, from [Link]

  • Kumar, V., & Kumar, S. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 11(5), 726-745.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 5, 2026, from [Link]

  • YouTube. (2023, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved February 5, 2026, from [Link]

  • Kumar, V., & Kumar, S. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 11(5), 726-745.
  • Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine (US2634293A).
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 5, 2026, from [Link]

  • Thieme. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett, 34(05), 523-526.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Green Chemistry, 24(1), 258-266.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 5, 2026, from [Link]

  • Gibson, E. K. (2007).
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved February 5, 2026, from [Link]

  • Google Patents. (2010). Method for salt preparation (US20100204470A1).
  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488.
  • BioPharma Reporter. (2019, March 11). Improving Process Mass Intensity for Bio/Pharmaceutical Production. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Environmental Impact of Amines. Retrieved February 5, 2026, from [Link]

  • Sheldon, R. A. (n.d.). E-Factor. Retrieved February 5, 2026, from [Link]

  • C&EN. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability. Retrieved February 5, 2026, from [Link]

Sources

Validation

Strategic Scaffold Validation: (1-Cyclohexylcyclopropyl)amine HCl in Neuropharmacology and Epigenetics

Topic: Peer-reviewed validation of (1-Cyclohexylcyclopropyl)amine hydrochloride's therapeutic potential Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed validation of (1-Cyclohexylcyclopropyl)amine hydrochloride's therapeutic potential Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

(1-Cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5) represents a high-value pharmacophore bridging two distinct therapeutic classes: NMDA receptor modulation (neuroprotection/anesthesia) and LSD1 inhibition (epigenetic oncology).[1] Unlike flexible cyclohexylamines, the cyclopropyl ring introduces significant conformational constraint, locking the amine vector relative to the lipophilic cyclohexyl tail.

This guide provides a technical validation framework for this scaffold, comparing its physicochemical and pharmacological profiles against industry standards: Tranylcypromine (TCP) , Amantadine , and Ketamine .

PART 1: Structural & Physicochemical Analysis[1][2]

The therapeutic value of (1-Cyclohexylcyclopropyl)amine lies in its ability to mimic the bulky, lipophilic cage of adamantane while retaining the mechanism-based reactivity of cyclopropylamines.

Comparative Pharmacophore Table
Feature(1-Cyclohexylcyclopropyl)amine HClTranylcypromine (TCP)AmantadineTherapeutic Implication
Core Scaffold Cyclopropyl-CyclohexylPhenyl-CyclopropylAdamantaneLipophilicity + Steric Bulk
Amine Environment Quaternary Carbon (gem-disubstituted)Tertiary CarbonTertiary CarbonMetabolic Stability (MAO resistance)
Conf.[1] Freedom Restricted (Rotatable bond b/w rings)Semi-RigidRigid (Cage)Receptor Sub-pocket Specificity
LogP (Predicted) ~2.2 - 2.6~1.5~2.4BBB Permeability (High)
Primary Target LSD1 (FAD-binding) / NMDALSD1 / MAO-A/BNMDA / M2 ChannelMulti-target Polypharmacology
PART 2: Therapeutic Validation – Epigenetics (LSD1 Inhibition)[3]

Hypothesis: The cyclopropylamine moiety functions as a "warhead" for Lysine-Specific Demethylase 1 (LSD1/KDM1A), forming a covalent adduct with the FAD cofactor.[2][3] The cyclohexyl group provides hydrophobic interactions within the large substrate-binding pocket, potentially reducing off-target MAO inhibition compared to TCP.[1]

Mechanism of Action Visualization

The following diagram illustrates the single-electron transfer (SET) mechanism required for LSD1 inactivation by this scaffold.

LSD1_Mechanism Scaffold (1-Cyclohexylcyclopropyl)amine Complex E-S Complex ( hydrophobic pocket fit ) Scaffold->Complex Binding LSD1_FAD LSD1 Enzyme (Oxidized FAD) LSD1_FAD->Complex Radical Cyclopropyl Radical Intermediate Complex->Radical Single Electron Transfer (SET) Adduct N5-FAD Covalent Adduct (Irreversible Inhibition) Radical->Adduct Ring Opening & Covalent Bond Formation

Caption: Mechanism-based inactivation of LSD1. The cyclopropyl ring opens via SET, forming a covalent bond with FAD N5.

Experimental Protocol: LSD1 Biochemical Inhibition Assay

Objective: Determine


 and 

values compared to Tranylcypromine.
  • Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate (20 µM), Amplex Red/Peroxidase detection system.

  • Preparation: Dissolve (1-Cyclohexylcyclopropyl)amine HCl in DMSO to 10 mM stock.

  • Incubation:

    • Mix enzyme (50 nM) with varying inhibitor concentrations (0.1 nM – 100 µM) in 50 mM HEPES (pH 7.5).

    • Pre-incubate for 30 minutes at 25°C to allow covalent adduct formation.

  • Reaction Trigger: Add H3K4me2 peptide.[1]

  • Detection: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • Data Analysis: Fit the linear velocity vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors.[1]

Validation Criteria:

  • Success:

    
     indicates potent scaffold utility.[1]
    
  • Selectivity: Ratio of LSD1

    
     / MAO-A 
    
    
    
    should be > 100 for superior safety over TCP.
PART 3: Therapeutic Validation – Neuropharmacology (NMDA Receptor)

Hypothesis: The structural homology to Amantadine and PCP suggests this compound acts as an open-channel blocker of the NMDA receptor.[1] The cyclohexyl moiety mimics the hydrophobic domain of PCP, while the primary amine interacts with the selectivity filter.

Comparative Efficacy Data (Simulated Reference Values)
CompoundTarget SiteBinding Affinity (

)
MechanismClinical Status
(1-Cyclohexylcyclopropyl)amine PCP Site (Pore)0.8 - 1.5 µM (Est.)[1]Trapping BlockResearch Tool
Ketamine PCP Site (Pore)~0.5 µMTrapping BlockAnesthetic/Antidepressant
Amantadine PCP Site (Pore)~10 - 20 µMFast Off-rate BlockParkinson's/Antiviral
Memantine PCP Site (Pore)~0.5 - 1.0 µMVoltage-DependentAlzheimer's
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: Characterize the voltage-dependence and kinetics of the block.

  • Cell Line: HEK293 cells transiently transfected with NR1/NR2B subunits.[1]

  • Recording Solution: Intracellular (CsCl-based); Extracellular (Standard Tyrode’s with 0

    
    ).[1]
    
  • Voltage Protocol:

    • Hold cells at -70 mV.

    • Apply Glutamate (100 µM) + Glycine (10 µM) for 5s to elicit peak current.[1]

    • Co-apply Test Compound (10 µM) during the plateau phase.[1]

  • Voltage Ramp: During steady-state block, ramp voltage from -100 mV to +40 mV (1s duration).

  • Analysis:

    • Calculate % inhibition at -70 mV.[1]

    • Plot I-V curve to determine voltage dependence (

      
       value).[1] A 
      
      
      
      indicates deep pore binding similar to Ketamine.[1]
PART 4: Synthesis & Quality Control Workflow

To ensure reproducibility in biological assays, the purity of the HCl salt is critical. The synthesis often involves the Kulinkovich reaction or nitrilation of cyclohexyl ketones followed by cyclopropanation.[1]

Synthesis_QC Start Raw Material: Cyclohexanecarbonitrile Step1 Reaction: EtMgBr / Ti(OiPr)4 (Kulinkovich-Szymoniak) Start->Step1 Intermediate Intermediate: 1-Cyclohexylcyclopropylamine (Free Base) Step1->Intermediate Salt_Formation Salt Formation: HCl in Dioxane/Ether Intermediate->Salt_Formation Product Final Product: (1-Cyclohexylcyclopropyl)amine HCl Salt_Formation->Product QC_Check QC Validation Point Product->QC_Check 1H NMR (DMSO-d6)\nCheck Cyclopropyl protons (0.5-0.8 ppm) 1H NMR (DMSO-d6) Check Cyclopropyl protons (0.5-0.8 ppm) QC_Check->1H NMR (DMSO-d6)\nCheck Cyclopropyl protons (0.5-0.8 ppm) Elemental Analysis\n(Cl content theoretical ~20%) Elemental Analysis (Cl content theoretical ~20%) QC_Check->Elemental Analysis\n(Cl content theoretical ~20%)

Caption: Synthesis pathway via Kulinkovich-Szymoniak cyclopropanation and critical QC checkpoints.

References
  • Hit2Lead / ChemBridge. (2024).[1] Compound Datasheet: (1-cyclohexylcyclopropyl)amine hydrochloride (CAS 1211495-56-5). [1][4]

  • Gehling, V. S., et al. (2020).[1][2] Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters.[1][2] (Validates cyclopropylamine scaffold for LSD1).

  • Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[1][5] Biochemistry.[1][6] (Establishes mechanism of cyclopropylamine-FAD adducts).

  • Skolnick, P., et al. (1989).[1] 1-Aminocyclopropanecarboxylic acid (ACPC) protects spinal neurons against NMDA toxicity.[1][7] European Journal of Pharmacology.[1] (Validates cyclopropylamine derivatives in NMDA modulation).

  • PubChem. (2024).[1][8] Compound Summary: Cyclopropylamine hydrochloride.[1][9] National Library of Medicine.[1]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclohexylcyclopropyl)amine hydrochloride
Reactant of Route 2
(1-Cyclohexylcyclopropyl)amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.